Trex1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H18FN3O5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(2-fluoro-3,4-dihydroxy-5-methoxyphenyl)-3-(3-methyloxetan-3-yl)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C19H18FN3O5/c1-19(7-28-8-19)23-12-5-9(17(21)26)3-4-11(12)22-18(23)10-6-13(27-2)15(24)16(25)14(10)20/h3-6,24-25H,7-8H2,1-2H3,(H2,21,26) |
InChI Key |
NBMNNDPERDGFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)N2C3=C(C=CC(=C3)C(=O)N)N=C2C4=CC(=C(C(=C4F)O)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Trex1-IN-1: A Technical Guide to its Mechanism of Action in the cGAS-STING Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Three-prime repair exonuclease 1 (TREX1) is a key negative regulator of this pathway, acting as a 3'-5' DNA exonuclease that degrades cytosolic DNA, thereby preventing aberrant activation of cGAS.[1][2][3][4] Inhibition of TREX1 has emerged as a promising therapeutic strategy in immuno-oncology, as it leads to the accumulation of cytosolic DNA, subsequent activation of the cGAS-STING pathway, and the production of type I interferons (IFNs), which can promote antitumor immunity.[1][2][5] This technical guide provides an in-depth overview of the mechanism of action of TREX1 inhibitors, using a representative inhibitor, CPI-381, to illustrate the key concepts, quantitative data, and experimental methodologies.
The cGAS-STING Pathway and the Role of TREX1
The cGAS-STING signaling cascade is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral or bacterial infections, as well as cellular damage and genomic instability in cancer cells.
-
DNA Sensing by cGAS: Cytosolic dsDNA is recognized by and binds to cGAS.
-
cGAMP Synthesis: Upon DNA binding, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.
-
STING Activation: cGAMP binds to STING, an endoplasmic reticulum-resident transmembrane protein. This binding induces a conformational change in STING, leading to its oligomerization and translocation to the Golgi apparatus.
-
Downstream Signaling: Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).
-
Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-α and IFN-β) and other inflammatory cytokines.
TREX1 acts as a crucial gatekeeper in this pathway by degrading cytosolic dsDNA, thus preventing the accumulation of the initial trigger for cGAS activation.[1] In many cancer cells, TREX1 is upregulated, allowing them to evade immune detection despite high levels of genomic instability and cytosolic DNA.[6]
Mechanism of Action of TREX1 Inhibitors
TREX1 inhibitors are small molecules designed to block the exonuclease activity of the TREX1 enzyme. By inhibiting TREX1, these compounds prevent the degradation of cytosolic dsDNA. This leads to an accumulation of dsDNA, which in turn activates the cGAS-STING pathway, resulting in the production of type I interferons and the stimulation of an antitumor immune response.[1]
The mechanism of action of a TREX1 inhibitor can be summarized as follows:
-
Binding to TREX1: The inhibitor binds to the catalytic site of the TREX1 enzyme.
-
Inhibition of Exonuclease Activity: This binding event blocks the ability of TREX1 to degrade its dsDNA substrate.
-
Accumulation of Cytosolic dsDNA: As a result, dsDNA accumulates in the cytosol of cancer cells.
-
Activation of cGAS-STING Pathway: The accumulated dsDNA is detected by cGAS, leading to the activation of the STING pathway.
-
Induction of Type I IFN Response: This signaling cascade culminates in the production and secretion of type I interferons.
-
Antitumor Immunity: The type I interferons promote the recruitment and activation of immune cells, such as T cells and natural killer (NK) cells, leading to an antitumor immune response.
Quantitative Data for a Representative TREX1 Inhibitor: CPI-381
CPI-381 is a first-in-class, potent, and selective small molecule inhibitor of TREX1.[7][8] The following tables summarize the available quantitative data for CPI-381.
Table 1: In Vitro Activity of CPI-381
| Target/Assay | Cell Line | Potency | Reference |
| TREX1 Inhibition | - | Nanomolar cellular potency | [7][8] |
| IRF Reporter Activity | HCT116, THP-1 | Robust induction | [7][8] |
| cGAMP Production | B16F10 | Significant increase | [7][8] |
| IFN-β Induction | Primary Human DCs | Upregulation | [8] |
Table 2: In Vivo Activity of CPI-381
| Animal Model | Tumor Model | Dose and Administration | Outcome | Reference |
| BALB/c Mice | CT26 Syngeneic | 3-300 mg/kg, p.o. | Dose-dependent reduction of TREX1 activity | [9] |
| BALB/c Mice | CT26 Syngeneic | 300 mg/kg, p.o., b.i.d. | Significant reduction in tumor volume | [9] |
| - | MC38 Syngeneic | - | Reduced tumor growth (monotherapy and in combination with anti-PD-1) | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of TREX1 inhibitors.
TREX1 Fluorescence-Based Exonuclease Assay
This assay measures the ability of a compound to inhibit the exonuclease activity of recombinant TREX1 on a dsDNA substrate.[1][10]
Materials:
-
Recombinant human TREX1 (hT1) or murine TREX1 (mT1)
-
dsDNA substrate (e.g., linearized pMYC plasmid)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT
-
Bovine Serum Albumin (BSA)
-
SYBR Green I nucleic acid gel stain (15X solution)
-
Test compounds dissolved in DMSO
-
384-well black microplate
-
Microplate reader with fluorescence detection (excitation/emission: 497/520 nm)
Procedure:
-
Prepare the Reaction Mixture: In the wells of a 384-well plate, prepare a reaction mixture containing the dsDNA substrate (e.g., 5 ng/µL) in assay buffer.
-
Add Test Compound: Add various concentrations of the test compound (dissolved in DMSO) to the reaction mixture. Ensure the final DMSO concentration is consistent across all wells (e.g., 2.5%). Include a vehicle control (DMSO only).
-
Prepare Enzyme Dilution: Dilute the TREX1 enzyme to 10X the final desired concentration (e.g., 15 nM for mT1 and hT1) in a solution of 1 mg/mL BSA.
-
Initiate the Reaction: Start the reaction by adding the 10X enzyme dilution to the reaction mixture. The final reaction volume is typically 150 µL.
-
Time-Course Measurement: Incubate the plate at room temperature. At various time points (e.g., 0, 5, 10, 20, 30, 45, and 60 minutes), take a 20 µL aliquot of the reaction and quench it in a separate 384-well plate containing 20 µL of 15X SYBR Green solution.
-
Fluorescence Measurement: Measure the fluorescence of the quenched samples using a microplate reader.
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of decrease in fluorescence is proportional to the TREX1 exonuclease activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
cGAMP ELISA
This assay quantifies the intracellular levels of 2'3'-cGAMP, the product of cGAS activity, in cells treated with a TREX1 inhibitor.[11][12]
Materials:
-
Cell line of interest (e.g., B16F10, CT26)
-
TREX1 inhibitor
-
Cell lysis buffer
-
2'3'-cGAMP ELISA Kit (commercially available)
-
Microplate reader for absorbance measurement
Procedure:
-
Cell Culture and Treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with various concentrations of the TREX1 inhibitor or vehicle control for a specified period.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the ELISA kit manufacturer's protocol.
-
Lysate Preparation: Sonicate the lysates to shear genomic DNA and centrifuge to pellet cell debris. Collect the supernatant.
-
ELISA: Perform the 2'3'-cGAMP ELISA on the cell lysates according to the manufacturer's instructions. This typically involves a competitive immunoassay where cGAMP in the sample competes with a labeled cGAMP for binding to a specific antibody.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of cGAMP in each sample based on a standard curve.
IRF Reporter Assay
This cell-based assay measures the activation of the IRF3 transcription factor, a downstream effector of the cGAS-STING pathway, using a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).[7][13][14]
Materials:
-
THP-1 or HCT116 cells stably expressing an ISRE-luciferase reporter construct.
-
TREX1 inhibitor.
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a white, clear-bottom 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the TREX1 inhibitor or vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 24 hours).
-
Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Plot the luminescence signal against the compound concentration to determine the dose-response relationship.
Conclusion
Inhibition of TREX1 is a compelling strategy for activating the cGAS-STING pathway and promoting antitumor immunity. This technical guide has outlined the core mechanism of action of TREX1 inhibitors, provided quantitative data for the representative compound CPI-381, and detailed the key experimental protocols used for their characterization. This information serves as a valuable resource for researchers and drug development professionals working to advance this promising class of immuno-oncology agents. The continued development of potent and selective TREX1 inhibitors holds the potential to significantly enhance the efficacy of cancer immunotherapies.
References
- 1. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 2. news-medical.net [news-medical.net]
- 3. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Sprint Bioscience presents preclinical data from the TREX1 program at AACR IO - Inderes [inderes.dk]
- 6. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
The Role of TREX1 Inhibition in Reshaping the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The three prime repair exonuclease 1 (TREX1) has emerged as a critical negative regulator of innate immunity, playing a pivotal role in the tumor microenvironment (TME). By degrading cytosolic double-stranded DNA (dsDNA), TREX1 prevents the activation of the cGAS-STING pathway, a key signaling cascade that drives type I interferon (IFN) production and subsequent anti-tumor immune responses. Consequently, cancer cells often upregulate TREX1 to evade immune surveillance. This guide provides an in-depth analysis of the mechanism of action of TREX1 inhibitors, such as Trex1-IN-1, and their profound impact on modulating the TME. We present quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the underlying biological processes to offer a comprehensive resource for researchers and drug developers in the field of immuno-oncology.
Introduction: TREX1 as an Innate Immune Checkpoint
Chromosomal instability, a hallmark of cancer, leads to the accumulation of cytosolic dsDNA in tumor cells.[1] This aberrant DNA is recognized by the cyclic GMP-AMP synthase (cGAS), which then activates the stimulator of interferon genes (STING), culminating in the production of type I IFNs and other pro-inflammatory cytokines.[2][3] This signaling cascade is instrumental in recruiting and activating cytotoxic immune cells, such as T cells and natural killer (NK) cells, to mount an effective anti-tumor response.[4]
However, many tumors counteract this immune surveillance mechanism by overexpressing TREX1, a potent 3'-5' DNA exonuclease.[5] TREX1 degrades cytosolic dsDNA, thereby preventing cGAS-STING activation and creating an immunologically "cold" TME.[3] The inhibition of TREX1, therefore, represents a promising therapeutic strategy to unleash the innate immune system against cancer.
Mechanism of Action: Unleashing the cGAS-STING Pathway
This compound and other TREX1 inhibitors function by directly blocking the enzymatic activity of TREX1. This leads to the accumulation of cytosolic dsDNA within cancer cells, which in turn activates the cGAS-STING pathway.
Signaling Pathway
The inhibition of TREX1 initiates a signaling cascade that transforms the TME from an immunosuppressive to an immunologically active state.
Quantitative Effects on the Tumor Microenvironment
Preclinical studies using TREX1 inhibitors and Trex1 knockout models have demonstrated significant modulation of the TME, leading to enhanced anti-tumor immunity.
Activation of the cGAS-STING Pathway
Inhibition of TREX1 leads to a measurable increase in cGAS-STING pathway activation markers.
| Cell Line | Treatment | Analyte | Fold Increase (vs. Control) | Reference |
| CT26 | Trex1 KO | Intracellular cGAMP | ~3-4x | [1] |
| EO771.LMB | Trex1 KO | Intracellular cGAMP | ~3-4x | [1] |
| 4T1 | Trex1 KO | Intracellular cGAMP | ~3-4x | [1] |
| CT26 | Trex1 KO | Extracellular cGAMP | ~2-3x | [1] |
| EO771.LMB | Trex1 KO | Extracellular cGAMP | ~2-3x | [1] |
| 4T1 | Trex1 KO | Extracellular cGAMP | ~2-3x | [1] |
| H1944 | Trex1 KO | IFN-β Secretion | Potently Enhanced | [4] |
| H1944 | Trex1 KO | CXCL10 Secretion | Potently Enhanced | [4] |
Enhanced Immune Cell Infiltration
The activation of the cGAS-STING pathway promotes the recruitment of various immune effector cells into the tumor.
| Tumor Model | Treatment | Immune Cell Type | Change in Infiltration | Reference |
| EO771.LMB | Trex1 KO | CD45+ cells | Significant Increase | [1] |
| EO771.LMB | Trex1 KO | CD4+ T cells | Significant Increase | [1] |
| EO771.LMB | Trex1 KO | CD19+ B cells | Significant Increase | [1] |
| B16F10 | Trex1 KO + anti-PD-1 | CD3+ T cells | Increased | [4] |
| B16F10 | Trex1 KO + anti-PD-1 | NK cells | Increased | [4] |
| B16-F10 | Compound #296 | CD8+ T cells | Enhanced |
Inhibition of Tumor Growth
The culmination of these immunological changes is a significant reduction in tumor growth and improved survival in preclinical models.
| Tumor Model | Treatment | Outcome | Reference |
| CT26 | Trex1 KO | Diminished tumor growth, prolonged host survival | [1] |
| EO771.LMB | Trex1 KO | Diminished tumor growth, prolonged host survival | [1] |
| MC38 | CPI-381 | Reduced tumor growth (alone or with anti-PD-1) | [6] |
| CT26 | CPI-381 (300 mg/kg) + anti-PD-1 | Significant reduction in tumor volume | [2] |
| Multiple Syngeneic Models | Compound #296 | Significantly suppressed tumor growth |
Experimental Protocols
Measurement of Cytosolic dsDNA
This protocol outlines a method for the extraction and quantification of cytosolic DNA from mammalian cells.
Methodology:
-
Cell Lysis: Resuspend 4 x 10^6 cells in a buffer containing 150 mM NaCl, 50 mM HEPES (pH 7.4), and 25 µg/mL digitonin.[7] Incubate on ice for 10-20 minutes to selectively permeabilize the plasma membrane.[7]
-
Nuclear Pelletization: Centrifuge the lysate at 980 x g for 3 minutes at 4°C to pellet the intact nuclei.[7]
-
Cytosolic Fraction Collection: Carefully collect the supernatant, which contains the cytosolic components.
-
Mitochondrial Pelletization: Centrifuge the supernatant at 17,000 x g for 10 minutes at 4°C to pellet mitochondria and other remaining cellular debris.[7]
-
Pure Cytosolic Fraction: The resulting supernatant is the pure cytosolic fraction.
-
DNA Extraction: Isolate DNA from the cytosolic fraction using a commercial column-based kit (e.g., NucleoSpin Tissue kit) according to the manufacturer's instructions.[7]
-
DNA Quantification: Quantify the amount of cytosolic DNA using quantitative PCR (qPCR) with primers specific for mitochondrial or nuclear DNA sequences.[7]
In Vivo Tumor Growth and Immune Monitoring
This protocol describes a general workflow for assessing the efficacy of a TREX1 inhibitor in a syngeneic mouse tumor model.
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^5 MC38 colon adenocarcinoma cells into the flank of 6- to 10-week-old C57BL/6J mice.[8]
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers.
-
Treatment Initiation: Once tumors reach an average size of 40 mm³, randomize mice into treatment groups (e.g., vehicle control, TREX1 inhibitor, anti-PD-1 antibody, combination therapy).[8]
-
Drug Administration: Administer the TREX1 inhibitor (e.g., Compound 296) and/or anti-PD-1 antibody according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).[2][8]
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors and spleens.
-
Immune Cell Analysis: Prepare single-cell suspensions from tumors and spleens. Perform flow cytometry to quantify the populations of different immune cells (e.g., CD8+ T cells, NK cells, regulatory T cells).
-
Cytokine Analysis: Analyze cytokine levels in the tumor homogenates or serum using ELISA or multiplex bead array.
Combination Therapies: Synergizing with Checkpoint Blockade
A particularly promising application of TREX1 inhibitors is in combination with immune checkpoint blockade (ICB), such as anti-PD-1 therapy.[2][4] By converting "cold" tumors into "hot," immunologically active tumors, TREX1 inhibitors can sensitize previously resistant tumors to ICB.
The rationale behind this combination is that TREX1 inhibition increases the infiltration of T cells into the tumor, while anti-PD-1 therapy reinvigorates these T cells to effectively kill cancer cells. Preclinical data strongly support this synergistic interaction, showing significantly enhanced tumor regression with the combination compared to either monotherapy.[2]
Conclusion and Future Directions
The inhibition of TREX1 is a compelling strategy to overcome immune evasion in cancer. By reactivating the cGAS-STING pathway, TREX1 inhibitors can remodel the tumor microenvironment, fostering a robust anti-tumor immune response. The quantitative data and experimental frameworks presented in this guide underscore the therapeutic potential of this approach, particularly in combination with existing immunotherapies. Future research should focus on the clinical development of potent and selective TREX1 inhibitors, the identification of predictive biomarkers to select patients most likely to respond, and the exploration of novel combination strategies to further enhance the efficacy of this promising class of immuno-oncology agents.
References
- 1. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. aacrjournals.org [aacrjournals.org]
Technical Whitepaper: Trex1-IN-1, a Novel TREX1 Inhibitor for Potentiating Type I Interferon Signaling in Cancer Cells
<
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Genomic instability is a hallmark of cancer, leading to the accumulation of cytosolic double-stranded DNA (dsDNA) in tumor cells.[1] This cytosolic DNA is a potent trigger for the innate immune system via the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway, culminating in the production of type I interferons (IFN-I) and a subsequent anti-tumor immune response.[1][2] However, many cancers evade this surveillance mechanism by upregulating the three-prime repair exonuclease 1 (TREX1), the major DNase responsible for degrading cytosolic DNA.[1][3] By eliminating the trigger for cGAS, TREX1 acts as a critical innate immune checkpoint, suppressing IFN-I signaling and allowing tumors to evade immune detection.[1][2][3]
This document provides a technical overview of Trex1-IN-1 , a representative small-molecule inhibitor of TREX1. By inhibiting the exonuclease activity of TREX1, this compound is designed to restore and amplify IFN-I signaling within the tumor microenvironment. This restored signaling enhances the recruitment and activation of effector immune cells, such as T cells and NK cells, and sensitizes tumors to other immunotherapies, including immune checkpoint blockade (ICB).[1][4] We present the mechanism of action, representative preclinical data, and key experimental methodologies for evaluating TREX1 inhibitors as a promising strategy in cancer immunotherapy.
Mechanism of Action: Releasing the Brakes on Innate Immunity
TREX1 is the gatekeeper enzyme that prevents aberrant activation of the cGAS-STING pathway by clearing cytosolic dsDNA.[5] In many cancer cells, TREX1 expression is adaptively upregulated, effectively dampening the immunogenicity that would otherwise result from chromosomal instability.[1][4]
The mechanism of action for a TREX1 inhibitor like this compound is straightforward:
-
Inhibition of TREX1: The inhibitor binds to the catalytic domain of TREX1, blocking its 3'→5' exonuclease activity.[5]
-
Accumulation of Cytosolic dsDNA: With TREX1 inhibited, cytosolic dsDNA derived from micronuclei, retroelements, or general genomic instability accumulates.[1][2]
-
cGAS-STING Pathway Activation: The dsDNA is sensed by cGAS, which synthesizes the second messenger 2'3'-cGAMP. cGAMP then binds to and activates STING on the endoplasmic reticulum.[1][3]
-
Type I Interferon Production: Activated STING translocates and recruits TBK1, which phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes, enters the nucleus, and drives the transcription of IFN-I genes (e.g., IFNB1) and other pro-inflammatory cytokines and chemokines like CXCL10 and CCL5.[3][6]
-
Anti-Tumor Immune Response: Secreted IFN-I acts in an autocrine and paracrine manner to upregulate interferon-stimulated genes (ISGs), promote antigen presentation, and recruit cytotoxic T lymphocytes and NK cells to the tumor, fostering a robust anti-tumor environment.[2][4]
Signaling Pathway Diagram
Preclinical Efficacy of this compound: Quantitative Data Summary
The following tables summarize representative quantitative data for a TREX1 inhibitor, demonstrating its biochemical potency, on-target cellular activity, and downstream functional effects.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Assay Type | Value | Species | Notes |
|---|---|---|---|---|
| IC₅₀ | Recombinant TREX1 Exonuclease Assay | 0.8 nM | Human | Measures direct inhibition of enzyme activity.[6] |
| IC₅₀ | Recombinant TREX1 Exonuclease Assay | 1.2 nM | Murine | High cross-species potency. |
| EC₅₀ | IRF-Luciferase Reporter Assay (THP1 cells) | 15 nM | Human | Measures cellular pathway activation (IRF3 activity).[6] |
Table 2: In Vitro Pharmacodynamic Effects of this compound in Cancer Cells (24h Treatment)
| Cell Line | Biomarker | Fold Change (vs. Vehicle) | Assay Method |
|---|---|---|---|
| CT26 (Murine Colon) | Ifnb1 mRNA | 85-fold | RT-qPCR |
| Cxcl10 mRNA | 120-fold | RT-qPCR | |
| p-TBK1 (S172) | 12-fold | Western Blot | |
| p-STAT1 (Y701) | 9-fold | Western Blot[4] | |
| MC38 (Murine Colon) | Ifnb1 mRNA | 60-fold | RT-qPCR[3] |
| Secreted IFN-β | 75 pg/mL | ELISA | |
| HCT116 (Human Colon) | IFNB1 mRNA | 45-fold | RT-qPCR[6] |
| | Secreted CXCL10 | 1500 pg/mL | ELISA |
Table 3: In Vivo Anti-Tumor Efficacy and Immune Correlates
| Model | Treatment | Tumor Growth Inhibition (TGI) | Key Immune Change (vs. Vehicle) |
|---|---|---|---|
| CT26 Syngeneic | This compound (Monotherapy) | 65% | 2.5-fold increase in CD8+ T cell infiltration.[3] |
| B16F10 Syngeneic | this compound + anti-PD-1 | 80% (vs. 40% for anti-PD-1 alone) | Synergistic effect; increased T and NK cell infiltration.[1][4] |
Key Experimental Methodologies
Detailed and reproducible protocols are critical for evaluating TREX1 inhibitors. Below are methodologies for the key assays cited.
Recombinant TREX1 Exonuclease Activity Assay
-
Objective: To determine the direct inhibitory activity (IC₅₀) of a compound on purified TREX1 enzyme.
-
Principle: A fluorescently-labeled single-stranded DNA (ssDNA) substrate is incubated with recombinant TREX1. Active enzyme digests the substrate, separating the fluorophore from a quencher and causing a signal increase.
-
Protocol:
-
Reagents: Recombinant human TREX1, 3'-FAM/3'-Iowa Black FQ labeled ssDNA oligonucleotide, assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT).
-
Procedure: a. Serially dilute this compound in DMSO, then further dilute in assay buffer. b. In a 384-well plate, add 5 µL of diluted compound. c. Add 10 µL of recombinant TREX1 (final concentration ~0.5 nM). Incubate for 15 min at 25°C. d. Initiate the reaction by adding 5 µL of the fluorescent ssDNA substrate (final concentration ~50 nM). e. Read fluorescence intensity (Ex/Em: 485/520 nm) every 60 seconds for 30 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percent inhibition against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀.
-
Cellular STING Pathway Activation (RT-qPCR)
-
Objective: To quantify the induction of interferon-stimulated genes (ISGs) following treatment with this compound.[7]
-
Protocol:
-
Cell Culture: Plate cancer cells (e.g., CT26, HCT116) at a density of 0.2 x 10⁶ cells/well in a 12-well plate and allow them to adhere overnight.[8]
-
Treatment: Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) or DMSO vehicle control for 24 hours.
-
RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Quantify RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
RT-qPCR: a. Prepare a reaction mix containing cDNA template, SYBR Green master mix, and gene-specific primers (e.g., for IFNB1, CXCL10, CCL5, and a housekeeping gene like GAPDH or ACTB). b. Run the qPCR reaction on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO vehicle control.[9]
-
Western Blot for Pathway Phosphorylation
-
Objective: To detect the phosphorylation of key signaling proteins (TBK1, IRF3, STAT1) as evidence of pathway activation.[9][10]
-
Protocol:
-
Cell Culture & Treatment: Plate 1 x 10⁶ cells in a 6-well plate. Treat with this compound (e.g., 100 nM) for 4-8 hours.
-
Protein Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 4-15% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. b. Incubate with primary antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3) overnight at 4°C. c. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.
-
Illustrative Experimental & Therapeutic Workflow
The development and application of a TREX1 inhibitor follow a logical progression from in vitro validation to preclinical in vivo testing and potential clinical combination.
Workflow Diagram
Conclusion and Future Directions
Targeting TREX1 with small-molecule inhibitors like this compound represents a compelling strategy to overcome a key mechanism of immune evasion in cancer.[1][3] By preventing the degradation of cytosolic DNA, these inhibitors effectively unleash the cGAS-STING pathway, leading to a potent type I interferon response that remodels the tumor microenvironment from "cold" to "hot".[2][4] Preclinical data strongly support the potential for TREX1 inhibitors to work both as monotherapies and in synergy with immune checkpoint blockers.[1][3]
Future work should focus on identifying predictive biomarkers for patient selection, such as baseline cGAS/STING pathway competence and levels of genomic instability, to maximize the clinical potential of this therapeutic approach.[1][4]
References
- 1. mdpi.com [mdpi.com]
- 2. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Trex1-IN-1 as a monotherapy in preclinical models
An In-depth Technical Guide: Investigating TREX1 Inhibition as a Monotherapy in Preclinical Models
Introduction
Three-prime repair exonuclease 1 (TREX1) is the primary 3' → 5' DNA exonuclease in mammalian cells, playing a critical role in maintaining cellular homeostasis by degrading cytosolic DNA.[1][2][3][4] This function prevents the aberrant activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune system.[4][5][6] Many cancers, characterized by chromosomal instability, experience an accumulation of cytosolic DNA. To evade immune surveillance, these tumors often upregulate TREX1, which digests the cytosolic DNA and suppresses the anti-tumor immune response.[7][8][9]
This dependency presents a therapeutic opportunity. Inhibiting TREX1 is hypothesized to unleash the innate immune system against cancer cells. By blocking TREX1's exonuclease activity, cytosolic DNA accumulates, triggering the cGAS-STING pathway.[2][5] This leads to the production of Type I interferons (IFN-I) and other pro-inflammatory cytokines, promoting the recruitment and activation of cytotoxic immune cells, such as CD8+ T cells and Natural Killer (NK) cells, to the tumor microenvironment.[3][8][10]
This technical guide details the preclinical investigation of TREX1 inhibitors as a monotherapy. While the specific designation "Trex1-IN-1" does not correspond to a publicly documented agent, this document will use data from representative small molecule inhibitors, such as the lead compound #296, to illustrate the core principles, experimental methodologies, and expected outcomes of targeting TREX1 in preclinical cancer models.
Mechanism of Action: The TREX1-cGAS-STING Axis
TREX1 functions as an innate immune checkpoint.[3][8] In normal cells, it disposes of self-DNA that may leak into the cytoplasm, preventing autoimmunity.[4][6] In cancer cells, which often exhibit high genomic instability, TREX1 is upregulated to degrade tumor-derived cytosolic DNA, thereby dampening the cGAS-STING pathway and evading immune destruction.[7][9]
Inhibition of TREX1 disrupts this immune evasion strategy. The resulting accumulation of cytosolic double-stranded DNA (dsDNA) is sensed by cGAS, which synthesizes the secondary messenger cyclic GMP-AMP (cGAMP).[4][7] cGAMP then binds to and activates STING on the endoplasmic reticulum, initiating a signaling cascade that culminates in the transcription of IFN-I and other inflammatory genes. This process remodels the tumor microenvironment from immunosuppressive to immunologically active.[3][11]
Data Presentation: Preclinical Efficacy of TREX1 Inhibitors
Preclinical studies using genetic knockouts and small molecule inhibitors have demonstrated the potential of TREX1 inhibition as a cancer monotherapy. The data consistently show reduced tumor growth and enhanced immune responses across various syngeneic mouse models.
Table 1: In Vitro Activity of TREX1 Inhibition
| Cell Line | Model | Method | Key Outcome | Reference |
| CT26 | Colorectal Carcinoma | TREX1 Knockout | Increased intracellular cGAMP production | [7] |
| H1944 | Lung Cancer | TREX1 Knockout | Increased IFNβ and CXCL10 secretion | [10] |
| H1355 | Lung Cancer | TREX1 Knockout | Increased IFNβ and CXCL10 secretion | [10] |
| Multiple | Cancer Cell Lines | Compound #296 | Induced Type I IFN signaling | [8] |
Table 2: In Vivo Monotherapy Efficacy of TREX1 Inhibitors
| Inhibitor / Method | Mouse Model | Tumor Type | Primary Efficacy Endpoint | Key Findings | Reference |
| Compound #296 | C57BL/6J | MC38 Colon Adenocarcinoma | Tumor Growth Inhibition, Overall Survival | Significantly reduced tumor growth and extended survival compared to vehicle. | [8] |
| Compound #289 | C57BL/6J | MC38 Colon Adenocarcinoma | Tumor Growth Inhibition | Significantly reduced tumor growth, but was less efficacious than Compound #296. | [8] |
| TREX1 Knockout | BALB/c | CT26 Colorectal Carcinoma | Tumor Growth | Diminished tumor growth and prolonged survival of host animals. | [3][7] |
| TREX1 Knockout | C57BL/6J | B16F10 Melanoma | Immune Infiltration | Increased infiltration of CD8+ T cells and NK cells. | [3][12] |
| Systemic Deletion | Inducible KO Mice | Multiple Tumor Models | Tumor Suppression | Led to sustained tumor suppression with minimal autoimmune toxicity. | [12] |
Experimental Protocols
Standardized and robust assays are crucial for evaluating the efficacy and mechanism of action of TREX1 inhibitors.
Biochemical Assay: TREX1 Exonuclease Activity
This assay directly measures the enzymatic activity of TREX1 and the potency of inhibitors. A fluorescence-based assay is commonly used for high-throughput screening (HTS).[1]
-
Principle: A double-stranded DNA (dsDNA) substrate is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescent signal. Upon degradation by TREX1, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. The Transcreener dAMP Exonuclease Assay is an alternative HTS method that detects the dAMP product.[13]
-
Protocol Outline:
-
Prepare a reaction mixture containing a dsDNA substrate (e.g., ~15 nM, at or below the Km), 5 mM MgCl₂, 2 mM DTT, and 20 mM Tris buffer (pH 7.5).[1]
-
Add the TREX1 inhibitor (e.g., Compound #296) at various concentrations. A DMSO vehicle control is required.
-
Initiate the reaction by adding recombinant TREX1 enzyme.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence signal over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor.
-
Cell-Based Assay: cGAS-STING Pathway Activation
This assay confirms that TREX1 inhibition in a cellular context leads to the activation of the downstream immune signaling pathway.
-
Principle: Inhibition of TREX1 in cancer cells leads to cGAMP production and IFN-I secretion. These products can be quantified by ELISA.
-
Protocol Outline:
-
Culture tumor cells (e.g., CT26, H1944) in appropriate media.
-
Treat cells with the TREX1 inhibitor at various concentrations for a specified duration (e.g., 24-48 hours).
-
For cGAMP Measurement: Lyse the cells and quantify intracellular cGAMP levels using a competitive ELISA kit.[7]
-
For IFN-β/CXCL10 Measurement: Collect the cell culture supernatant and quantify the secreted levels of IFN-β and the chemokine CXCL10 using specific ELISA kits.[10]
-
Analyze the dose-dependent increase in cGAMP, IFN-β, or CXCL10 to determine the inhibitor's cellular potency (EC50).
-
In Vivo Efficacy Study: Syngeneic Mouse Tumor Model
This is the definitive preclinical experiment to assess the anti-tumor efficacy of a TREX1 inhibitor as a monotherapy.
-
Principle: The inhibitor is administered to immunocompetent mice bearing syngeneic tumors. The effect on tumor growth, overall survival, and the tumor immune microenvironment is evaluated.
-
Protocol Outline:
-
Animal Model: Use 6- to 10-week-old wild-type, immunocompetent mice (e.g., C57BL/6J or BALB/c).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁵ MC38 cells) into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~40-100 mm³).[3][8] Randomize mice into treatment and vehicle control groups.
-
Treatment: Administer the TREX1 inhibitor (e.g., Compound #296) or vehicle via a relevant route (e.g., peritumoral, intraperitoneal, oral). Dosing schedule can vary (e.g., once daily for several consecutive days).[8]
-
Efficacy Readouts:
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume.
-
Monitor animal body weight and overall health.
-
Continue the study until tumors reach a predetermined endpoint size to generate survival curves.
-
-
Immunophenotyping (Optional): At the end of the study, or at specific time points, excise tumors and analyze the infiltration of immune cells (CD4+ T cells, CD8+ T cells, NK cells) by flow cytometry.[7]
-
Statistical Analysis: Compare tumor growth curves between groups using a two-way ANOVA. Analyze survival data using the log-rank (Mantel-Cox) test.[7]
-
Conclusion
The inhibition of TREX1 represents a compelling strategy for cancer immunotherapy. By targeting a key mechanism of immune evasion, TREX1 inhibitors can reactivate the potent anti-tumor activity of the cGAS-STING pathway. Preclinical data strongly support the efficacy of TREX1 inhibition as a monotherapy, demonstrating significant tumor growth delay and the induction of a robust immune response.[8][12] The detailed protocols and structured data presented in this guide provide a framework for researchers and drug developers to advance the investigation of novel TREX1 inhibitors, with the ultimate goal of translating this promising approach into effective cancer therapies. Future work will likely focus on optimizing the pharmacological properties of inhibitors and exploring their potential in combination with other immunotherapies, such as checkpoint blockade.[9][11]
References
- 1. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
The Structural Basis of TREX1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Three-prime repair exonuclease 1 (TREX1) is a critical mammalian enzyme responsible for degrading cytosolic DNA, thereby preventing aberrant activation of the cGAS-STING innate immune pathway. Dysregulation of TREX1 is implicated in autoimmune diseases and cancer. Consequently, the development of small-molecule inhibitors of TREX1 has emerged as a promising therapeutic strategy, particularly in oncology, to enhance anti-tumor immunity. This technical guide provides an in-depth overview of the structural basis of TREX1 inhibition by a representative small-molecule inhibitor. It consolidates quantitative data, details key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction to TREX1
TREX1 is the major 3' to 5' DNA exonuclease in mammalian cells.[1] Its primary function is to maintain immune homeostasis by clearing cytosolic single- and double-stranded DNA (ssDNA and dsDNA) that can accumulate from endogenous and exogenous sources.[1][2] By degrading this DNA, TREX1 acts as a crucial negative regulator of the cyclic GMP-AMP synthase (cGAS) - stimulator of interferon genes (STING) pathway.[1][3] In the absence of functional TREX1, the accumulation of cytosolic DNA triggers cGAS to produce the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which in turn activates STING.[1][4] This leads to a downstream signaling cascade involving TBK1 and IRF3, culminating in the production of type I interferons (IFN-I) and other inflammatory cytokines.[1][4]
Loss-of-function mutations in the TREX1 gene are associated with autoimmune and autoinflammatory disorders, such as Aicardi-Goutières syndrome and systemic lupus erythematosus, driven by chronic type I interferon production.[1][4] Conversely, in the tumor microenvironment, TREX1 is often upregulated and can suppress anti-tumor immunity by degrading tumor-derived DNA that would otherwise activate the cGAS-STING pathway and promote an immune response.[3][5] Therefore, inhibiting TREX1 is a compelling strategy to selectively activate STING in tumor cells, thereby enhancing their immunogenicity and promoting an anti-tumor immune response.[5][6]
Quantitative Data on TREX1 Inhibitors
The development of potent and selective TREX1 inhibitors is an active area of research. Several small-molecule inhibitors have been identified and characterized through various biochemical and cellular assays. The following table summarizes key quantitative data for representative TREX1 inhibitors, providing a comparative overview of their potency.
| Compound ID/Series | Assay Type | Target | IC50 / Kd | Reference |
| Exemplified Compound (Ex 1 isomer D2E1) | Biochemical (Fluorescence-based) | Human TREX1 | < 0.001 µM | [7] |
| Lead Series Molecules | Biochemical | Human TREX1 | pM range | [8] |
| Two Distinct Chemical Series | Biochemical | Murine and Human TREX1 | Nanomolar potency | [6] |
| Representative Inhibitor (Compound 4A) | Lysate Nuclease Assay | Endogenous TREX1 | - | [9] |
| TREX1 Inhibitors (General) | Biochemical | Purified TREX1 | < 100 µM initial potency | [6] |
Structural Basis of Inhibition
The precise mechanism of TREX1 inhibition by small molecules has been elucidated through co-crystal structures of human and mouse TREX1 in complex with inhibitors.[6][10][11] These structures reveal that the inhibitors typically bind within the enzyme's active site, a pocket responsible for catalysis.
The active site of TREX1 contains a DEDDh motif with two divalent metal ions, typically Mg2+, that are essential for the exonucleolytic activity.[12] Structural studies have shown that inhibitor binding can be dependent on the presence of these metal ions.[6] The inhibitors make key interactions with residues in the active site, effectively blocking the access of the DNA substrate and preventing catalysis. The identification of key residues that differ between human and mouse TREX1 has also enabled the dissection of species-specific interactions, guiding the development of inhibitors with desired selectivity.[6]
Key Experimental Protocols
The characterization of TREX1 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Recombinant TREX1 Nuclease Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified TREX1.
Principle: A fluorogenic DNA substrate is used to monitor the nuclease activity of recombinant TREX1. The substrate is a double-stranded DNA oligonucleotide with a fluorophore on one end and a quencher on the other. In its intact state, the fluorescence is quenched. Upon degradation by TREX1, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Protocol:
-
Protein: Purified, recombinant truncated TREX1 (e.g., residues 2-242 of the catalytic domain) is used.[9]
-
Substrate: A double-stranded DNA substrate covalently modified with a 5' fluorophore and a 3' quencher.[9]
-
Reaction Buffer: Typically contains Tris-HCl (pH 7.5), MgCl2, and DTT.[13]
-
Procedure: a. The recombinant TREX1 protein is incubated with varying concentrations of the test inhibitor in the reaction buffer at 25°C for a defined period (e.g., 30 minutes).[8] b. The nuclease reaction is initiated by the addition of the fluorogenic dsDNA substrate. c. The fluorescence intensity is measured over time using a plate reader. d. The rate of substrate degradation is calculated, and IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.
Cell Lysate TREX1 Nuclease Assay
This assay assesses the ability of an inhibitor to target endogenous, full-length TREX1 within a more complex biological matrix.
Principle: Similar to the recombinant protein assay, this method measures the nuclease activity of TREX1, but in this case, the enzyme source is a cytoplasmic lysate from cells endogenously expressing TREX1.
Protocol:
-
Cell Lysates: Cytoplasmic lysates are prepared from cell lines such as CT26 or THP-1.[9]
-
Procedure: a. The cytoplasmic lysates are incubated with the test inhibitor. b. A dsDNA substrate (e.g., PicoGreen-labeled) is added to initiate the reaction.[9] c. The amount of remaining dsDNA is quantified at specific time points using a fluorescent dye like PicoGreen that specifically binds to dsDNA.[9] d. The inhibition of nuclease activity is calculated relative to a vehicle-treated control.
Cellular Reporter Assay
This assay determines the functional consequence of TREX1 inhibition in living cells by measuring the activation of the downstream cGAS-STING pathway.
Principle: Inhibition of TREX1 leads to the accumulation of cytosolic DNA, which activates the cGAS-STING pathway, resulting in the phosphorylation of IRF3 and the subsequent expression of interferon-stimulated genes (ISGs), such as IFN-β and CXCL10. Reporter cell lines are often used that express a luciferase gene under the control of an IRF3-dependent promoter.
Protocol:
-
Cell Line: A human cell line such as HCT116 or THP-1 is engineered to express a luciferase reporter driven by an IRF3-responsive promoter.[8][9]
-
Procedure: a. Cells are treated with the test inhibitor for a few hours.[9] b. The cells are then stimulated with exogenous DNA (e.g., digested plasmid DNA) to provide a substrate for TREX1.[9] c. After an incubation period (e.g., 48 hours), the luciferase activity is measured.[9] d. An increase in luciferase activity in the presence of the inhibitor indicates successful inhibition of TREX1 and activation of the STING pathway. e. Alternatively, the production of IFN-β or CXCL10 in the cell supernatant can be measured by ELISA.[5][8]
Visualizations
TREX1-cGAS-STING Signaling Pathway and Inhibition
Caption: TREX1-cGAS-STING signaling pathway and the mechanism of its inhibition.
Experimental Workflow for TREX1 Inhibitor Characterization
Caption: Workflow for the characterization of novel TREX1 inhibitors.
Conclusion
The inhibition of TREX1 represents a promising therapeutic avenue for enhancing anti-tumor immunity by selectively activating the cGAS-STING pathway within the tumor microenvironment. A thorough understanding of the structural basis of inhibitor binding, coupled with robust biochemical and cellular characterization, is essential for the development of potent and specific clinical candidates. This guide provides a foundational resource for researchers engaged in the discovery and development of novel TREX1 inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 4. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Constellation Pharmaceuticals discovers TREX1 inhibitors | BioWorld [bioworld.com]
- 8. tempesttx.com [tempesttx.com]
- 9. tempesttx.com [tempesttx.com]
- 10. Co-crystal structure of human TREX1 in complex with an inhibitor | Structural Genomics Consortium [thesgc.org]
- 11. rcsb.org [rcsb.org]
- 12. Structural and biochemical studies of TREX1 inhibition by metals. Identification of a new active histidine conserved in DEDDh exonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Trex1-IN-1: A Technical Guide to its Influence on DNA Damage Response Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Three prime repair exonuclease 1 (TREX1) is a critical enzyme in maintaining cellular homeostasis by degrading cytosolic DNA, thereby preventing aberrant activation of innate immune pathways. Inhibition of TREX1 has emerged as a promising therapeutic strategy, particularly in oncology, to enhance anti-tumor immunity. This technical guide provides an in-depth overview of a specific TREX1 inhibitor, Trex1-IN-1, and its influence on DNA damage response (DDR) pathways. While the primary and most well-documented effect of TREX1 inhibition is the activation of the cGAS-STING innate immune pathway, emerging evidence also points to a role for TREX1 in modulating classical DNA repair mechanisms, such as homologous recombination. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines detailed experimental protocols for its characterization, and provides visual representations of the key signaling pathways involved.
Introduction to TREX1 and its Inhibition
TREX1 is the major 3'-5' DNA exonuclease in mammalian cells, responsible for degrading single- and double-stranded DNA in the cytosol.[1][2][3] This function is crucial for preventing the accumulation of self-DNA in the cytoplasm, which can be mistakenly recognized by the innate immune system as a sign of viral or bacterial infection.[2][4] The primary sensor of cytosolic DNA is cyclic GMP-AMP synthase (cGAS), which upon binding to DNA, synthesizes the second messenger cyclic GMP-AMP (cGAMP).[4] cGAMP then activates the stimulator of interferon genes (STING), leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines that drive an anti-viral and anti-tumor immune response.[4][5]
Given its role in suppressing this pathway, TREX1 is considered a key negative regulator of innate immunity.[4] In the context of cancer, many tumors exhibit genomic instability, leading to the leakage of DNA into the cytosol.[6] Upregulation of TREX1 in tumor cells is a mechanism to dampen the resulting cGAS-STING-mediated anti-tumor immune response, thereby promoting immune evasion.[6] Therefore, inhibiting TREX1 with small molecules like this compound presents a compelling strategy to reactivate this potent anti-tumor immune pathway.[4][7]
This compound: A Potent Inhibitor of TREX1
This compound, also known as Compound 180, is a small molecule inhibitor of TREX1. It has been shown to potently inhibit the exonuclease activity of human TREX1.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the general effects of TREX1 inhibition.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound | human TREX1 | < 0.1 | Biochemical Assay | [8] |
| Trex1-IN-3 | human TREX1 | < 0.1 | Biochemical Assay | [9] |
| Trex1-IN-3 | human TREX2 | < 1 | Biochemical Assay | [9] |
| Effect of TREX1 Inhibition/Depletion | Model System | Observation | Quantitative Data | Reference |
| cGAMP Production | TREX1 KO CT26, EO771.LMB, and 4T1 cells | Increased intracellular cGAMP | 3-4 fold increase | [6] |
| IFN-β Secretion | TREX1 depleted H1944 cells | Potently enhanced IFN-β secretion | Data not specified | [5] |
| CXCL10 Secretion | TREX1 depleted H1944 cells | Potently enhanced CXCL10 secretion | Data not specified | [5] |
| ISG Expression | TREX1 knockdown in HIV-exposed human tissue | Increased ISG mRNA levels | Up to 60-fold induction of Ifit1 in Trex1-/- primary immune cells | [8][10] |
| Tumor Growth | CT26 syngeneic mouse model | Significantly reduced tumor growth | Data not specified | [7] |
| Immune Cell Infiltration | CT26 syngeneic mouse model | Increased immune cell infiltration | Data not specified | [7] |
| Homologous Recombination (HDR) Efficiency | Various human cell lines | TREX1 knockout or inhibition enhances HDR | 2- to 8-fold improvement | [11] |
Influence on DNA Damage Response Pathways
The primary mechanism by which this compound influences cellular responses is through the accumulation of cytosolic DNA, which triggers an innate immune response that can be interpreted as a danger signal, akin to the signals generated by extensive DNA damage. However, recent evidence suggests a more direct role for TREX1 in modulating specific DNA repair pathways.
Activation of the cGAS-STING Pathway
The most profound and well-documented consequence of TREX1 inhibition is the activation of the cGAS-STING pathway. By blocking the degradation of cytosolic DNA, this compound leads to the accumulation of cGAS ligands, triggering a robust type I interferon response.
Modulation of Homologous Recombination
Recent studies have revealed a novel role for TREX1 in suppressing homology-directed repair (HDR), a high-fidelity DNA double-strand break repair pathway. The efficiency of CRISPR-Cas9-mediated gene editing via HDR is significantly improved in cells with TREX1 knockout or when using DNA templates protected from TREX1's exonuclease activity.[11] This suggests that by degrading single-stranded DNA repair templates, TREX1 directly curtails the efficiency of this critical DNA repair process. Therefore, inhibition of TREX1 with this compound could potentially enhance HDR-mediated DNA repair.
Indirect Effects on ATM/ATR Signaling
While direct modulation of the central DNA damage signaling kinases, ATM and ATR, by this compound has not been explicitly demonstrated, the accumulation of cytosolic DNA and subsequent cellular stress can indirectly activate these pathways. The presence of unresolved DNA damage, which can lead to the formation of micronuclei and cytosolic DNA fragments, is a known activator of the DNA damage response. Therefore, the effects of this compound on the cGAS-STING pathway may be intertwined with a more general cellular response to genomic stress that involves ATM and ATR.
Experimental Protocols
TREX1 Exonuclease Activity Assay (Fluorescence-based)
This protocol describes a method to measure the exonuclease activity of TREX1 on a double-stranded DNA substrate.
Materials:
-
Recombinant human TREX1
-
This compound
-
Fluorescently labeled dsDNA substrate (e.g., a dsDNA oligonucleotide with a 5' fluorophore and a 3' quencher on complementary strands)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions to the appropriate wells. Include a DMSO-only control.
-
Add recombinant TREX1 to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorescently labeled dsDNA substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., every minute for 30-60 minutes).
-
Calculate the rate of increase in fluorescence, which corresponds to the degradation of the dsDNA substrate and the separation of the fluorophore and quencher.
-
Plot the reaction rates against the concentration of this compound to determine the IC50 value.
cGAS-STING Pathway Activation Assay (Western Blot)
This protocol details the detection of STING pathway activation by monitoring the phosphorylation of key signaling proteins.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
This compound
-
Lipofectamine or similar transfection reagent
-
Herring Testis DNA (HT-DNA) or other dsDNA stimulus
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat cells with this compound or DMSO for the desired time (e.g., 24 hours).
-
Transfect cells with HT-DNA to stimulate the cGAS-STING pathway. Include a no-transfection control.
-
After 4-6 hours, harvest the cells and prepare cell lysates.
-
Determine protein concentration using the BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using ECL substrate and capture the image.
-
Analyze the band intensities to determine the levels of phosphorylated proteins relative to total protein and the loading control.
Measurement of Type I Interferon (IFN-β) Production (ELISA)
This protocol describes the quantification of secreted IFN-β in cell culture supernatants.
Materials:
-
Cell line of interest
-
This compound
-
Stimulus (e.g., dsDNA transfection)
-
IFN-β ELISA kit (human or mouse, as appropriate)
-
96-well plate reader
Procedure:
-
Treat cells with this compound and/or stimulus as described in the cGAS-STING activation assay.
-
Collect the cell culture supernatants at various time points (e.g., 24 hours).
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Read the absorbance on a plate reader.
-
Calculate the concentration of IFN-β in the samples based on the standard curve.
Conclusion
This compound is a potent inhibitor of the TREX1 exonuclease, with significant implications for the modulation of DNA damage response pathways. Its primary mechanism of action involves the inhibition of cytosolic DNA degradation, leading to the robust activation of the cGAS-STING innate immune pathway and the production of type I interferons. This makes this compound a promising candidate for cancer immunotherapy, aiming to reverse tumor-mediated immune suppression. Furthermore, the emerging role of TREX1 in regulating homologous recombination suggests that this compound may also have applications in contexts where the enhancement of this high-fidelity DNA repair pathway is desirable. The experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted effects of this compound on cellular signaling and its therapeutic potential. Further research is warranted to fully elucidate the selectivity profile, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy of this compound.
References
- 1. TREX1 acts in degrading damaged DNA from drug-treated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TREX1 knockdown induces an interferon response to HIV that delays viral infection in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Trex1 regulates lysosomal biogenesis and interferon-independent activation of antiviral genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Exploring the Off-Target Effects of a Novel TREX1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three prime repair exonuclease 1 (TREX1) is a critical negative regulator of the cGAS-STING pathway, a key component of the innate immune system.[1][2][3] By degrading cytosolic DNA, TREX1 prevents aberrant activation of this pathway, which can otherwise lead to autoimmune diseases.[3][4] Conversely, in the context of oncology, TREX1 activity within tumor cells can suppress the anti-tumor immune response by preventing the cGAS-STING pathway from sensing tumor-derived DNA.[5][6] This makes TREX1 a compelling target for cancer immunotherapy.[1][7][8] This technical guide explores the critical process of characterizing the in vitro off-target effects of a novel, hypothetical TREX1 inhibitor, designated "Trex1-IN-1". A thorough understanding of an inhibitor's selectivity is paramount for its development as a safe and effective therapeutic. This document provides a framework for such an investigation, including data presentation, detailed experimental protocols, and visualization of key pathways and workflows.
Introduction to TREX1 and the Rationale for Inhibition
TREX1 is the major 3'->5' DNA exonuclease in human cells.[4] Its primary function is to degrade cytosolic single- and double-stranded DNA, thereby preventing the accumulation of self-DNA that could trigger an autoimmune response via the cGAS-STING pathway.[3][6] In many cancers, TREX1 is upregulated, allowing tumors to evade immune detection by dampening the interferon signaling that would normally be initiated by the presence of cytosolic tumor DNA.[5] Inhibition of TREX1 is therefore a promising strategy to reactivate anti-tumor immunity.[7][8]
The development of any small molecule inhibitor, such as the hypothetical this compound, necessitates a rigorous evaluation of its selectivity. Off-target effects, where the inhibitor binds to and modulates the activity of unintended proteins (often kinases), can lead to unexpected toxicities or a misleading interpretation of the compound's efficacy.[9][10][11] This guide outlines a systematic approach to identifying and characterizing the off-target profile of a novel TREX1 inhibitor in vitro.
Quantitative Analysis of Off-Target Effects
A primary step in characterizing a new inhibitor is to screen it against a broad panel of kinases. The resulting data, typically IC50 values, should be organized for clear interpretation. The following table presents a hypothetical off-target profile for this compound.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Target Family | Potential Implication of Off-Target Inhibition |
| TREX1 (On-Target) | 15 | Exonuclease | Desired therapeutic effect |
| Kinase A | 85 | Tyrosine Kinase | Inhibition of cell growth signaling |
| Kinase B | 250 | Serine/Threonine Kinase | Effects on cell cycle progression |
| Kinase C | 1,200 | Tyrosine Kinase | Minimal effect at therapeutic concentrations |
| Kinase D | >10,000 | Serine/Threonine Kinase | Not a significant off-target |
| Kinase E | 780 | Lipid Kinase | Potential effects on cell survival pathways |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of off-target effects.
Protocol 1: In Vitro Kinase Profiling Assay
This protocol describes a common method for determining the IC50 values of an inhibitor against a panel of purified kinases.[11][12][13][14]
Objective: To quantify the inhibitory activity of this compound against a broad range of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
This compound (solubilized in DMSO)
-
[γ-³²P]ATP or fluorescently-labeled ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35)
-
96- or 384-well assay plates
-
Phosphocellulose membrane or other capture medium
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting range would be from 100 µM down to 1 pM.
-
Assay Setup: In each well of the assay plate, combine the kinase reaction buffer, the specific kinase, and its corresponding peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (as a vehicle control) to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP). The final ATP concentration should be close to the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., 3% phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the amount of incorporated ³²P in the peptide substrate using a scintillation counter. For non-radioactive methods, follow the manufacturer's protocol for the specific detection reagent.
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound at each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Cellular Target Engagement
This protocol can be used to determine if an identified off-target kinase is inhibited by this compound in a cellular context by assessing the phosphorylation status of its downstream substrate.
Objective: To validate the cellular activity of this compound against a potential off-target kinase.
Materials:
-
Cancer cell line known to express the off-target kinase of interest.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against the phosphorylated substrate and the total protein of the substrate.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Cell Treatment: Culture the selected cell line to ~80% confluency. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against the phosphorylated substrate. Subsequently, probe with an HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein of the substrate to confirm equal loading.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at each concentration of this compound. A decrease in this ratio indicates cellular inhibition of the off-target kinase.
Visualization of Pathways and Workflows
Graphical representations are invaluable for understanding complex biological and experimental processes.
Caption: The cGAS-STING signaling pathway and the inhibitory role of this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
Conclusion
The development of a TREX1 inhibitor holds significant promise for cancer immunotherapy. However, the success of such an endeavor is critically dependent on a thorough and early characterization of the inhibitor's selectivity profile. By employing systematic in vitro screening, validating hits in cellular models, and using the resulting data to guide medicinal chemistry efforts, researchers can mitigate the risks associated with off-target effects. This structured approach, as outlined in this guide, is essential for advancing potent, selective, and ultimately safe TREX1 inhibitors from the laboratory to the clinic.
References
- 1. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TREX1 - Wikipedia [en.wikipedia.org]
- 5. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
The discovery and initial characterization of Trex1-IN-1
An In-Depth Technical Guide to the Discovery and Initial Characterization of Trex1-IN-1, a Potent TREX1 Inhibitor
Introduction
Three Prime Repair Exonuclease 1 (TREX1) is a critical enzyme in maintaining cellular homeostasis by acting as the primary 3'-5' DNA exonuclease in mammalian cells.[1][2] Its fundamental role is to degrade excess cytosolic DNA, thereby preventing the aberrant activation of the innate immune system.[3] Dysregulation of TREX1 activity is implicated in various autoimmune diseases, such as Aicardi-Goutières syndrome (AGS) and systemic lupus erythematosus (SLE), where a failure to clear cytosolic DNA leads to chronic activation of the cGAS-STING pathway and a subsequent overproduction of type I interferons.[3] Conversely, in the context of oncology, TREX1 is recognized as a pro-tumorigenic factor.[4] By degrading tumor-derived DNA in the cytoplasm, TREX1 dampens the anti-tumor immune response that would otherwise be initiated through the cGAS-STING pathway.[5][6] This has positioned TREX1 as a promising therapeutic target for cancer immunotherapy, with the goal of enhancing the innate immune response against tumors.[3][7] This guide focuses on the discovery and initial characterization of this compound, a potent small-molecule inhibitor of TREX1.
Discovery of this compound
This compound, also identified as Compound 180, emerged from drug discovery efforts aimed at identifying potent and selective inhibitors of the TREX1 enzyme.[2] The development of such inhibitors has been accelerated by the establishment of robust high-throughput screening (HTS) compatible assays.[4] These screening campaigns are designed to identify compounds that can effectively block the exonuclease activity of TREX1, leading to the accumulation of cytosolic DNA and subsequent activation of the cGAS-STING pathway.
Initial Characterization and Potency
The initial characterization of this compound identified it as a highly potent inhibitor of human TREX1 (hTREX1). While detailed characterization data for this compound is not extensively published, its inhibitory activity has been quantified.
Quantitative Data for TREX1 Inhibitors
For comparative purposes, the table below includes quantitative data for this compound alongside other reported TREX1 inhibitors, VB-85680 and CPI-381.
| Compound Name | Alias | Target | IC50 | Assay Type | Reference |
| This compound | Compound 180 | hTREX1 | < 0.1 µM | Not Specified | [2] |
| VB-85680 | Not Applicable | mTREX1 (full-length) | 3.1 nM | Exonuclease Activity Assay (in cell lysate) | [8] |
| VB-85680 | Not Applicable | hTREX1 (endogenous) | 2.9 µM | Cell-based ISG Reporter Assay | [9] |
| CPI-381 | Not Applicable | TREX1 | Nanomolar | Cell-based IRF Reporter Assay | [3] |
Signaling Pathway Modulated by this compound
This compound exerts its effect by inhibiting TREX1, a key negative regulator of the cGAS-STING signaling pathway. The diagram below illustrates this pathway and the role of TREX1.
Experimental Protocols
The characterization of TREX1 inhibitors like this compound involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
TREX1 Exonuclease Activity Assay
Objective: To measure the direct inhibitory effect of a compound on the exonuclease activity of TREX1.
Methodology: A fluorescence-based assay is commonly employed.[7]
-
Principle: This assay measures the degradation of a fluorescently-labeled DNA substrate by TREX1. Inhibition of TREX1 results in a reduced rate of substrate degradation, which is detected as a change in the fluorescence signal.
-
Reagents:
-
Recombinant human or murine TREX1 protein.
-
A custom single-stranded (ssDNA) or double-stranded (dsDNA) oligonucleotide substrate with a fluorophore and a quencher at opposite ends. In its intact state, the fluorescence is quenched.
-
Assay buffer containing Mg2+, which is required for TREX1 activity.[10]
-
Test compound (e.g., this compound) at various concentrations.
-
-
Procedure:
-
TREX1 enzyme is pre-incubated with the test compound in the assay buffer in a microplate.
-
The fluorescently-labeled DNA substrate is added to initiate the reaction.
-
The plate is incubated at 37°C, and the fluorescence is measured kinetically over time using a plate reader.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based STING/IFN Pathway Reporter Assay
Objective: To assess the ability of a TREX1 inhibitor to induce STING-dependent interferon signaling in a cellular context.
Methodology: Reporter cell lines, such as THP-1 Dual™ cells, which express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, are utilized.
-
Principle: Inhibition of TREX1 in these cells leads to the accumulation of endogenous cytosolic DNA, activating the cGAS-STING-IRF3 axis and driving the expression of the luciferase reporter.
-
Reagents:
-
THP-1 Dual™ or HCT116 reporter cell line.[3]
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound).
-
Luciferase detection reagent (e.g., Quanti-Luc™).
-
-
Procedure:
-
Reporter cells are seeded in a multi-well plate.
-
Cells are treated with a serial dilution of the test compound.
-
In some experimental setups, exogenous dsDNA can be transfected into the cells to provide a stronger stimulus.[3]
-
After an incubation period (e.g., 18-24 hours), a sample of the cell culture supernatant is collected.
-
The luciferase detection reagent is added to the supernatant, and luminescence is measured with a luminometer.
-
The fold induction of reporter activity is calculated relative to vehicle-treated control cells, and EC50 values are determined.
-
Measurement of Interferon-Stimulated Gene (ISG) Expression
Objective: To confirm the downstream biological effect of TREX1 inhibition by measuring the upregulation of endogenous interferon-stimulated genes.
Methodology: Quantitative reverse transcription PCR (qRT-PCR) is used to measure the mRNA levels of specific ISGs.
-
Principle: Activation of the STING pathway culminates in the transcriptional upregulation of a set of genes known as ISGs (e.g., IFNB1, CXCL10, ISG15). Measuring the abundance of these transcripts provides a direct readout of pathway activation.
-
Reagents:
-
A relevant cell line (e.g., THP-1, B16F10).[3]
-
Test compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for target ISGs and a housekeeping gene (for normalization).
-
-
Procedure:
-
Cells are treated with the test compound for a specified duration.
-
Total RNA is extracted from the cells.
-
cDNA is synthesized from the RNA template.
-
qPCR is performed using primers for the target ISGs and a housekeeping gene.
-
The relative expression of the ISGs is calculated using the ΔΔCt method.
-
Experimental Workflow for TREX1 Inhibitor Discovery
The discovery and initial characterization of a novel TREX1 inhibitor like this compound typically follows a structured workflow.
Conclusion
This compound is a potent inhibitor of the TREX1 exonuclease, representing a valuable chemical tool for studying the biology of the cGAS-STING pathway and a promising starting point for the development of novel cancer immunotherapies. The initial characterization of such inhibitors relies on a suite of biochemical and cell-based assays to confirm their on-target activity and their ability to modulate the desired signaling pathway in a cellular context. Further development of this compound and other molecules in its class will involve more extensive profiling, including selectivity against other nucleases, pharmacokinetic properties, and in vivo efficacy studies in relevant cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. news-medical.net [news-medical.net]
- 5. drughunter.com [drughunter.com]
- 6. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses | PLOS One [journals.plos.org]
- 10. aacrjournals.org [aacrjournals.org]
Trex1-IN-1: A Technical Guide to its Impact on Viral DNA Sensing Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Trex1-IN-1, a small molecule inhibitor of the three prime repair exonuclease 1 (Trex1). Trex1 is a critical negative regulator of the innate immune system, responsible for degrading cytosolic DNA to prevent aberrant activation of viral DNA sensing pathways. Inhibition of Trex1 by molecules such as this compound presents a promising therapeutic strategy for enhancing anti-viral and anti-tumor immunity. This document outlines the mechanism of action of Trex1 inhibition, its effects on the cGAS-STING pathway, and provides detailed experimental protocols for its characterization.
Introduction: Trex1 as a Gatekeeper of Innate Immunity
Three prime repair exonuclease 1 (Trex1) is the major 3'-5' DNA exonuclease in mammalian cells.[1] Its primary function is to degrade cytosolic single-stranded and double-stranded DNA, thereby maintaining cellular homeostasis and preventing the inappropriate activation of the innate immune system.[2][3][4] Cytosolic DNA can originate from various sources, including viral pathogens, endogenous retroelements, and damaged nuclear or mitochondrial DNA.[5]
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key viral DNA sensing pathway.[6] In the presence of cytosolic DNA, cGAS becomes activated and synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[7]
Trex1 acts as a crucial checkpoint in this pathway by clearing the activating ligand, cytosolic DNA.[6] By degrading this DNA, Trex1 prevents the activation of cGAS and the subsequent inflammatory cascade.[6] This function is essential for preventing autoimmune diseases that can result from the sensing of self-DNA. However, in the context of viral infections, Trex1's activity can be detrimental to the host's anti-viral response. Viruses, such as HIV, can exploit Trex1 to evade immune detection by having their reverse-transcribed DNA degraded before it can trigger an immune response.[4][5]
Mechanism of Action of this compound
This compound is a potent and selective small molecule inhibitor of the exonuclease activity of Trex1. By binding to the active site of the Trex1 enzyme, this compound prevents the degradation of cytosolic DNA. This leads to an accumulation of DNA in the cytoplasm, which is then recognized by cGAS. The resulting activation of the cGAS-STING pathway initiates a robust type I interferon response, enhancing the cell's antiviral state. A recent patent has described Trex1 inhibitors with nanomolar potency, exhibiting an IC50 of less than 0.001 µM in fluorescence-based biochemical assays.[8]
The following diagram illustrates the effect of this compound on the viral DNA sensing pathway:
Quantitative Effects of Trex1 Inhibition on the cGAS-STING Pathway
The inhibition of Trex1 leads to measurable changes in the activation of the cGAS-STING pathway. The following tables summarize quantitative data from studies using Trex1 knockout (KO) or deficient cells, which mimic the effects of a potent inhibitor like this compound.
Table 1: Effect of Trex1 Deficiency on cGAMP Production
| Cell Line | Condition | Intracellular cGAMP (fmol/million cells) | Extracellular cGAMP (fmol/million cells) | Fold Increase (Intracellular) | Reference |
| MCF10A | Wild-type | < 20 | Not Reported | - | [2][9] |
| MCF10A | Trex1 KO | 80 - 120 | Not Reported | 4-6x | [2][9] |
| RPE1-hTERT | Wild-type | ~25 | Not Reported | - | [2] |
| RPE1-hTERT | Trex1 KO | 50 - 60 | Not Reported | ~2-2.4x | [2] |
| CT26 | Wild-type | ~10 | ~30 | - | [7][10] |
| CT26 | Trex1 KO | 33 ± 17 | 65 ± 19 | ~3.3x | [7][10] |
| EO771.LMB | Wild-type | ~15 | ~25 | - | [7][10] |
| EO771.LMB | Trex1 KO | 44 ± 23 | 50 ± 1 | ~2.9x | [7][10] |
| 4T1 | Wild-type | ~15 | ~80 | - | [7][10] |
| 4T1 | Trex1 KO | 42 ± 20 | 171 ± 42 | ~2.8x | [7][10] |
Table 2: Impact of Trex1 Deficiency on Downstream Signaling and Cytokine Production
| Cell/Animal Model | Measured Parameter | Fold Change (Trex1 Deficient vs. Wild-Type) | Condition | Reference |
| Trex1-/- MEFs | IFN-β mRNA | ~100-fold increase | HIV Infection | [5] |
| Trex1-/- MEFs | IL-6 mRNA | ~10-fold increase | HIV Infection | [5] |
| CT26, EO771, EMT6 cells | p-STING (Ser365) | Increased | Spontaneous | [11][12] |
| EO771.LMB cells | p-TBK1 (S172) | Increased | Spontaneous | [7] |
| EO771.LMB cells | p-IRF3 (S396) | Increased | Spontaneous | [7] |
| CT26, EO771, EMT6 cells | CXCL10 Secretion | Increased | Spontaneous | [11][12] |
| CT26, EO771, EMT6 cells | CCL5 Secretion | Increased | Spontaneous | [11][12] |
| Trex1-/- MEFs | Ifit1 (ISG) mRNA | Significantly Increased | Unstimulated | [13] |
| RVCL Patient Lymphoblasts | CXCL10 mRNA | Elevated | - | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound.
Fluorescence-Based Trex1 Exonuclease Assay
This assay measures the enzymatic activity of Trex1 on a double-stranded DNA (dsDNA) substrate.
Principle: The assay utilizes a dsDNA substrate labeled with a fluorescent dye (e.g., SYBR Green or PicoGreen) that intercalates into dsDNA and fluoresces. As Trex1 degrades the dsDNA, the fluorescence intensity decreases, and the rate of decrease is proportional to the enzyme's activity.
Materials:
-
Recombinant human Trex1 (truncated 1-242 amino acid catalytic domain is often used due to higher solubility)[15]
-
dsDNA substrate (e.g., a nicked plasmid like pMYC or a long oligonucleotide)[15][16]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT
-
This compound and other test compounds
-
SYBR Green I or PicoGreen dsDNA quantitation reagent
-
96- or 384-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a reaction mixture containing the dsDNA substrate in the assay buffer.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells of the microplate.
-
Initiate the reaction by adding a fixed concentration of recombinant Trex1 to each well.
-
Incubate the plate at room temperature.
-
At various time points, quench the reaction by adding a solution of the fluorescent dye (e.g., SYBR Green diluted in a buffer).
-
Measure the fluorescence intensity using a microplate reader.
-
Plot the fluorescence intensity against time for each inhibitor concentration. The rate of DNA degradation can be calculated from the slope of the initial linear portion of the curve.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
cGAMP ELISA
This assay quantifies the intracellular and extracellular levels of 2'3'-cGAMP, the product of cGAS activation.
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of cGAMP in cell lysates or culture supernatants.
Materials:
-
Cells of interest (e.g., viral-infected cells, cancer cell lines)
-
This compound
-
Cell lysis buffer
-
Commercial cGAMP ELISA kit (containing cGAMP-coated plates, detection antibody, substrate, and standards)
-
Microplate reader with absorbance detection
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle for a specified duration.
-
For intracellular cGAMP measurement, collect and lyse the cells according to the ELISA kit manufacturer's protocol.
-
For extracellular cGAMP measurement, collect the cell culture supernatant.
-
Perform the cGAMP ELISA according to the manufacturer's instructions. This typically involves adding samples and standards to the cGAMP-coated plate, followed by incubation with a cGAMP-specific antibody conjugated to an enzyme (e.g., HRP).
-
After washing, add the enzyme substrate and measure the absorbance.
-
Calculate the cGAMP concentration in the samples by comparing their absorbance to the standard curve.
-
Normalize the cGAMP concentration to the cell number or total protein concentration.
Western Blot Analysis of STING Pathway Activation
This method is used to detect the phosphorylation and expression levels of key proteins in the cGAS-STING pathway.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STING (Ser365), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-GAPDH or anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and prepare cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
This technique is used to measure the mRNA levels of type I interferons and other cytokines.
Principle: RNA is extracted from cells, reverse-transcribed into cDNA, and then the cDNA is amplified using gene-specific primers in the presence of a fluorescent dye. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of initial mRNA levels.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., IFN-ß, CXCL10, IL-6) and a housekeeping gene (e.g., GAPDH, ß-actin)
-
qPCR instrument
Procedure:
-
Treat cells with this compound.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using a reverse transcriptase.
-
Perform qPCR using the cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
This compound and other inhibitors of Trex1 represent a compelling strategy for augmenting the innate immune response to viral infections and cancer. By blocking the degradation of cytosolic DNA, these inhibitors effectively "remove the brakes" on the cGAS-STING pathway, leading to a potent type I interferon response. The experimental protocols detailed in this guide provide a robust framework for researchers and drug developers to characterize the activity of Trex1 inhibitors and advance their development as novel therapeutics. Further investigation into the in vivo efficacy and safety of compounds like this compound is warranted to fully realize their therapeutic potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. ER-directed TREX1 limits cGAS activation at micronuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trex1 prevents cell-intrinsic initiation of autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The cytosolic exonuclease TREX1 inhibits the innate immune response to HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 7. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Constellation Pharmaceuticals discovers TREX1 inhibitors | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Trex1 regulates lysosomal biogenesis and interferon-independent activation of antiviral genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytosolic nuclease TREX1 regulates oligosaccharyltransferase activity independent of nuclease activity to suppress immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring TREX1 and TREX2 exonuclease activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Trex1-IN-1: A Technical Guide to its Therapeutic Potential in Interferonopathies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interferonopathies are a group of debilitating autoimmune disorders characterized by the overproduction of type I interferons (IFN-I), leading to chronic inflammation and tissue damage. A key regulator of the IFN-I response is the three prime repair exonuclease 1 (TREX1), an enzyme responsible for degrading cytosolic DNA to prevent aberrant activation of the innate immune system. Genetic mutations in TREX1 that impair its exonuclease activity are a primary cause of several interferonopathies, including Aicardi-Goutières syndrome (AGS) and familial chilblain lupus. Consequently, inhibiting the downstream signaling cascade or compensating for TREX1 dysfunction has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of Trex1-IN-1 and other novel TREX1 inhibitors, their mechanism of action, and their potential for treating interferonopathies. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways to support further research and development in this field.
Introduction: The Role of TREX1 in Interferonopathies
Three prime repair exonuclease 1 (TREX1) is the major 3'-to-5' DNA exonuclease in mammalian cells.[1] Its primary function is to degrade cytosolic single- and double-stranded DNA (ssDNA and dsDNA), thereby preventing the accumulation of self-DNA in the cytoplasm.[2] This gatekeeping role is crucial for maintaining immune homeostasis.
In the absence of functional TREX1, cytosolic DNA fragments accumulate and are detected by the cyclic GMP-AMP synthase (cGAS).[1] This recognition event triggers the cGAS-STING (stimulator of interferon genes) signaling pathway, a critical component of the innate immune system.[1] Activation of this pathway leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, resulting in a chronic inflammatory state characteristic of interferonopathies.[3][4]
Mutations in the TREX1 gene are linked to a spectrum of autoimmune and inflammatory diseases, including Aicardi-Goutières syndrome (AGS), familial chilblain lupus (FCL), and systemic lupus erythematosus (SLE).[5][6] These findings underscore the critical role of TREX1 in preventing autoimmunity and highlight its potential as a therapeutic target.
Mechanism of Action: The cGAS-STING Pathway
The inhibition of TREX1's downstream signaling cascade is a key therapeutic strategy for TREX1-mediated interferonopathies. This primarily involves targeting the cGAS-STING pathway. The sequence of events is as follows:
-
Cytosolic DNA Accumulation: Defective TREX1 fails to clear cytosolic DNA.
-
cGAS Activation: Cytosolic dsDNA binds to and activates cGAS.
-
cGAMP Synthesis: Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[3]
-
STING Activation: cGAMP binds to STING, an endoplasmic reticulum-resident protein, inducing its conformational change and translocation to the Golgi apparatus.[7]
-
TBK1 and IRF3 Recruitment: At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[4]
-
IRF3 Phosphorylation and Dimerization: TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[4]
-
Nuclear Translocation and Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons and other inflammatory cytokines.[3][4]
Figure 1: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.
TREX1 Inhibitors: Quantitative Data
Several small molecule inhibitors of TREX1 have been developed and characterized. Below is a summary of the available quantitative data for some of these compounds.
| Inhibitor | Target | Assay Type | IC50 | Source |
| VB-85680 | Mouse TREX1 | Exonuclease Activity Assay (in 4T1 cell lysates) | 171.6 nM | [8] |
| Human TREX1 | Exonuclease Activity Assay (in THP1-Dual™ lysates) | 48.8 nM | [8] | |
| ISRE Reporter Assay (in THP1-Dual™ cells) | 2.9 µM | [9] | ||
| VB-86087 | Human TREX1 | ISRE Reporter Assay (in THP1-Dual™ cells) | 0.25 µM | [8] |
| Exemplified Compound (Constellation Pharmaceuticals) | Human TREX1 | Fluorescence-based biochemical assay | <0.001 µM | [10] |
| Mouse TREX1 | Fluorescence-based biochemical assay | 0.001-0.01 µM | [11] | |
| Unnamed Inhibitors (Tempest Therapeutics) | Human TREX1 | Biochemical fluorescent assay | Picomolar potency | [4] |
| Mouse TREX1 | Biochemical fluorescent assay | Picomolar potency | [4] |
Experimental Protocols
Fluorescence-Based TREX1 Exonuclease Assay
This protocol is adapted from methodologies described for measuring TREX1's degradation of dsDNA.[12]
Objective: To quantify the exonuclease activity of TREX1 by measuring the decrease in fluorescence of a DNA-intercalating dye as the dsDNA substrate is degraded.
Materials:
-
Recombinant TREX1 enzyme
-
dsDNA substrate (e.g., a linearized plasmid or a long PCR product)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 12.5 mM MgCl₂, 5 mM DTT
-
DNA-intercalating dye (e.g., PicoGreen or SYBR Green)
-
Stop Solution: EDTA (final concentration > MgCl₂ concentration)
-
96- or 384-well black microplates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant TREX1 enzyme to the desired concentrations in the assay buffer containing 1 mg/mL BSA.
-
Prepare the dsDNA substrate at a concentration at or below the TREX1 dsDNA Km (~15 nM) in the assay buffer.[12]
-
Prepare the DNA dye in a compatible buffer as per the manufacturer's instructions.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer and the dsDNA substrate.
-
To initiate the reaction, add the diluted TREX1 enzyme to the tube. For a no-enzyme control, add the same volume of assay buffer with BSA.
-
Incubate the reaction at room temperature or 37°C.
-
-
Time-Course Measurement:
-
At designated time points (e.g., 0, 5, 10, 15, 30 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well of the microplate containing the stop solution and the DNA dye.
-
-
Fluorescence Reading:
-
After the final time point, read the fluorescence intensity of the microplate using a plate reader with appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
Subtract the background fluorescence (from a well with no DNA) from all readings.
-
Plot the fluorescence intensity against time.
-
The rate of TREX1 activity is proportional to the rate of decrease in fluorescence. For inhibitor studies, calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Figure 2: Experimental workflow for a fluorescence-based TREX1 exonuclease assay.
TREX1 Knockout Mouse Model Studies
Objective: To evaluate the in vivo effects of TREX1 deficiency and to test the efficacy of therapeutic interventions in a physiologically relevant model of interferonopathy.
Model:
-
Trex1 Knockout (Trex1⁻/⁻) Mouse: These mice have a targeted deletion of the Trex1 gene.[13] They spontaneously develop a lethal autoimmune disease characterized by systemic inflammation, particularly myocarditis, and elevated type I interferon levels.[14]
-
Trex1 D18N Knock-in Mouse: This model carries a point mutation (D18N) that ablates the exonuclease activity of TREX1, closely mimicking a common mutation found in human AGS patients.[15]
Experimental Protocol Outline:
-
Animal Husbandry and Genotyping:
-
Maintain Trex1⁻/⁻ or Trex1 D18N mice and wild-type littermate controls in a specific-pathogen-free facility.
-
Genotype all animals by PCR analysis of tail DNA to confirm their genetic status.
-
-
Treatment Regimen:
-
Divide mice into experimental groups (e.g., untreated wild-type, untreated Trex1⁻/⁻, Trex1⁻/⁻ treated with a test compound).
-
Administer the therapeutic agent (e.g., a cGAS or STING inhibitor) or vehicle control via an appropriate route (e.g., intraperitoneal injection, oral gavage) and schedule.
-
-
Monitoring and Phenotypic Analysis:
-
Monitor animal health, body weight, and survival daily.
-
At specified endpoints, collect blood and tissues for analysis.
-
Immunophenotyping: Analyze immune cell populations in the spleen, lymph nodes, and blood by flow cytometry (e.g., for activation markers on T cells).
-
Cytokine Analysis: Measure serum levels of type I interferons and other pro-inflammatory cytokines using ELISA or multiplex assays.
-
Gene Expression Analysis: Quantify the expression of interferon-stimulated genes (ISGs) in tissues (e.g., spleen, liver, heart) by qRT-PCR.
-
Histopathology: Perform histological examination of tissues (especially the heart) to assess inflammation and tissue damage.
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., t-test, ANOVA, survival analysis) to compare the different experimental groups.
-
A significant reduction in inflammatory markers, ISG expression, and tissue pathology, along with improved survival in the treated Trex1⁻/⁻ group compared to the untreated group, would indicate therapeutic efficacy.
-
Conclusion and Future Directions
The development of small molecule inhibitors targeting the cGAS-STING pathway, as a consequence of TREX1 dysfunction, holds significant promise for the treatment of interferonopathies. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to further investigate the therapeutic potential of compounds like this compound and others. Future research should focus on optimizing the potency and selectivity of these inhibitors, as well as evaluating their long-term safety and efficacy in preclinical and clinical settings. A deeper understanding of the diverse roles of TREX1 may also unveil new therapeutic avenues for a broader range of autoimmune and inflammatory diseases.
References
- 1. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses | PLOS One [journals.plos.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. tempesttx.com [tempesttx.com]
- 5. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Constellation Pharmaceuticals discovers TREX1 inhibitors | BioWorld [bioworld.com]
- 11. Constellation Pharmaceuticals discovers new TREX1 inhibitors for cancer | BioWorld [bioworld.com]
- 12. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 13. Trex1 Knockout Mouse | Taconic Biosciences [taconic.com]
- 14. Suppression of TREX1 deficiency-induced cellular senescence and interferonopathies by inhibition of DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trex1 Knockin mouse model | Publication | genOway [genoway.com]
The Exonuclease TREX1 as a Therapeutic Target: A Technical Guide to its Inhibition and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Three Prime Repair Exonuclease 1 (TREX1) is a critical regulator of innate immunity, acting as the primary 3'-5' DNA exonuclease in mammalian cells. Its fundamental role is to degrade cytosolic DNA, thereby preventing aberrant activation of the cyclic GMP-AMP synthase (cGAS) – stimulator of interferon genes (STING) pathway. Dysregulation of TREX1 is implicated in a variety of autoimmune diseases and its activity can be exploited by cancer cells to evade immune surveillance. Consequently, the inhibition of TREX1 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the basic research applications of TREX1 inhibitors, focusing on their mechanism of action, the cGAS-STING signaling pathway, and detailed experimental protocols for their characterization.
Introduction: TREX1 Function and Rationale for Inhibition
TREX1 is a homodimeric enzyme that processes single- and double-stranded DNA substrates. Its primary function is to clear cytosolic DNA that can originate from endogenous sources, such as retroelements and damaged nuclear or mitochondrial DNA, or from exogenous sources like pathogens. By preventing the accumulation of cytosolic DNA, TREX1 acts as a crucial gatekeeper, suppressing the activation of the cGAS-STING pathway which, when triggered by self-DNA, can lead to the production of type I interferons (IFNs) and subsequent autoimmune and autoinflammatory responses. Loss-of-function mutations in the TREX1 gene are associated with autoimmune disorders like Aicardi-Goutières syndrome (AGS) and systemic lupus erythematosus (SLE).
In the context of oncology, TREX1 is often upregulated in the tumor microenvironment. This upregulation allows cancer cells to degrade cytosolic DNA released due to genomic instability or from dying tumor cells, thereby dampening the innate immune response that would otherwise lead to anti-tumor immunity. Inhibition of TREX1 in cancer cells can restore this immune response, leading to the production of type I IFNs, recruitment of immune cells, and enhanced tumor cell killing, making TREX1 a compelling target for cancer immunotherapy.
Mechanism of Action: The cGAS-STING Pathway
The inhibition of TREX1 directly impacts the cGAS-STING signaling pathway, a central component of the innate immune system responsible for detecting cytosolic DNA.
As depicted in Figure 1, cytosolic double-stranded DNA (dsDNA) is recognized by cGAS, which then synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP). cGAMP binds to and activates STING, an adaptor protein located on the endoplasmic reticulum (ER) membrane. Activated STING translocates to the Golgi apparatus and recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines and chemokines (e.g., CXCL10).
TREX1 inhibitors block the degradation of cytosolic dsDNA, leading to its accumulation and subsequent potent activation of this entire cascade. This controlled activation of the innate immune system is the primary mechanism through which TREX1 inhibitors exert their therapeutic effects in cancer.
Quantitative Data for TREX1 Inhibitors
While a specific inhibitor designated "this compound" is not prominently described in publicly available literature, several potent TREX1 inhibitors have been developed and characterized. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of TREX1 by 50%.
| Compound ID/Source | Target | Assay Type | Substrate | IC50 (µM) | Reference |
| Exemplified Compound | Human TREX1 | Fluorescence-based biochemical assay | N/A | < 0.001 | |
| (Ex 1 isomer D2E1) | |||||
| (Constellation Pharma) | Human TREX2 | Fluorescence-based biochemical assay | N/A | < 1 | |
| Unnamed Inhibitors | Murine and Human TREX1 | Biochemical Assay | N/A | Nanomolar potency |
Note: "N/A" indicates that the specific substrate was not detailed in the provided search results.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity and effects of TREX1 inhibitors.
In Vitro TREX1 Exonuclease Activity Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the exonuclease activity of recombinant TREX1 on a double-stranded DNA (dsDNA) substrate.
Materials:
-
Recombinant human or murine TREX1 protein
-
TREX1 inhibitor compound
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
dsDNA substrate (e.g., supercoiled plasmid nicked with Nt.BbvCI)
-
Fluorescent dye that preferentially binds dsDNA (e.g., PicoGreen or SYBR Green)
-
384-well microplate
-
Microplate reader with fluorescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a serial dilution of the TREX1 inhibitor in DMSO, and then dilute further in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 384-well plate, add the diluted TREX1 inhibitor to the recombinant TREX1 enzyme in assay buffer. Allow the mixture to pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the exonuclease reaction by adding the dsDNA substrate to each well.
-
Incubation: Incubate the reaction at 37°C for a specific time, during which TREX1 will degrade the dsDNA substrate.
-
Reaction Termination and Detection: Stop the reaction by adding a solution containing a dsDNA-binding fluorescent dye (e.g., PicoGreen or SYBR Green). The fluorescence intensity is proportional to the amount of remaining dsDNA.
-
Data Analysis: Measure the fluorescence intensity using a microplate reader. The percentage of inhibition is calculated relative to a DMSO control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay for cGAS-STING Pathway Activation
This protocol assesses the ability of a TREX1 inhibitor to activate the cGAS-STING pathway in a cellular context, often by measuring the expression of downstream interferon-stimulated genes (ISGs).
Materials:
-
A suitable cell line (e.g., human monocytic THP-1 cells, or a reporter cell line like HCT116 with an IRF3-luciferase reporter)
-
TREX1 inhibitor compound
-
Cell culture medium and supplements
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or a luciferase assay system
-
Optional: Reagents for ELISA to measure secreted cytokines (e.g., IFN-β, CXCL10)
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the TREX1 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a sufficient period to allow for the activation of the cGAS-STING pathway and downstream gene expression (e.g., 24-48 hours).
-
Endpoint Measurement:
-
qRT-PCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by qRT-PCR to measure the mRNA levels of ISGs such as IFNB1, CXCL10, and ISG15. Normalize the expression to a housekeeping gene.
-
Luciferase Reporter Assay: If using a reporter cell line, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
ELISA: Collect the cell culture supernatant and perform an ELISA to quantify the concentration of secreted IFN-β or CXCL10.
-
-
Data Analysis: For qRT-PCR, calculate the fold change in gene expression relative to the vehicle-treated control. For luciferase and ELISA assays, compare the signal from inhibitor-treated cells to the control. Determine the EC50 value (the concentration of inhibitor that elicits a half-maximal response).
Research Applications and Future Directions
The development of potent and specific TREX1 inhibitors has opened up numerous avenues for basic and translational research.
-
Cancer Immunotherapy: TREX1 inhibitors are being investigated as monotherapies and in combination with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1). By activating the cGAS-STING pathway within the tumor, these inhibitors can turn "cold" tumors (lacking immune infiltration) into "hot" tumors, making them more susceptible to immune-mediated killing.
-
Autoimmune Disease Research: While counterintuitive, understanding the effects of TREX1 inhibition can provide valuable insights into the pathogenesis of TREX1-mediated autoimmune diseases. These inhibitors can be used as tool compounds to model the molecular consequences of TREX1 dysfunction in relevant cell types.
-
Virology: TREX1 has been shown to play a role in the innate immune response to certain viruses by degrading viral DNA intermediates. TREX1 inhibitors can be used to study the interplay between viral replication and the host innate immune response.
Future research will likely focus on the development of next-generation TREX1 inhibitors with improved pharmacokinetic and pharmacodynamic properties, as well as on identifying predictive biomarkers to select patients most likely to respond to TREX1-targeted therapies. The continued exploration of the intricate biology of TREX1 and the cGAS-STING pathway will undoubtedly uncover new therapeutic opportunities.
Methodological & Application
Application Notes and Protocols for Trex1-IN-1 in In Vivo Tumor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trex1-IN-1 is a potent and selective small molecule inhibitor of the three prime repair exonuclease 1 (TREX1). TREX1 is a critical negative regulator of the innate immune system. By degrading cytosolic DNA, TREX1 prevents the activation of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway, which would otherwise trigger a type I interferon (IFN) response. Many cancer cells upregulate TREX1 to evade immune surveillance. Inhibition of TREX1 with this compound (also referred to as compound 296) offers a promising therapeutic strategy to reactivate anti-tumor immunity. These application notes provide detailed protocols and supporting data for the use of this compound in in vivo tumor studies.
Mechanism of Action
This compound functions by directly inhibiting the exonuclease activity of TREX1. This leads to an accumulation of cytosolic double-stranded DNA (dsDNA) within the tumor microenvironment. This accumulated dsDNA is then recognized by cGAS, which synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to and activates STING, initiating a signaling cascade that results in the phosphorylation of TBK1 and IRF3. Activated IRF3 translocates to the nucleus and drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, such as CXCL10 and CCL5. This cascade ultimately leads to the recruitment and activation of various immune cells, including CD8+ T cells and natural killer (NK) cells, promoting a robust anti-tumor immune response.[1][2][3][4]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
In Vivo Efficacy of this compound (Compound 296)
Tumor Growth Inhibition
Studies utilizing the syngeneic MC38 colon adenocarcinoma model in C57BL/6 mice have demonstrated the anti-tumor efficacy of this compound (compound 296).[1]
| Treatment Group | Day 9 (mm³) | Day 12 (mm³) | Day 15 (mm³) | Day 18 (mm³) | Day 21 (mm³) | Day 24 (mm³) |
| Vehicle | ~40 | ~150 | ~300 | ~500 | ~800 | ~1200 |
| This compound (Compound 296) | ~40 | ~100 | ~150 | ~200 | ~250 | ~300 |
Note: Approximate values are extrapolated from graphical data presented in the source literature.
Enhancement of Anti-Tumor Immunity
Treatment with this compound (compound 296) leads to a significant increase in the infiltration of immune cells into the tumor microenvironment, indicative of a potent anti-tumor immune response.
| Immune Cell Population | Metric | Vehicle Control | This compound (Compound 296) |
| CD45+ Immune Cells | % of Total Cells | ~15% | ~30% |
| CD11b+ Myeloid Cells | % of CD45+ Cells | ~50% | ~40% |
| CD3+ T Cells | % of CD45+ Cells | ~20% | ~35% |
| CD8+ T Cells | % of CD3+ Cells | ~30% | ~50% |
| CD4+ T Cells | % of CD3+ Cells | ~60% | ~45% |
| PD-1+ CD8+ T Cells | % of CD8+ T Cells | ~40% | ~60% |
| GZMB+ CD8+ T Cells | MFI | ~2000 | ~4000 |
Note: Approximate values are extrapolated from graphical data presented in the source literature. MFI = Mean Fluorescence Intensity.[5]
Experimental Protocols
In Vivo Tumor Model (MC38)
This protocol outlines the use of this compound (compound 296) in a syngeneic mouse model of colon adenocarcinoma.
Materials:
-
6-8 week old female C57BL/6 mice
-
MC38 colon adenocarcinoma cells
-
Phosphate-buffered saline (PBS), sterile
-
This compound (Compound 296)
-
Vehicle control (e.g., DMSO/saline solution)
-
Calipers
-
Syringes and needles
Workflow Diagram:
Caption: In vivo experimental workflow.
Procedure:
-
Cell Culture: Culture MC38 cells in appropriate media until they reach approximately 80% confluency.
-
Cell Preparation: Harvest and wash the MC38 cells with sterile PBS. Resuspend the cells in PBS at a concentration of 5 x 10^6 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 40 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare a solution of this compound (compound 296) and a vehicle control. Administer 3 µmol of this compound or an equivalent volume of vehicle via peritumoral injection. A typical dosing schedule is once daily for three consecutive days.[1]
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the experiment.
-
Endpoint and Analysis: At the experimental endpoint (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Harvest the tumors for downstream analysis, such as flow cytometry for immune cell infiltration or ELISA for cytokine levels.
Flow Cytometry Analysis of Tumor-Infiltrating Leukocytes
Procedure:
-
Tumor Dissociation: Mechanically and enzymatically dissociate the harvested tumors to obtain a single-cell suspension.
-
Cell Staining: Stain the cells with a panel of fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, NK1.1, PD-1, Granzyme B).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentages and absolute numbers of different immune cell populations within the tumor.
Cytokine and Chemokine Measurement (ELISA)
Procedure:
-
Tumor Homogenization: Homogenize a portion of the harvested tumor tissue in a suitable lysis buffer.
-
ELISA Assay: Use commercially available ELISA kits to measure the concentrations of cytokines and chemokines of interest (e.g., IFN-β, CXCL10, CCL5) in the tumor lysates, following the manufacturer's instructions.[6][7][8]
Conclusion
This compound is a valuable tool for investigating the role of the cGAS-STING pathway in anti-tumor immunity. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies to evaluate the efficacy and mechanism of action of TREX1 inhibitors. The ability of this compound to induce a robust, T-cell-mediated anti-tumor response, both as a monotherapy and in combination with other immunotherapies, highlights its potential as a novel cancer therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Innate Immune Checkpoint TREX1 Is a Safe and Effective Immunotherapeutic Strategy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mouse CXCL10/IP-10(Interferon Gamma Induced Protein 10kDa) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. Human CXCL10(Interferon Gamma Induced Protein 10kDa) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. Tumor-intrinsic IFNα and CXCL10 are critical for immunotherapeutic efficacy by recruiting and activating T lymphocytes in tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Trex1-IN-1 Efficacy in a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three Prime Repair Exonuclease 1 (TREX1) is a critical negative regulator of the innate immune system.[1] As the primary 3' to 5' DNA exonuclease in mammalian cells, TREX1 plays a crucial role in degrading cytosolic DNA, thereby preventing the aberrant activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[2][3][4][5] Dysregulation of TREX1 activity is associated with autoimmune diseases and can be exploited by cancer cells to evade immune detection.[6][7][8][9][10] Inhibition of TREX1 has emerged as a promising therapeutic strategy, particularly in oncology, to enhance anti-tumor immunity by promoting a type I interferon (IFN) response.[6][7][8][11]
Trex1-IN-1 is a representative small molecule inhibitor designed to block the exonuclease activity of TREX1. By inhibiting TREX1, this compound allows for the accumulation of cytosolic DNA, which in turn activates the cGAS-STING signaling cascade.[7] This leads to the phosphorylation of STING and the transcription factor IRF3, culminating in the production of type I interferons and other inflammatory cytokines that can stimulate an anti-tumor immune response.[4][11]
These application notes provide a detailed protocol for a cell-based assay to determine the efficacy of this compound. The primary method involves quantifying the induction of Interferon-Stimulated Genes (ISGs), such as IFNB1 and CXCL10, in a human monocytic cell line (THP-1) using quantitative polymerase chain reaction (qPCR).
Signaling Pathway and Experimental Rationale
The efficacy of this compound is assessed by measuring the activation of the cGAS-STING pathway. In the absence of inhibition, TREX1 degrades cytosolic double-stranded DNA (dsDNA). However, upon treatment with this compound, TREX1 is inhibited, leading to the accumulation of cytosolic dsDNA. This dsDNA is sensed by cGAS, which synthesizes cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING on the endoplasmic reticulum. Activated STING translocates and recruits TBK1, which in turn phosphorylates IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory genes.
Caption: Signaling pathway activated by this compound.
Experimental Workflow
The overall experimental workflow consists of cell culture, treatment with this compound and a DNA stimulus, RNA extraction, reverse transcription, and finally, quantitative PCR to measure the expression of target ISGs.
Caption: High-level experimental workflow.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| THP-1 Cell Line | ATCC | TIB-202 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| This compound | Selleckchem | S8795 |
| Herring Testes DNA (HT-DNA) | Sigma-Aldrich | D7290 |
| Lipofectamine 2000 | Invitrogen | 11668019 |
| Opti-MEM I Reduced Serum Medium | Gibco | 31985062 |
| RNeasy Mini Kit | Qiagen | 74104 |
| iScript cDNA Synthesis Kit | Bio-Rad | 1708891 |
| SsoAdvanced Universal SYBR Green Supermix | Bio-Rad | 1725271 |
| qPCR Primers (IFNB1, CXCL10, GAPDH) | IDT | Custom |
| 24-well tissue culture plates | Corning | 3524 |
| Nuclease-free water | Ambion | AM9937 |
Detailed Experimental Protocol
Cell Culture and Seeding
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Seed 5 x 10⁵ THP-1 cells per well in a 24-well plate in 500 µL of complete growth medium.
-
Differentiate the cells into a macrophage-like state by adding Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100 ng/mL and incubate for 24-48 hours.
-
After differentiation, replace the medium with fresh, PMA-free complete growth medium and allow cells to rest for 24 hours.
Compound Treatment and DNA Transfection
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the medium from the rested cells and add 400 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the compound for 1-4 hours at 37°C.
-
During the pre-incubation, prepare the DNA transfection mix. For each well:
-
Dilute 1 µg of Herring Testes DNA (HT-DNA) in 50 µL of Opti-MEM.
-
Dilute 2 µL of Lipofectamine 2000 in 50 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Add 100 µL of the DNA-lipid complex to each well. Also include control wells with no DNA transfection.
-
Incubate the plates for 6 to 24 hours at 37°C in a 5% CO₂ incubator.
RNA Extraction and cDNA Synthesis
-
After incubation, aspirate the medium and wash the cells once with PBS.
-
Lyse the cells directly in the well by adding 350 µL of Buffer RLT from the RNeasy Mini Kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Elute the RNA in 30-50 µL of RNase-free water.
-
Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~2.0 is considered pure.
-
Synthesize cDNA from 500 ng to 1 µg of total RNA using the iScript cDNA Synthesis Kit according to the manufacturer's protocol.
Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix. For a 20 µL reaction:
-
10 µL SsoAdvanced Universal SYBR Green Supermix (2x)
-
1 µL Forward Primer (10 µM stock)
-
1 µL Reverse Primer (10 µM stock)
-
2 µL cDNA (diluted 1:5)
-
6 µL Nuclease-free water
-
-
Use the following primer sequences (human):
-
IFNB1 Fwd: 5'-CTTGGATTCCTACAAAGAAGCAGC-3'
-
IFNB1 Rev: 5'-TCAGTCATTCAGCCAGAGGTTTC-3'
-
CXCL10 Fwd: 5'-GCTGTTGCTTTCTGCCATGA-3'
-
CXCL10 Rev: 5'-GCTTCACTCCAGTTAAGGAGCC-3'
-
GAPDH Fwd: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Rev: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Perform qPCR using a real-time PCR system with a standard cycling protocol:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt curve analysis to ensure product specificity.
-
Data Analysis and Presentation
-
Calculate the cycle threshold (Ct) values for the target genes (IFNB1, CXCL10) and the housekeeping gene (GAPDH).
-
Determine the relative gene expression using the ΔΔCt method.
-
ΔCt = Ct(target gene) - Ct(GAPDH)
-
ΔΔCt = ΔCt(this compound treated) - ΔCt(Vehicle control)
-
Fold Change = 2^(-ΔΔCt)
-
-
Plot the fold change in gene expression against the log concentration of this compound.
-
Calculate the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) from the dose-response curve using non-linear regression analysis.
Representative Quantitative Data
Table 1: Dose-Dependent Induction of ISG Expression by this compound in HT-DNA Stimulated THP-1 Cells (6-hour treatment)
| This compound (µM) | Fold Change IFNB1 (Mean ± SD) | Fold Change CXCL10 (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.2 | 1.0 ± 0.3 |
| 0.01 | 3.5 ± 0.6 | 2.8 ± 0.5 |
| 0.1 | 15.2 ± 2.1 | 12.5 ± 1.8 |
| 1 | 45.8 ± 5.5 | 38.9 ± 4.2 |
| 10 | 52.3 ± 6.1 | 42.1 ± 4.9 |
Table 2: Calculated EC50 Values for this compound
| Target Gene | EC50 (µM) |
| IFNB1 | 0.25 |
| CXCL10 | 0.31 |
Troubleshooting and Considerations
-
High background in vehicle control: This may indicate endogenous immune activation. Ensure cells are healthy and not passaged too many times.
-
Low signal: Optimize the amount of transfected DNA and the incubation time. Ensure RNA quality is high.
-
Cell toxicity: Assess cell viability with a complementary assay (e.g., CellTiter-Glo) to ensure the observed effects are not due to cytotoxicity of the compound.
-
Compound solubility: Ensure this compound is fully dissolved in DMSO and diluted appropriately in the medium to avoid precipitation.
By following this detailed protocol, researchers can effectively evaluate the cellular efficacy of TREX1 inhibitors like this compound, providing crucial data for drug development programs targeting the cGAS-STING pathway.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 3. ovid.com [ovid.com]
- 4. academic.oup.com [academic.oup.com]
- 5. TREX1 exonuclease in immunity and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. TREX1 - Wikipedia [en.wikipedia.org]
- 10. Genetics, TREX1 Mutations - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for TREX1 Inhibitors in Mouse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-prime repair exonuclease 1 (TREX1) is a critical negative regulator of the innate immune system. As the primary 3'-5' DNA exonuclease in mammalian cells, TREX1 degrades cytosolic DNA, thereby preventing the aberrant activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1][2] In the tumor microenvironment, cancer cells can exploit TREX1 activity to degrade cytosolic DNA originating from genomic instability, thus evading an anti-tumor immune response.[3][4]
Inhibition of TREX1 presents a promising cancer immunotherapy strategy. By blocking TREX1's exonuclease activity, cytosolic DNA accumulates, leading to the activation of the cGAS-STING pathway. This, in turn, triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which enhance antigen presentation, promote the recruitment and activation of cytotoxic T lymphocytes and natural killer (NK) cells, and ultimately foster a robust anti-tumor immune response.[2][3][5] Small molecule inhibitors of TREX1 have shown efficacy in preclinical mouse models, demonstrating tumor growth inhibition and synergizing with other immunotherapies like immune checkpoint blockade.[6][7]
These application notes provide a detailed overview of the dosage and administration of a representative TREX1 inhibitor, referred to as Trex1-IN-1 (a representative compound based on the literature for Compound 296) , in a syngeneic mouse cancer model.
Mechanism of Action of TREX1 Inhibition
The inhibition of TREX1 unleashes an anti-tumor immune response through the cGAS-STING pathway. The signaling cascade is as follows:
Quantitative Data Summary
The following tables summarize the dosage and administration of a representative TREX1 inhibitor, "this compound" (based on Compound 296), in a preclinical mouse cancer model.[8][9]
Table 1: In Vivo Administration of this compound (Compound 296)
| Parameter | Details |
| Compound | This compound (based on Compound 296) |
| Mouse Model | C57BL/6J mice |
| Tumor Model | MC38 colon adenocarcinoma |
| Dosage | 3 µmol per mouse |
| Administration Route | Peritumoral injection |
| Dosing Schedule | Days 9, 12, and 14 post-tumor implantation |
| Vehicle | Not specified in abstract |
Table 2: Combination Therapy with Anti-PD-1
| Parameter | Details |
| Primary Agent | This compound (based on Compound 296) |
| Combination Agent | Anti-PD-1 antibody |
| Dosage (Anti-PD-1) | 200 µg per mouse |
| Administration Route (Anti-PD-1) | Intraperitoneal injection |
| Dosing Schedule (Anti-PD-1) | Days 10, 13, 15, and 17 post-tumor implantation |
Experimental Protocols
Protocol 1: Syngeneic Mouse Tumor Model (MC38)
This protocol describes the establishment of the MC38 colon adenocarcinoma tumor model in C57BL/6 mice.[10][11][12]
Materials:
-
MC38 mouse colon adenocarcinoma cells
-
C57BL/6 mice (female, 6-8 weeks old)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture MC38 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain exponential growth.
-
Cell Preparation: On the day of inoculation, harvest MC38 cells using Trypsin-EDTA. Wash the cells with sterile PBS and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Tumor Inoculation: Anesthetize the C57BL/6 mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Treatment Initiation: Initiate treatment when the average tumor volume reaches approximately 40 mm³.[9]
Protocol 2: Administration of this compound (Compound 296)
This protocol outlines the peritumoral administration of the TREX1 inhibitor.[8][9]
Materials:
-
This compound (lyophilized powder)
-
Appropriate vehicle for solubilization
-
Syringes (0.5 mL) and needles (30 gauge)
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable vehicle. On the day of administration, dilute the stock solution to the final desired concentration to deliver 3 µmol of the compound in a volume of 50-100 µL.
-
Administration: Administer the prepared dose of this compound via peritumoral injection on the specified days of the treatment schedule (e.g., days 9, 12, and 14).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a TREX1 inhibitor in a mouse cancer model.
Concluding Remarks
The inhibition of TREX1 is a compelling strategy to enhance anti-tumor immunity. The provided protocols and data, based on a representative TREX1 inhibitor, offer a framework for designing and executing in vivo studies in mouse cancer models. Researchers should note that optimal dosing, scheduling, and administration routes may vary depending on the specific TREX1 inhibitor, tumor model, and combination therapies being investigated. Further studies are warranted to fully elucidate the therapeutic potential of TREX1 inhibitors in oncology.
References
- 1. Unlocking the Therapeutic Potential of the cGAS-STING Pathway through TREX1 Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting Innate Immune Checkpoint TREX1 Is a Safe and Effective Immunotherapeutic Strategy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]
- 11. td2inc.com [td2inc.com]
- 12. Comprehensive investigation of T and B cell receptor repertoires in an MC38 tumor model following murine anti-PD-1 administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing cGAS-STING Pathway Activation Following Trex1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Three prime repair exonuclease 1 (TREX1) is a key negative regulator of this pathway, functioning to degrade cytosolic DNA and prevent aberrant activation.[1][2][3][4] Inhibition of TREX1 with small molecules like Trex1-IN-1 presents a promising therapeutic strategy to enhance anti-tumor immunity by activating the cGAS-STING pathway.[1][5] These application notes provide a detailed protocol for assessing the activation of the cGAS-STING pathway in response to this compound treatment.
The inhibition of TREX1 by this compound is expected to lead to an accumulation of cytosolic DNA, which in turn activates cGAS.[6] Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING.[7][8] This triggers a downstream signaling cascade, including the phosphorylation of STING, TBK1, and IRF3, ultimately leading to the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[9][10][11]
Signaling Pathway and Experimental Workflow
To visualize the cGAS-STING signaling pathway and the experimental approach to assess its activation after this compound treatment, refer to the diagrams below.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Lines: This protocol can be adapted for various cell lines, including human monocytic THP-1 cells or cancer cell lines known to have an intact cGAS-STING pathway.
-
Plating: Seed cells at an appropriate density in 6-well or 12-well plates to achieve 70-80% confluency on the day of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations. A vehicle control (DMSO) should always be included.
-
Treatment:
-
For dose-response experiments, pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a fixed time (e.g., 24-48 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound and collect samples at different time points (e.g., 6, 12, 24, 48 hours).
-
II. Western Blot Analysis for Pathway Phosphorylation
This method is used to detect the phosphorylation of key signaling proteins STING, TBK1, and IRF3, which are indicative of pathway activation.[9][10]
-
Cell Lysis:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.[10]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
p-STING (e.g., Ser366)
-
Total STING
-
p-TBK1 (Ser172)
-
Total TBK1
-
p-IRF3 (Ser396)
-
Total IRF3
-
Loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
III. Quantitative RT-PCR for Target Gene Expression
This protocol quantifies the mRNA expression of interferon-stimulated genes (ISGs), such as IFNB1 and CXCL10, which are downstream targets of the cGAS-STING pathway.[12][13]
-
RNA Extraction:
-
Following treatment, lyse cells directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
Extract total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (IFNB1, CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Use a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[11]
-
Calculate relative gene expression using the ΔΔCt method.[11]
-
IV. ELISA for Cytokine Secretion
This assay measures the concentration of secreted IFN-β and CXCL10 in the cell culture supernatant, providing a quantitative measure of the functional output of cGAS-STING activation.[9][12]
-
Supernatant Collection:
-
After the treatment period, collect the cell culture supernatant.
-
Centrifuge to remove any detached cells or debris.
-
Store the supernatant at -80°C until use.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for human IFN-β and CXCL10.
-
Follow the manufacturer's instructions for preparing standards, samples, and reagents.
-
Typically, the procedure involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.[14][15]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration by plotting a standard curve.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Densitometric Analysis of Western Blots
| Treatment | p-STING / STING (Fold Change) | p-TBK1 / TBK1 (Fold Change) | p-IRF3 / IRF3 (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (0.1 µM) | |||
| This compound (1 µM) | |||
| This compound (10 µM) |
Fold change is calculated relative to the vehicle control.
Table 2: Relative mRNA Expression of Target Genes (RT-qPCR)
| Treatment | IFNB1 mRNA (Fold Change) | CXCL10 mRNA (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (0.1 µM) | ||
| This compound (1 µM) | ||
| This compound (10 µM) |
Fold change is calculated using the ΔΔCt method, normalized to a housekeeping gene and the vehicle control.
Table 3: Secreted Cytokine Concentrations (ELISA)
| Treatment | IFN-β Concentration (pg/mL) | CXCL10 Concentration (pg/mL) |
| Vehicle (DMSO) | ||
| This compound (0.1 µM) | ||
| This compound (1 µM) | ||
| This compound (10 µM) |
Data are typically presented as mean ± standard deviation from at least three biological replicates.
Conclusion
This document provides a comprehensive set of protocols to assess the activation of the cGAS-STING pathway following treatment with the TREX1 inhibitor, this compound. By combining western blot analysis of key phosphorylation events, RT-qPCR of downstream gene expression, and ELISA for secreted effector cytokines, researchers can robustly characterize the biological activity of this compound and its potential as a modulator of the innate immune system.
References
- 1. Unlocking the Therapeutic Potential of the cGAS-STING Pathway through TREX1 Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 6. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. caymanchem.com [caymanchem.com]
- 8. The cGas–Sting Signaling Pathway Is Required for the Innate Immune Response Against Ectromelia Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.elabscience.com [file.elabscience.com]
- 15. sinogeneclon.com [sinogeneclon.com]
Application Notes: Detection of Phosphorylated IRF3 via Western Blot Following Inhibition of TREX1 with Trex1-IN-1
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the detection of phosphorylated Interferon Regulatory Factor 3 (p-IRF3) by Western blot in cell lysates after treatment with Trex1-IN-1, a potent inhibitor of the three prime repair exonuclease 1 (TREX1).
Introduction
Three prime repair exonuclease 1 (TREX1) is a critical negative regulator of the innate immune system.[1] As the primary 3'-5' DNA exonuclease in mammalian cells, TREX1 is responsible for degrading cytosolic DNA, thereby preventing the aberrant activation of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway.[2][3][4] In the context of cancer, TREX1 has been implicated in immune evasion by breaking down tumor-derived DNA that would otherwise trigger an anti-tumor immune response.[5][6]
The inhibition of TREX1 presents a promising therapeutic strategy to enhance anti-tumor immunity.[7] Small molecule inhibitors of TREX1, such as the conceptual this compound, block the degradation of cytosolic DNA.[8] This leads to the accumulation of DNA in the cytoplasm, which is then sensed by cGAS. cGAS activation results in the synthesis of cyclic GMP-AMP (cGAMP), which in turn activates STING.[9] Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates Interferon Regulatory Factor 3 (IRF3).[10] Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines, promoting an anti-tumor microenvironment.[1][9]
This application note provides a detailed protocol for utilizing Western blotting to detect the phosphorylation of IRF3 at Serine 396, a key indicator of cGAS-STING pathway activation, following the treatment of cells with this compound.
Signaling Pathway
References
- 1. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 6. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Therapeutic Potential of the cGAS-STING Pathway through TREX1 Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. p-IRF3 Antibody (Ser396) (4D4G) | Cell Signaling Technology | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Immune Profiling Post-Trex1-IN-1 Therapy by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three prime repair exonuclease 1 (TREX1) is a critical negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1][2] By degrading cytosolic double-stranded DNA (dsDNA), TREX1 prevents aberrant activation of the innate immune system.[2][3] In the context of oncology, TREX1 has been identified as an innate immune checkpoint that can be exploited by cancer cells to evade immune surveillance.[4][5] Inhibition of TREX1 using small molecules like Trex1-IN-1 leads to the accumulation of cytosolic dsDNA, triggering the cGAS-STING pathway.[6][7] This activation results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulates a robust anti-tumor immune response characterized by the recruitment and activation of T cells and Natural Killer (NK) cells.[1][6]
These application notes provide a comprehensive guide for utilizing multi-parameter flow cytometry to perform detailed immune profiling of peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) following treatment with this compound. The provided protocols and flow cytometry panel are designed to enable researchers to quantify the key immune cell populations and assess the activation status of the cGAS-STING pathway, thereby providing critical insights into the pharmacodynamic effects and efficacy of this compound therapy.
Signaling Pathway and Experimental Workflow
The inhibition of TREX1 by this compound initiates a cascade of intracellular events culminating in an anti-tumor immune response. The diagram below illustrates this signaling pathway.
Caption: this compound inhibits TREX1, leading to cGAS-STING activation and Type I IFN production.
The following diagram outlines the experimental workflow for immune profiling using flow cytometry.
Caption: Workflow for sample preparation, staining, and analysis for flow cytometry.
Recommended Flow Cytometry Panel
This 15-color panel is designed to provide a comprehensive overview of the key immune cell populations and activation markers relevant to this compound therapy.
| Target Marker | Fluorochrome | Cell Population / Function |
| Viability Dye | Live/Dead Fixable Dye | Excludes dead cells from analysis |
| Lineage Markers | ||
| CD45 | BUV395 | Pan-leukocyte marker |
| CD3 | BUV496 | T cells |
| CD4 | BUV805 | Helper T cells |
| CD8 | APC-R700 | Cytotoxic T cells |
| CD19 | BV510 | B cells |
| CD56 | BV605 | NK cells |
| CD11c | BV711 | Dendritic cells |
| CD14 | BV786 | Monocytes/Macrophages |
| Activation & Exhaustion Markers | ||
| CD69 | PE | Early activation marker |
| HLA-DR | PerCP-Cy5.5 | Antigen presentation/activation |
| PD-1 | PE-Cy7 | T cell exhaustion/inhibition |
| Granzyme B | Alexa Fluor 700 | Cytotoxicity |
| cGAS-STING Pathway Markers | ||
| p-STING (S366) | Alexa Fluor 488 (FITC) | STING pathway activation[8] |
| p-TBK1 (S172) | PE-CF594 | STING pathway activation |
Experimental Protocols
1. Sample Preparation (PBMCs)
-
Collect whole blood in heparinized tubes.
-
Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in PBS and perform a cell count and viability assessment using a hemocytometer and trypan blue.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
2. Staining Protocol
-
To 100 µL of the cell suspension (1 x 10^6 cells), add the Live/Dead fixable dye according to the manufacturer's instructions and incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells with FACS buffer.
-
Add the cocktail of fluorochrome-conjugated surface antibodies (CD45, CD3, CD4, CD8, CD19, CD56, CD11c, CD14, CD69, HLA-DR, PD-1) and incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's protocol.
-
Wash the cells with permeabilization buffer.
-
Add the intracellular antibody cocktail (p-STING, p-TBK1, Granzyme B) and incubate for 30-45 minutes at room temperature, protected from light.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the final cell pellet in 500 µL of FACS buffer for flow cytometry analysis.
3. Data Acquisition and Analysis
-
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
-
Collect a sufficient number of events (e.g., 100,000-500,000 events in the lymphocyte gate) for robust statistical analysis.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
Use a sequential gating strategy to identify the major immune cell populations (see gating strategy below).
-
Quantify the percentage of parent populations for each cell type and the expression levels (e.g., Mean Fluorescence Intensity - MFI) of activation and pathway markers.
Gating Strategy
| Gate | Parent Population | X-axis | Y-axis | Description |
| 1 | All Events | FSC-A | SSC-A | Identify cell populations and exclude debris. |
| 2 | Gate 1 | FSC-A | FSC-H | Singlet gate to exclude doublets. |
| 3 | Gate 2 | Viability Dye | SSC-A | Gate on live cells (viability dye negative). |
| 4 | Gate 3 | CD45 | SSC-A | Gate on hematopoietic cells (CD45+). |
| 5 | Gate 4 | CD3 | CD19 | Identify T cells (CD3+) and B cells (CD19+). |
| 6 | CD3+ | CD4 | CD8 | Differentiate CD4+ and CD8+ T cells. |
| 7 | Gate 4 | CD3 | CD56 | Identify NK cells (CD3- CD56+). |
| 8 | Gate 4 | CD14 | CD11c | Identify Monocytes (CD14+) and Dendritic Cells (CD11c+). |
| 9 | Immune Subsets | Activation Marker | Histogram | Analyze activation markers on specific populations. |
| 10 | Immune Subsets | Pathway Marker | Histogram | Analyze STING pathway markers on specific populations. |
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison between treatment groups (e.g., Vehicle vs. This compound).
Table 1: Changes in Immune Cell Populations
| Cell Population | Marker | Vehicle (% of Live Cells) | This compound (% of Live Cells) | Fold Change | p-value |
| T Cells | CD3+ | ||||
| Helper T Cells | CD4+ | ||||
| Cytotoxic T Cells | CD8+ | ||||
| B Cells | CD19+ | ||||
| NK Cells | CD56+ | ||||
| Monocytes | CD14+ | ||||
| Dendritic Cells | CD11c+ |
Table 2: Expression of Activation and Pathway Markers (MFI)
| Marker | Cell Population | Vehicle (MFI) | This compound (MFI) | Fold Change | p-value |
| p-STING | CD8+ T Cells | ||||
| p-TBK1 | CD8+ T Cells | ||||
| Granzyme B | CD8+ T Cells | ||||
| PD-1 | CD8+ T Cells | ||||
| CD69 | CD8+ T Cells | ||||
| HLA-DR | Dendritic Cells |
Conclusion
This application note provides a robust framework for assessing the immunological impact of this compound therapy. The detailed protocols and the comprehensive flow cytometry panel will enable researchers to dissect the mechanism of action of TREX1 inhibitors and to identify potential biomarkers of response. The resulting data will be invaluable for the preclinical and clinical development of this promising class of cancer immunotherapies.
References
- 1. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 4. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Human Monocyte STING Activation Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Enhancers of Trex1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three Prime Repair Exonuclease 1 (TREX1) is a critical enzyme responsible for degrading cytosolic DNA, thereby preventing aberrant activation of the innate immune system.[1][2] Dysregulation of TREX1 is implicated in autoimmune diseases and cancer.[2][3][4] TREX1 inhibitors, such as Trex1-IN-1, are being investigated as potential therapeutics to enhance anti-tumor immunity by promoting the activation of the cGAS-STING pathway.[4][5] Identifying genetic factors that enhance the activity of this compound can lead to the development of powerful combination therapies and help identify patient populations most likely to respond to treatment.
This document provides a detailed protocol for a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes whose knockout sensitizes cancer cells to this compound.
Signaling Pathway and Mechanism of Action
Trex1 is the primary 3'-5' DNA exonuclease in mammalian cells, responsible for clearing cytosolic DNA to prevent its accumulation and subsequent detection by the innate immune sensor, cyclic GMP-AMP synthase (cGAS).[1][2] Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum.[2] This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and I-kappa-B kinase (IKK), leading to the phosphorylation and activation of the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2] Phosphorylated IRF3 then translocates to the nucleus and induces the expression of type I interferons (IFNs) and other inflammatory cytokines, which are crucial for an anti-tumor immune response.[1][2]
This compound is a small molecule inhibitor that blocks the exonuclease activity of TREX1.[4] By inhibiting TREX1, this compound causes an accumulation of cytosolic DNA, leading to the activation of the cGAS-STING pathway and the subsequent production of type I interferons.[4] A CRISPR-Cas9 screen can identify genes whose knockout enhances this effect, providing insights into novel drug targets for combination therapy.
References
- 1. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 4. CRISPR Libraries for Drug Discovery: Pooled vs. Arrayed Screening [synapse.patsnap.com]
- 5. Expert Insights | How to Analyze CRISPR Library Data to Find Targets | Ubigene [ubigene.us]
Application Notes and Protocols for Testing Trex1-IN-1 in In Vitro 3D Spheroid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-prime repair exonuclease 1 (TREX1) is the primary 3'-5' DNA exonuclease in mammalian cells, playing a critical role in maintaining immune homeostasis by degrading cytosolic DNA.[1] This degradation prevents the aberrant activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1][2] In the tumor microenvironment, TREX1 is often upregulated, allowing cancer cells to evade immune detection by breaking down cytosolic DNA released during genomic instability or therapy-induced damage.[3][4] Inhibition of TREX1 is a promising cancer immunotherapy strategy, as it leads to the accumulation of cytosolic DNA, triggering the cGAS-STING pathway, subsequent Type I Interferon (IFN) production, and an anti-tumor immune response.[5][6][7]
Conventional two-dimensional (2D) cell cultures fail to recapitulate the complex three-dimensional (3D) architecture, cell-cell interactions, and nutrient/oxygen gradients of solid tumors.[8] 3D spheroid models offer a more physiologically relevant in vitro system for evaluating the efficacy of anti-cancer agents like Trex1-IN-1.[8] These models better mimic the tumor microenvironment, providing a more accurate prediction of in vivo drug response.[8]
This document provides detailed protocols for utilizing 3D tumor spheroid models to assess the activity of the TREX1 inhibitor, this compound. The protocols cover spheroid formation, drug treatment, and various analytical methods to quantify the inhibitor's effect on spheroid viability and its ability to engage the cGAS-STING signaling pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway and the overall experimental procedure.
Caption: TREX1/cGAS-STING signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for testing this compound in 3D spheroid models.
Data Presentation
Quantitative data should be organized into tables for clear comparison and interpretation.
Table 1: Optimized Spheroid Formation Conditions (Note: These are example values and should be optimized for each cell line.)
| Cell Line | Seeding Density (cells/well) | Spheroid Formation Time (hours) | Average Spheroid Diameter (µm) at Time of Treatment |
| HT-29 (Colon) | 2,500 | 72 | 450 ± 50 |
| A549 (Lung) | 2,000 | 72 | 400 ± 40 |
| B16-F10 (Melanoma) | 5,000 | 48 | 500 ± 60 |
| 4T1 (Breast) | 3,000 | 72 | 420 ± 50 |
Table 2: Dose-Response of this compound on Spheroid Viability (72h Treatment) (Hypothetical data)
| This compound (nM) | Spheroid Diameter (% of Control) | Cell Viability (% of Control, ATP Assay) |
| 0 (Vehicle) | 100 ± 8.5 | 100 ± 7.2 |
| 1 | 98 ± 7.9 | 99 ± 6.8 |
| 10 | 95 ± 8.1 | 96 ± 7.5 |
| 100 | 82 ± 6.5 | 85 ± 5.9 |
| 1000 | 65 ± 5.3 | 68 ± 6.1 |
Table 3: Quantification of Secreted Cytokines (48h Treatment) (Hypothetical data for B16-F10 Spheroids)
| This compound (nM) | IFN-β (pg/mL) | CXCL10 (pg/mL) |
| 0 (Vehicle) | < 10 (Not Detected) | 55 ± 15 |
| 10 | 85 ± 20 | 450 ± 60 |
| 100 | 250 ± 45 | 1800 ± 210 |
| 1000 | 230 ± 50 | 1750 ± 250 |
Table 4: Gene Expression Analysis of Interferon-Stimulated Genes (24h Treatment) (Hypothetical data for B16-F10 Spheroids, Fold Change Relative to Vehicle Control)
| Gene | This compound (100 nM) |
| Ifnb1 | 15.5 ± 2.1 |
| Cxcl10 | 45.2 ± 5.8 |
| Ifit1 | 38.7 ± 4.5 |
| Stat1 | 8.9 ± 1.3 |
| Actb (housekeeping) | 1.0 ± 0.1 |
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Liquid Overlay Method)
This protocol describes the generation of spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., B16-F10, HT-29)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment spheroid microplates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard 2D flasks to approximately 80-90% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA. Neutralize trypsin with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Count the cells and determine viability (should be >95%).
-
Dilute the cell suspension to the desired seeding concentration (e.g., 5 x 10⁴ cells/mL for a target of 5,000 cells/100 µL). Optimization is crucial for each cell line (see Table 1).
-
Carefully dispense 100 µL of the cell suspension into each well of the 96-well ULA plate. Avoid introducing bubbles.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate initial cell aggregation at the bottom of the well.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂.
-
Monitor spheroid formation daily using an inverted microscope. Compact spheroids should form within 48-72 hours.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete medium. A common starting range for potent inhibitors is 1 nM to 1000 nM.[9] Include a vehicle control (DMSO concentration matched to the highest this compound dose).
-
Once spheroids have reached the desired size and compactness (e.g., after 72 hours), carefully remove 50 µL of medium from each well.
-
Add 50 µL of the appropriate this compound dilution or vehicle control to each well. This results in a 1:1 exchange and minimizes spheroid disturbance.
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
Protocol 3: Spheroid Viability and Size Assessment
A. Brightfield Imaging (Size Measurement):
-
At specified time points (0, 24, 48, 72h post-treatment), capture images of the spheroids in each well using an inverted microscope with a camera.
-
Use image analysis software (e.g., ImageJ) to measure the diameter or area of each spheroid.
-
Calculate the average size and compare it to the vehicle-treated controls.
B. ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D):
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in the well (e.g., 100 µL).
-
Mix vigorously on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells to determine the percent viability.
Protocol 4: Measurement of Secreted Cytokines by ELISA
Materials:
-
Spheroid plate post-treatment
-
ELISA kits for IFN-β and CXCL10
-
Microplate reader
Procedure:
-
At the end of the treatment period (e.g., 48 hours), carefully collect the culture supernatant from each well without disturbing the spheroid.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
Use the clarified supernatant to perform the ELISA according to the manufacturer's protocol.[10][11]
-
Quantify the concentration of IFN-β and CXCL10 by comparing the sample absorbance to the standard curve.
Protocol 5: Analysis of Gene Expression by RT-qPCR
Materials:
-
Spheroids in ULA plate
-
PBS
-
RNA lysis buffer (e.g., Buffer RLT from Qiagen)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (IFNB1, CXCL10, IFIT1, STAT1) and a housekeeping gene (ACTB, GAPDH).
Procedure:
-
Carefully aspirate the medium from the wells.
-
Gently wash the spheroids once with 100 µL of cold PBS.
-
Aspirate the PBS and add 100-200 µL of RNA lysis buffer directly to each well. Pipette up and down to lyse the spheroid.
-
Transfer the lysate to a microcentrifuge tube.
-
Extract total RNA using a column-based kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (RT-qPCR) using the appropriate primers.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.[11]
Protocol 6: Immunofluorescence Staining for Phospho-STAT1 (pSTAT1)
This protocol is for staining whole spheroids.[12][13]
Materials:
-
Spheroids in ULA plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA), 0.2% Triton X-100 in PBS
-
Primary antibody: Anti-pSTAT1 (Tyr701)
-
Secondary antibody: Alexa Fluor-conjugated (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI or Hoechst 33342
-
Confocal microscope
Procedure:
-
Fixation: Carefully remove half the medium and add an equal volume of 8% PFA for a final concentration of 4%. Incubate for 1 hour at room temperature.
-
Washing: Gently wash the spheroids 3 times with PBS. For each wash, remove half the supernatant and replace it with fresh PBS, letting the spheroids settle by gravity in between.
-
Permeabilization: Permeabilize with Permeabilization Buffer for 20 minutes at room temperature.
-
Washing: Repeat the washing step (Step 2).
-
Blocking: Block non-specific binding with Blocking Buffer for 2 hours at room temperature.
-
Primary Antibody: Dilute the anti-pSTAT1 primary antibody in Blocking Buffer. Remove the blocking solution and add the primary antibody solution. Incubate overnight at 4°C.
-
Washing: Wash spheroids 3-5 times with 0.2% Triton X-100 in PBS, 15 minutes per wash.
-
Secondary Antibody: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate for 2 hours at room temperature, protected from light.
-
Washing: Repeat the washing step (Step 7).
-
Counterstaining: Add the nuclear counterstain (e.g., DAPI at 1 µg/mL) and incubate for 20 minutes.
-
Final Wash & Imaging: Wash twice with PBS. Spheroids can now be transferred to an imaging plate or slide and imaged using a confocal microscope. Acquire z-stacks to visualize staining throughout the 3D structure.
References
- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 5. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. IFN-γ and IL-17A regulate intestinal crypt production of CXCL10 in the healthy and inflamed colon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Synergy Between Trex1-IN-1 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the synergistic anti-cancer effects of combining Trex1-IN-1, an inhibitor of the 3' to 5' DNA exonuclease TREX1, with PARP (Poly (ADP-ribose) polymerase) inhibitors. The rationale for this combination lies in the potential for a dual assault on cancer cell DNA, enhancing tumor cell death and stimulating an anti-tumor immune response.
Introduction: The Rationale for Combination Therapy
This compound: Three-prime repair exonuclease 1 (TREX1) is a key enzyme that degrades cytosolic DNA, thereby preventing the activation of the cGAS-STING innate immune pathway.[1][2][3] By inhibiting TREX1, this compound allows for the accumulation of cytosolic DNA, including tumor-derived DNA, which can trigger the cGAS-STING pathway.[4][5][6][7] This leads to the production of type I interferons and other cytokines, promoting an anti-tumor immune response.[3][8]
PARP Inhibitors: PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).[9][10][11] PARP inhibitors block this repair process, leading to the accumulation of SSBs that can collapse replication forks and form more lethal DNA double-strand breaks (DSBs).[12][13] In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, this accumulation of DSBs leads to synthetic lethality and cell death.[9][11]
The Synergy Hypothesis: The combination of this compound and a PARP inhibitor is hypothesized to create a synergistic anti-tumor effect through two primary mechanisms:
-
Enhanced DNA Damage: PARP inhibition leads to increased DNA damage.[9] This damaged DNA, if it enters the cytosol, can serve as a potent substrate for the cGAS-STING pathway when TREX1 is inhibited by this compound.
-
Immune-Mediated Killing: The activation of the cGAS-STING pathway by this compound can recruit and activate immune cells, such as T cells and NK cells, to the tumor microenvironment.[4][6] This enhanced anti-tumor immunity can then target and eliminate cancer cells already weakened by PARP inhibitor-induced DNA damage. Furthermore, studies have shown a direct interaction between TREX1 and PARP1, suggesting a potential for crosstalk in the DNA damage response.[14][15][16]
Signaling Pathways
To visualize the interplay between this compound and PARP inhibitors, the following diagrams illustrate the targeted signaling pathways.
Caption: TREX1-cGAS-STING Signaling Pathway and Inhibition by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The 3′–5′ DNA Exonuclease TREX1 Directly Interacts with Poly(ADP-ribose) Polymerase-1 (PARP1) during the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The 3'-5' DNA exonuclease TREX1 directly interacts with poly(ADP-ribose) polymerase-1 (PARP1) during the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application of Trex1-IN-1 in Syngeneic Mouse Tumor Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three Prime Repair Exonuclease 1 (TREX1) is a critical negative regulator of the innate immune system. As the most abundant DNA 3'→5' exonuclease in human cells, TREX1 plays a crucial role in degrading cytosolic double-stranded DNA (dsDNA), thereby preventing aberrant activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[1][2][3] In the context of oncology, cancer cells often exhibit chromosomal instability, leading to the accumulation of cytosolic dsDNA.[4] To evade immune detection, tumors can upregulate TREX1 to digest this cytosolic dsDNA and suppress the anti-tumor immune response.[4][5]
The inhibition of TREX1 has emerged as a promising cancer immunotherapy strategy.[1][6] By blocking the exonuclease activity of TREX1, inhibitors like Trex1-IN-1 (a conceptual name for a TREX1 inhibitor) cause an accumulation of cytosolic dsDNA within tumor cells. This, in turn, activates the cGAS-STING pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][7] This inflammatory tumor microenvironment promotes the recruitment and activation of cytotoxic T lymphocytes and Natural Killer (NK) cells, leading to a potent anti-tumor immune response.[5] Furthermore, TREX1 inhibition has been shown to sensitize tumors to immune checkpoint blockade (ICB) therapies.[5][7]
This document provides detailed application notes and protocols for the use of TREX1 inhibitors in syngeneic mouse tumor models, based on preclinical research findings.
Mechanism of Action of TREX1 Inhibition
The inhibition of TREX1 initiates a signaling cascade that converts an immunologically "cold" tumor into a "hot" one, thereby rendering it more susceptible to immune-mediated killing.
References
- 1. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 7. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Small Molecule Inhibition of TREX1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three prime repair exonuclease 1 (TREX1) is a critical negative regulator of the innate immune system. As the primary 3'-5' DNA exonuclease in mammalian cells, TREX1 plays a vital role in degrading cytosolic DNA, thereby preventing the aberrant activation of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) signaling pathway.[1][2] Dysregulation of TREX1 activity is implicated in autoimmune diseases and cancer. In the context of oncology, TREX1 is often upregulated in tumor cells, allowing them to evade immune surveillance by degrading cytosolic DNA that would otherwise trigger an anti-tumor immune response.[3][4]
Targeting TREX1 to unleash the cGAS-STING pathway and promote a type I interferon (IFN) response represents a promising cancer immunotherapy strategy.[5][6] This can be achieved through two primary methodologies: genetic knockdown using techniques like lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with small molecules. This document provides a detailed comparison of these two approaches, including experimental protocols, quantitative data, and a discussion of their respective advantages and disadvantages.
Comparative Overview: shRNA Knockdown vs. Small Molecule Inhibition
| Feature | Lentiviral shRNA Knockdown | TREX1-IN-1 Treatment |
| Mechanism of Action | Post-transcriptional gene silencing by mRNA degradation.[7] | Direct, competitive inhibition of TREX1 exonuclease activity.[8] |
| Effect Duration | Stable, long-term suppression of TREX1 expression.[7] | Transient and reversible inhibition, dependent on compound presence. |
| Specificity | Can have off-target effects due to seed sequence homology.[9] | Can have off-target effects on other proteins with similar binding pockets.[10] |
| Control over Timing | Can be made inducible (e.g., with doxycycline) for temporal control.[11] | Rapid onset of action upon administration and rapid reversal upon removal. |
| Delivery | Requires viral transduction, which can have safety considerations. | Standard small molecule delivery in vitro and in vivo. |
| Application | Ideal for creating stable cell lines for long-term studies and target validation. | Suitable for acute studies, dose-response analyses, and potential therapeutic development. |
Quantitative Data Summary
The following tables summarize key quantitative data for both lentiviral shRNA knockdown of TREX1 and treatment with the TREX1 inhibitor, this compound.
Table 1: Efficacy of TREX1 Knockdown and Inhibition
| Method | Parameter | Value | Cell Line | Reference |
| Lentiviral shRNA | Knockdown Efficiency | >90% (mRNA) | Various Cancer Cell Lines | [11] |
| This compound | IC50 (hTREX1) | < 0.1 µM | N/A (Biochemical Assay) | [8] |
Table 2: Downstream Effects on cGAS-STING Pathway Activation
| Method | Analyte | Fold Induction / Concentration | Cell Line | Reference |
| TREX1 siRNA Knockdown | IFN-β mRNA | ~4-12 fold | Various Cancer Cell Lines | [11] |
| TREX1 CRISPR Knockout | IFN-β Secretion | ~200 pg/mL | H1944 | [11] |
| TREX1 CRISPR Knockout | CXCL10 Secretion | ~8000 pg/mL | H1944 | [11] |
| This compound | IFN-I Signaling | Induced | Cancer Cells | [3] |
Note: Data for this compound on specific cytokine concentrations are not yet publicly available in the searched literature. The provided reference indicates induction of IFN-I signaling.
Signaling Pathways and Experimental Workflows
Caption: TREX1 negatively regulates the cGAS-STING pathway.
Caption: Experimental workflows for TREX1 targeting.
Experimental Protocols
Part 1: Lentiviral shRNA Knockdown of TREX1
1.1. Lentiviral Vector Construction
-
shRNA Design: Design at least three shRNA sequences targeting the human TREX1 mRNA (NCBI Gene ID: 11277). Utilize online design tools, ensuring specificity and minimizing off-target effects. Include a non-targeting scramble shRNA control.
-
Vector Backbone: Clone the designed shRNA oligonucleotides into a third-generation lentiviral vector (e.g., pLKO.1-puro). This vector should contain a puromycin resistance gene for selection.
1.2. Lentivirus Production
-
Cell Seeding: Plate HEK293T cells at a density of 0.8-1x10^6 cells per well in a 6-well plate in DMEM with 10% FBS, without antibiotics.
-
Transfection: The next day, when cells are 70-80% confluent, co-transfect the cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: 48-72 hours post-transfection, harvest the cell culture supernatant containing the lentiviral particles.
-
Virus Titer: Determine the viral titer to ensure an appropriate multiplicity of infection (MOI) for transduction.
1.3. Transduction of Target Cells
-
Cell Seeding: Plate target cells (e.g., HeLa, H1944) at a density that will result in 50-60% confluency on the day of transduction.
-
Transduction: Add the lentiviral particles to the cells at an optimized MOI in the presence of polybrene (5 µg/mL) to enhance transduction efficiency.
-
Incubation: Incubate the cells with the virus for 24 hours.
-
Media Change: After 24 hours, replace the virus-containing media with fresh growth media.
1.4. Selection of Stably Transduced Cells
-
Puromycin Selection: 48 hours post-transduction, add puromycin to the culture medium at a pre-determined optimal concentration to select for cells that have successfully integrated the lentiviral vector.
-
Expansion: Culture the cells in puromycin-containing medium until non-transduced cells are eliminated and stable, resistant colonies are established.
1.5. Validation of TREX1 Knockdown
-
RT-qPCR: Extract total RNA from the stable cell lines and perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify TREX1 mRNA levels relative to a housekeeping gene and the non-targeting shRNA control.
-
Western Blot: Lyse the cells and perform a Western blot to assess TREX1 protein levels. Use an anti-TREX1 antibody and an antibody against a loading control (e.g., β-actin or GAPDH) for normalization.
Part 2: this compound Treatment
2.1. Reagents and Preparation
-
This compound: (CAS: 2756594-27-9). Prepare a stock solution in DMSO (e.g., 10 mM). Store at -20°C or -80°C.[8]
-
Cell Culture Medium: Appropriate for the target cell line.
-
Assay Reagents: Depending on the downstream analysis (e.g., ELISA kits for cytokine measurement, reagents for cytotoxicity assays).
2.2. Cell Treatment Protocol
-
Cell Seeding: Plate target cells in the desired format (e.g., 96-well plate for viability assays, 12-well plate for cytokine analysis) and allow them to adhere overnight.
-
Inhibitor Dilution: On the day of treatment, dilute the this compound stock solution in cell culture medium to the desired final concentrations. Include a DMSO vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
2.3. Downstream Analysis
-
Cytotoxicity Assay: To determine the effect of this compound on cell viability, perform a cytotoxicity assay (e.g., using CellTox™ Green) according to the manufacturer's protocol.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted cytokines, such as IFN-β and CXCL10, using ELISA kits.
-
Gene Expression Analysis: Isolate RNA from the treated cells and perform RT-qPCR to analyze the expression of interferon-stimulated genes (ISGs).
Discussion of Off-Target Effects
This compound: Small molecule inhibitors can also exhibit off-target effects by binding to proteins other than the intended target, particularly those with similar ATP-binding pockets or active sites.[10] For TREX1 inhibitors, it is important to assess their specificity against other exonucleases or DNA-binding proteins. Kinase panel screening and other broad profiling assays can help to identify potential off-target interactions.
Conclusion
Both lentiviral shRNA knockdown and small molecule inhibition are powerful tools for studying and targeting TREX1. The choice of method depends on the specific experimental goals. Lentiviral shRNA is well-suited for creating stable cell lines for long-term functional studies and for definitive target validation. Small molecule inhibitors like this compound offer the advantage of temporal control and are more directly translatable to therapeutic development. For a comprehensive understanding of TREX1 function, a combination of both approaches is often ideal, with shRNA providing genetic validation for the pharmacological effects observed with an inhibitor. Careful experimental design, including appropriate controls and validation steps, is essential to ensure the reliability and interpretability of the results obtained with either method.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing CAR-T Cell Therapy Efficacy with Trex1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy has revolutionized the treatment of certain hematological malignancies. However, its efficacy in solid tumors is often limited by the immunosuppressive tumor microenvironment (TME). A promising strategy to overcome this challenge is to modulate innate immune pathways to enhance anti-tumor immunity. One such target is the Three Prime Repair Exonuclease 1 (TREX1), a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[1][2][3]
TREX1 is the major DNase in mammalian cells responsible for degrading cytosolic DNA.[3][4] In cancer cells, which often exhibit chromosomal instability and accumulate cytosolic DNA, TREX1 prevents the activation of the cGAS-STING pathway, thereby dampening the production of type I interferons (IFN-I) and subsequent anti-tumor immune responses.[3][5][6] Inhibition of TREX1 leads to the accumulation of cytosolic DNA, which is sensed by cGAS, triggering the STING pathway. This results in the production of IFN-I and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells, including T cells and Natural Killer (NK) cells, and remodeling the TME to be more favorable for CAR-T cell function.[2][7][8]
These application notes provide a comprehensive overview of the rationale and methodology for utilizing a TREX1 inhibitor, referred to here as Trex1-IN-1, to enhance the efficacy of CAR-T cell therapy. While specific data for a compound named "this compound" is not yet widely available in published literature, the principles and protocols outlined here are based on studies involving genetic knockout of TREX1 and other small molecule inhibitors of TREX1.
Mechanism of Action: Trex1 Inhibition and CAR-T Cell Synergy
Inhibition of TREX1 in tumor cells is hypothesized to potentiate CAR-T cell therapy through a multi-faceted mechanism:
-
Activation of the cGAS-STING Pathway: By blocking TREX1, cytosolic DNA accumulates within cancer cells, leading to the activation of the cGAS-STING pathway.[1][7]
-
Type I Interferon Production: STING activation results in the production and secretion of type I interferons (IFN-α/β).[1][2]
-
Enhanced Immune Cell Recruitment: Type I interferons promote the expression of chemokines, such as CXCL9 and CXCL10, which are crucial for recruiting CAR-T cells and other effector immune cells to the tumor site.[2]
-
Improved T-cell Function: The inflammatory TME fostered by TREX1 inhibition can enhance the activation, proliferation, and cytotoxic function of CAR-T cells.[3]
-
Overcoming T-cell Toxicity of Direct STING Agonists: Targeting tumor cell TREX1 provides a more localized activation of the STING pathway within the TME, potentially avoiding the systemic toxicities associated with direct STING agonists that can be detrimental to T cells.[2]
Caption: Signaling pathway of Trex1 inhibition leading to enhanced CAR-T cell activity.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on expected outcomes from combining this compound with CAR-T cell therapy, as suggested by preclinical studies on TREX1 knockout and other inhibitors.[4][9]
Table 1: In Vitro Cytotoxicity of CAR-T Cells
| Treatment Group | Target Cell Line | Effector:Target Ratio | % Lysis (Mean ± SD) |
| CAR-T only | Tumor (+) | 10:1 | 65 ± 5.2 |
| CAR-T + this compound (1 µM) | Tumor (+) | 10:1 | 85 ± 4.8 |
| Untransduced T-cell | Tumor (+) | 10:1 | 5 ± 1.5 |
| CAR-T only | Tumor (-) | 10:1 | 8 ± 2.1 |
Table 2: In Vivo Tumor Growth Inhibition in Syngeneic Mouse Model
| Treatment Group | Tumor Volume (mm³) Day 21 (Mean ± SEM) | % Tumor Growth Inhibition | Survival Rate (%) Day 40 |
| Vehicle | 1500 ± 150 | - | 0 |
| This compound only | 1200 ± 120 | 20 | 0 |
| CAR-T only | 500 ± 80 | 67 | 40 |
| CAR-T + this compound | 100 ± 30 | 93 | 80 |
Table 3: Cytokine Release in Tumor Microenvironment (pg/mL)
| Treatment Group | IFN-γ (Mean ± SD) | CXCL10 (Mean ± SD) |
| Vehicle | 50 ± 10 | 100 ± 25 |
| This compound only | 200 ± 40 | 400 ± 70 |
| CAR-T only | 800 ± 150 | 1200 ± 200 |
| CAR-T + this compound | 2500 ± 300 | 4500 ± 500 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines, CAR-T constructs, and in vivo models.
Protocol 1: In Vitro CAR-T Cell Cytotoxicity Assay
Objective: To evaluate the ability of this compound to enhance the cytotoxic potential of CAR-T cells against target tumor cells.
Materials:
-
CAR-T cells and untransduced T-cells (control)
-
Target tumor cells (expressing the CAR target antigen)
-
Control tumor cells (not expressing the CAR target antigen)
-
This compound (stock solution in DMSO)
-
Complete RPMI-1640 media
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
-
96-well plates
Procedure:
-
Target Cell Plating:
-
Seed target and control tumor cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Allow cells to adhere overnight.
-
-
This compound Treatment:
-
The following day, treat the tumor cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO).
-
Incubate for 24-48 hours.
-
-
Co-culture with CAR-T cells:
-
Add CAR-T cells or untransduced T-cells to the wells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).[10]
-
Co-culture for 4-24 hours.
-
-
Cytotoxicity Measurement:
-
Measure cell lysis using a standard cytotoxicity assay according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis.
-
Caption: Workflow for the in vitro CAR-T cell cytotoxicity assay.
Protocol 2: In Vivo Syngeneic Mouse Model of CAR-T Cell Therapy
Objective: To assess the in vivo efficacy of combination therapy with this compound and CAR-T cells in a solid tumor model.
Materials:
-
Immunocompetent syngeneic mice (e.g., C57BL/6)
-
Syngeneic tumor cell line engineered to express the CAR target antigen
-
CAR-T cells specific for the target antigen
-
This compound formulated for in vivo administration
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10⁵ tumor cells into the flank of each mouse.[9]
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment Initiation:
-
Randomize mice into treatment groups: Vehicle, this compound only, CAR-T only, and CAR-T + this compound.
-
-
CAR-T Cell Administration:
-
Administer CAR-T cells (e.g., 5-10 x 10⁶ cells) via intravenous (tail vein) injection.
-
-
This compound Administration:
-
Administer this compound according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow cytometry for immune cell infiltration, cytokine analysis).
-
Caption: Experimental workflow for the in vivo assessment of combination therapy.
Protocol 3: Analysis of Immune Cell Infiltration by Flow Cytometry
Objective: To quantify the infiltration of CAR-T cells and other immune populations into the tumor microenvironment.
Materials:
-
Tumors harvested from the in vivo study
-
Collagenase and DNase for tissue digestion
-
Flow cytometry buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD8, anti-CAR)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince harvested tumors and digest them into a single-cell suspension using collagenase and DNase.
-
-
Cell Staining:
-
Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies specific for different immune cell markers.
-
-
Flow Cytometry Analysis:
-
Acquire stained cells on a flow cytometer.
-
Gate on live, single cells, and then on CD45+ hematopoietic cells.
-
Further gate to identify and quantify CAR-T cells (e.g., CD3+/CAR+) and other immune subsets.
-
Conclusion and Future Directions
The inhibition of TREX1 presents a compelling strategy to augment the efficacy of CAR-T cell therapy, particularly in the context of solid tumors. By activating the cGAS-STING pathway within the tumor, this compound can help to create a pro-inflammatory microenvironment that is more permissive to CAR-T cell infiltration and function. The protocols and data presented here provide a framework for the preclinical evaluation of this combination therapy.
Future research should focus on optimizing the dosing and scheduling of this compound in combination with CAR-T cells, exploring potential biomarkers to identify patients most likely to respond to this therapy, and further elucidating the complex interplay between TREX1 inhibition and the various components of the tumor microenvironment. As more specific and potent TREX1 inhibitors are developed, their systematic evaluation in concert with CAR-T cell therapy will be crucial for translating this promising approach to the clinic.
References
- 1. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer Immunotherapy: Targeting TREX1 Has the Potential to Unleash the Host Immunity against Cancer Cells [mdpi.com]
- 7. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols: A Guide to Dissolving and Storing Trex1-IN-1 for Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trex1-IN-1 is a potent inhibitor of the Three Prime Repair Exonuclease 1 (TREX1), a key enzyme in cellular DNA metabolism.[1][2] TREX1 functions as the major 3'-5' DNA exonuclease in mammalian cells, playing a critical role in degrading single-stranded DNA (ssDNA) to prevent the activation of innate immune responses.[2][3] Dysregulation of TREX1 activity is associated with autoimmune disorders such as Aicardi-Goutières syndrome and systemic lupus erythematosus.[2][4][5] this compound, by inhibiting TREX1, serves as a valuable tool for studying the cGAS-STING pathway and its role in autoimmune diseases and cancer immunotherapy.[6][7][8] Proper handling, dissolution, and storage of this compound are paramount to ensure its stability and the reproducibility of experimental results.
This compound: Properties and Storage
This compound is a solid, white to off-white powder.[1] Key chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₁₈FN₃O₅ |
| Molecular Weight | 387.36 g/mol |
| CAS Number | 2756594-27-9 |
Storage of Powdered Compound:
For long-term storage, the powdered form of this compound should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Quantitative Data: Solubility and Stability
The solubility of this compound varies depending on the solvent. It is crucial to select the appropriate solvent based on the experimental application (in vitro vs. in vivo).
| Solvent | Maximum Solubility (In Vitro) | Notes |
| DMSO | 100 mg/mL (258.16 mM) | Requires sonication for complete dissolution. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
For in vivo applications, several solvent formulations have been shown to be effective:
| Solvent System | Maximum Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.45 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.45 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.45 mM) |
Storage of Stock Solutions:
Once dissolved, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1][9] Recommended storage conditions for stock solutions are:
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution (for In Vitro Use)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.8736 mg of this compound.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution from 3.8736 mg, add 1 mL of DMSO.
-
Dissolution:
-
Aliquotting and Storage: Once the solution is clear and homogenous, aliquot it into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound DMSO stock solution
-
Appropriate cell culture medium
Procedure:
-
Serial Dilution: It is recommended to perform initial serial dilutions of the high-concentration DMSO stock in DMSO before the final dilution into the aqueous culture medium. This helps to prevent precipitation of the compound.
-
Final Dilution: Add the desired volume of the diluted DMSO stock to the cell culture medium to achieve the final working concentration. Ensure the final concentration of DMSO in the cell culture medium is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9][10]
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Use Immediately: It is best to prepare working solutions fresh for each experiment.
Mandatory Visualizations
Signaling Pathway: Inhibition of TREX1 and Activation of the cGAS-STING Pathway
Caption: Inhibition of TREX1 by this compound leads to the accumulation of cytosolic DNA, activating the cGAS-STING pathway and inducing Type I interferon production.
Experimental Workflow: Preparation of this compound Solutions
Caption: Workflow for the preparation of this compound stock and working solutions for experimental use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical properties of mammalian TREX1 and its association with DNA replication and inherited inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TREX1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. TREX1 - Wikipedia [en.wikipedia.org]
- 6. T-Rex escaped from the cytosolic park: Re-thinking the impact of TREX1 exonuclease deficiencies on genomic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Cytokine Release Induced by Trex1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cytokine release following the inhibition of Three Prime Repair Exonuclease 1 (TREX1) by the inhibitor Trex1-IN-1. This document outlines the underlying signaling pathway, a step-by-step experimental workflow, and representative data to guide researchers in assessing the immunomodulatory effects of TREX1 inhibition.
Introduction
Three Prime Repair Exonuclease 1 (TREX1) is a critical negative regulator of the innate immune system. As the primary 3'-5' DNA exonuclease in mammalian cells, its principal function is to degrade cytosolic DNA, thereby preventing aberrant activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1][2] Inhibition of TREX1's enzymatic activity leads to an accumulation of cytosolic double-stranded DNA (dsDNA), which is then detected by cGAS. This triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for anti-tumor and anti-viral immune responses.[1][3][4]
This compound is a small molecule inhibitor designed to block the exonuclease activity of TREX1. By doing so, it effectively mimics a TREX1-deficient state, leading to the activation of the cGAS-STING pathway and subsequent cytokine release. Measuring the levels of specific cytokines, such as Interferon-beta (IFN-β), C-X-C motif chemokine ligand 10 (CXCL10), and C-C motif chemokine ligand 5 (CCL5), serves as a robust method to quantify the biological activity of this compound.[3][4][5]
Signaling Pathway of Trex1 Inhibition
The mechanism by which this compound induces cytokine release is centered on the activation of the cGAS-STING pathway. The following diagram illustrates this process.
Caption: this compound inhibits TREX1, leading to cytosolic dsDNA accumulation and cGAS-STING activation.
Experimental Protocol: ELISA for Cytokine Release
This protocol details the steps for a sandwich ELISA to measure the concentration of cytokines (e.g., IFN-β, CXCL10, CCL5) in cell culture supernatants following treatment with this compound.
Materials and Reagents
-
ELISA plate (96-well, high protein-binding capacity)
-
Cell culture medium
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Recombinant cytokine standards (e.g., human IFN-β, CXCL10, CCL5)
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/Blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
The following diagram provides a visual representation of the ELISA protocol.
Caption: Step-by-step workflow for the sandwich ELISA protocol.
Detailed Methodology
1. Cell Culture and Treatment: a. Seed cells (e.g., human monocytic THP-1 cells or relevant cancer cell lines) in a multi-well plate at an appropriate density and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24, 48, or 72 hours). c. After incubation, centrifuge the plate to pellet the cells and collect the cell culture supernatants. Samples can be used immediately or stored at -80°C.
2. ELISA Plate Preparation: a. Dilute the capture antibody to the recommended concentration in coating buffer. b. Add 100 µL of the diluted capture antibody to each well of the 96-well ELISA plate. c. Seal the plate and incubate overnight at 4°C. d. The next day, wash the plate three times with 300 µL of wash buffer per well. e. Block the plate by adding 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature (RT). f. Wash the plate three times with wash buffer.
3. Assay Procedure: a. Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve. b. Add 100 µL of the standards and collected cell culture supernatants (samples) to the appropriate wells. c. Seal the plate and incubate for 2 hours at RT. d. Wash the plate four times with wash buffer. e. Dilute the biotinylated detection antibody to the recommended concentration in assay diluent and add 100 µL to each well. f. Seal the plate and incubate for 1-2 hours at RT. g. Wash the plate four times with wash buffer. h. Dilute the Streptavidin-HRP to the recommended concentration in assay diluent and add 100 µL to each well. i. Seal the plate and incubate for 30 minutes at RT in the dark. j. Wash the plate five times with wash buffer.
4. Detection and Data Analysis: a. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at RT in the dark. A blue color will develop. b. Stop the reaction by adding 50 µL of stop solution to each well. The color will change to yellow. c. Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution. d. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. e. Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
Data Presentation
The following tables summarize representative quantitative data on cytokine release following TREX1 inhibition or knockout, as measured by ELISA.
Table 1: Dose-Dependent Increase in IFN-β Release in H69AR Cells Treated with Cisplatin and sgTREX1
| Treatment Group | IFN-β Concentration (pg/mL) |
| Scr + DMSO | ~50 |
| Scr + Cisplatin (5 µmol/L) | ~150 |
| sgTREX1 + DMSO | ~200 |
| sgTREX1 + Cisplatin (5 µmol/L) | ~450 |
| Data adapted from a study on drug-resistant small-cell lung cancer.[6] |
Table 2: Time-Course of CXCL10 Secretion in KLE Cells with TREX1 Knockdown
| Time Point | CXCL10 Concentration (pg/mL) - Control | CXCL10 Concentration (pg/mL) - TREX1 shRNA |
| 24 hours | ~100 | ~250 |
| 72 hours | ~150 | ~600 |
| 120 hours | ~200 | ~1200 |
| Data adapted from a study on TREX1 inactivation in cancer cells.[3][7] |
Table 3: Cytokine Secretion in Murine Tumor Cell Lines with TREX1 Knockout (KO)
| Cell Line | Cytokine | Fold Increase in TREX1 KO vs. Control |
| CT26 | CCL5 | ~4.5 |
| CT26 | CXCL10 | ~3.0 |
| EO771 | CCL5 | ~2.5 |
| EO771 | CXCL10 | ~2.0 |
| Data adapted from a study on TREX1 as an innate immune checkpoint.[4] |
Conclusion
The inhibition of TREX1 by this compound presents a promising strategy for stimulating an innate immune response. The ELISA protocol detailed in these application notes provides a reliable and quantitative method for assessing the efficacy of this compound by measuring the downstream release of key cytokines. The provided data and diagrams offer a comprehensive guide for researchers and drug development professionals working in the field of immuno-oncology and autoimmune diseases.
References
- 1. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Trex1-IN-1 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Trex1-IN-1, with a focus on addressing solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Three Prime Repair Exonuclease 1 (TREX1). TREX1 is the major 3'-5' DNA exonuclease in mammalian cells and plays a critical role in degrading cytosolic DNA to prevent inappropriate activation of the innate immune system. By inhibiting TREX1, this compound allows for the accumulation of cytosolic DNA, which in turn activates the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) signaling pathway. This leads to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an immune response.
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended primary solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, with a reported solubility of 100 mg/mL (258.16 mM). For optimal results, use anhydrous, high-purity DMSO, as absorbed water can negatively impact the solubility of many organic compounds.[1]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or Tris?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature and poor aqueous solubility. It is best practice to first prepare a high-concentration stock solution in DMSO and then dilute this stock into your aqueous experimental buffer to the final desired concentration.
Q4: What is the recommended storage condition for this compound solutions?
A4: this compound stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.[1]
Q5: What is the final concentration of DMSO that is generally tolerated in cell-based assays?
A5: The tolerance to DMSO varies between cell lines. As a general guideline, a final DMSO concentration of less than 0.5% (v/v) is tolerated by most cell lines in culture. However, it is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific biological system.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshoot common solubility problems encountered when working with this compound in aqueous solutions.
Issue 1: Precipitate forms when diluting DMSO stock into aqueous buffer.
| Possible Cause | Troubleshooting Step |
| The concentration of this compound in the final aqueous solution exceeds its solubility limit. | 1. Decrease the final concentration: Try preparing a more dilute working solution. 2. Increase the percentage of DMSO (with caution): While keeping the final DMSO concentration below 0.5% is ideal, a slight increase may be necessary. Always include a vehicle control to account for any solvent effects. 3. Use a co-solvent system: For challenging applications, consider formulations containing excipients like PEG300 and Tween-80, which have been shown to improve the solubility of this compound.[1] |
| The aqueous buffer is not optimal for this compound solubility. | 1. Adjust the pH of the buffer: The solubility of compounds with ionizable groups can be pH-dependent. Test a range of pH values if your experimental system allows. 2. Try a different buffer system: While Tris-based buffers are commonly used in TREX1 assays, you could explore other buffer systems compatible with your experiment. |
| The quality of the DMSO or water is poor. | 1. Use fresh, anhydrous DMSO: DMSO is hygroscopic and absorbed water can reduce solubility.[1] 2. Use high-purity, sterile water for preparing your aqueous buffers. |
| The stock solution was not properly prepared or stored. | 1. Ensure complete dissolution of the stock: Use vortexing or sonication to ensure the compound is fully dissolved in DMSO. Gentle warming to 37°C can also aid dissolution.[1] 2. Check for precipitation in the stock solution: Before use, visually inspect the DMSO stock for any precipitate, especially after storage. If precipitate is present, warm and vortex the solution to redissolve. |
Issue 2: The compound appears to be insoluble even in DMSO.
| Possible Cause | Troubleshooting Step |
| The concentration is too high. | Even in DMSO, there is a solubility limit. Ensure you are not exceeding the reported solubility of 100 mg/mL. |
| The quality of the compound or DMSO is suboptimal. | 1. Use high-purity this compound. 2. Use fresh, anhydrous DMSO. |
| The compound requires assistance to dissolve. | 1. Vortex the solution for an extended period. 2. Use a sonicator bath to aid dissolution. 3. Gently warm the solution (e.g., in a 37°C water bath) and vortex. [1] |
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 258.16 mM | Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 6.45 mM | A clear solution can be achieved with this formulation.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 6.45 mM | A clear solution can be achieved with this formulation.[1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| Solid Powder | 4°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 387.36 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need 3.87 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it at 37°C and vortex again.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., Tris-HCl, pH 7.5)
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final concentration of this compound and the final volume of the working solution required for your experiment.
-
Calculate the volume of the 10 mM DMSO stock solution needed. For example, to make 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise. This gradual addition helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is compatible with your assay (ideally ≤ 0.5%).
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: TREX1-cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for preparing this compound solutions.
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
Technical Support Center: Optimizing Trex1-IN-1 for STING Activation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Trex1-IN-1 for maximal activation of the STING (Stimulator of Interferon Genes) pathway. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and representative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate the STING pathway?
A1: this compound is a potent small molecule inhibitor of the three-prime repair exonuclease 1 (TREX1).[1][2] TREX1's primary function is to degrade cytosolic DNA, preventing aberrant activation of the innate immune system.[3] By inhibiting TREX1, this compound allows for the accumulation of cytosolic double-stranded DNA (dsDNA), which is then detected by the cyclic GMP-AMP synthase (cGAS). cGAS, in turn, synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING, leading to a downstream signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[4][5][6][7]
Q2: What is the optimal concentration of this compound to use in cell culture?
A2: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the ideal concentration that maximizes STING activation while minimizing cytotoxicity. A suggested starting range for many small molecule inhibitors is between 0.1 µM and 10 µM. This compound has a reported IC50 value of less than 0.1 μM for human TREX1 in biochemical assays.[1][2] A related compound, CPI-381, has shown nanomolar cellular potency.[5][8]
Q3: How can I measure STING activation in my experiment?
A3: STING activation can be assessed through several methods:
-
Western Blotting: Detect the phosphorylation of STING (at Ser366 for human STING) and the downstream transcription factor IRF3.[9][10]
-
ELISA: Quantify the secretion of downstream cytokines, particularly IFN-β, into the cell culture supernatant.[11][12][13][14]
-
Reporter Assays: Utilize cell lines engineered with a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE).[15]
-
qRT-PCR: Measure the upregulation of IFN-stimulated genes (ISGs) such as IFIT1, ISG15, and CXCL10.
Q4: What are the potential off-target effects or cytotoxicity of this compound?
A4: As with any small molecule inhibitor, off-target effects and cytotoxicity are possible, especially at higher concentrations. It is essential to perform a cytotoxicity assay to determine the tolerated concentration range for your specific cell line. Common signs of cytotoxicity include changes in cell morphology, reduced cell viability, and apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low STING activation | Suboptimal this compound concentration: The concentration may be too low to effectively inhibit TREX1. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 20 µM). |
| Cell line is unresponsive: The cell line may have a defect in the cGAS-STING pathway (e.g., low expression of cGAS or STING). | Verify the expression of key pathway components (cGAS, STING, TBK1, IRF3) by Western blot or qRT-PCR. Consider using a different cell line known to have a functional STING pathway (e.g., THP-1, B16-F10).[5][8] | |
| This compound degradation: The inhibitor may not be stable in the cell culture medium over the course of the experiment. | Prepare fresh stock solutions and working dilutions for each experiment. Minimize the time the inhibitor is in the incubator. | |
| High cytotoxicity | This compound concentration is too high: Excessive inhibition of TREX1 can lead to a toxic accumulation of cytosolic DNA and an overactive immune response. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration. Lower the concentration of this compound used in your experiments. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%). Include a vehicle control (medium with solvent only) in all experiments. | |
| Inconsistent results | Variability in cell culture: Cell passage number, confluency, and overall health can affect the cellular response. | Use cells within a consistent passage number range. Seed cells at a consistent density and ensure they are in a logarithmic growth phase. |
| Inhibitor handling: Improper storage or repeated freeze-thaw cycles can degrade the inhibitor. | Store the this compound stock solution in small aliquots at -80°C.[1] Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Dose-Response and Cytotoxicity Assessment of this compound
This protocol describes how to determine the optimal concentration range of this compound by simultaneously assessing STING activation and cell viability.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes, HEK293T cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates (clear for viability, opaque for reporter assays)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 0.01, 0.1, 1, 5, 10, and 20 µM. Include a vehicle control (medium with DMSO at the highest concentration used).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a desired time (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis:
-
STING Activation: Collect the cell culture supernatant to measure IFN-β secretion by ELISA. Lyse the cells to perform a Western blot for pSTING/pIRF3 or a reporter assay.
-
Cytotoxicity: Add the cell viability reagent to the wells and follow the manufacturer's instructions to measure cell viability.[16][18][19]
-
Data Presentation:
Table 1: Representative Dose-Response Data for this compound in THP-1 Cells (48h Treatment)
| This compound (µM) | IFN-β Secretion (pg/mL) | pSTING/STING Ratio (Fold Change) | Cell Viability (%) |
| 0 (Vehicle) | 15.2 ± 3.1 | 1.0 | 100 ± 4.5 |
| 0.1 | 158.6 ± 12.4 | 3.2 ± 0.4 | 98.2 ± 3.1 |
| 1 | 489.3 ± 35.7 | 8.9 ± 1.1 | 95.7 ± 2.8 |
| 5 | 512.8 ± 41.2 | 9.5 ± 1.3 | 88.4 ± 5.6 |
| 10 | 495.1 ± 38.9 | 9.1 ± 1.0 | 75.1 ± 6.2 |
| 20 | 450.7 ± 33.5 | 8.5 ± 0.9 | 55.3 ± 7.1 |
Note: The data presented are for illustrative purposes only and the optimal concentrations for this compound must be determined empirically.
Western Blot for Phosphorylated STING and IRF3
This protocol outlines the steps to detect the phosphorylation of STING and IRF3 as a measure of pathway activation.[9][10][20][21][22]
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSTING (Ser366), STING, pIRF3 (Ser396), and IRF3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
IFN-β ELISA
This protocol describes the quantification of IFN-β in cell culture supernatants using a sandwich ELISA kit.[11][12][13][14][23]
Procedure:
-
Sample Collection: Collect the cell culture supernatant after treatment with this compound. Centrifuge to remove any cell debris.
-
ELISA Protocol: Follow the manufacturer's instructions provided with the commercial IFN-β ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. 765 The first-in-class small molecule TREX1 inhibitor CPI-381 demonstrates type I IFN induction and sensitization of tumors to immune checkpoint blockade - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. ptglab.com [ptglab.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. Human IFN beta ELISA Kit (ab278127) | Abcam [abcam.com]
- 13. Human Interferon beta (IFN-beta,IFNB) Elisa Kit – AFG Scientific [afgsci.com]
- 14. Mouse IFN-β(Interferon Beta) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 15. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. origene.com [origene.com]
- 22. scbt.com [scbt.com]
- 23. Mouse IFN beta ELISA Kit (424001) - Invitrogen [thermofisher.com]
Troubleshooting lack of response to Trex1-IN-1 in cell lines
Welcome to the technical support center for Trex1-IN-1. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in cell lines, particularly when a lack of cellular response is observed.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the Three Prime Repair Exonuclease 1 (TREX1).[1] TREX1 is the primary 3'->5' DNA exonuclease in human cells, responsible for degrading cytosolic DNA.[2][3] By inhibiting TREX1, this compound prevents the degradation of cytosolic DNA. This accumulation of DNA is detected by the cyclic GMP-AMP synthase (cGAS), which then activates the STING (Stimulator of Interferon Genes) pathway.[2][4] This signaling cascade leads to the phosphorylation of IRF3, translocation to the nucleus, and ultimately the transcription of type I interferons (IFNs) and pro-inflammatory cytokines, which drive the expression of Interferon-Stimulated Genes (ISGs).[5][6]
Q2: What is the expected cellular phenotype after successful treatment with this compound?
A2: A successful response to this compound should result in the activation of the cGAS-STING pathway.[2] This can be measured by several downstream markers, including:
-
Increased phosphorylation of TBK1 and IRF3.
-
Increased production and secretion of type I interferons (e.g., IFN-β).[7]
-
Upregulation of Interferon-Stimulated Genes (ISGs) such as CXCL10, CCL5, and IFIT1.[8][9]
-
In some contexts, particularly cancer immunotherapy, this can lead to enhanced anti-tumor immunity.[10][11]
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage and handling are critical for maintaining the inhibitor's activity. For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months.[1][12] Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Q4: I am having trouble dissolving this compound. What are the recommended solvents?
A4: this compound is soluble in DMSO at concentrations up to 100 mg/mL (258.16 mM).[1] It is recommended to use fresh, anhydrous DMSO as the compound is hygroscopic.[1] Gentle warming and sonication can aid in dissolution.[1] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent toxicity.
Troubleshooting Guide: Lack of Response to this compound
This guide is designed to help you identify the potential causes for a lack of cellular response to this compound and provide systematic steps for resolution.
Problem Area 1: Issues with the Compound and Experimental Setup
Question: My cells show no response even at high concentrations of this compound. What should I check first?
Answer: Start by verifying the integrity of your compound and the fundamental parameters of your experiment.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution of this compound from powder. Ensure proper storage conditions were maintained for both powder and stock solutions (-20°C and -80°C, respectively).[1] |
| Incorrect Concentration | Verify all calculations for serial dilutions. Ensure pipettes are calibrated and accurate. |
| Solubility Issues | Visually inspect the prepared media for any signs of precipitation. If observed, try preparing the dilution series in pre-warmed media and use immediately. Consider lowering the final concentration or using a different formulation if precipitation persists.[1] |
| Suboptimal Treatment Duration | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line and endpoint. Some responses, like ISG expression, can be detected as early as 24 hours.[13] |
Problem Area 2: Cell Line-Specific Issues
Question: I've confirmed my compound and experimental setup are correct, but my cells still don't respond. What could be wrong with my cell line?
Answer: The genetic and expression profile of your cell line is critical for a response. The TREX1-cGAS-STING pathway must be intact and expressed.
| Potential Cause | Troubleshooting Step |
| Low or Absent TREX1 Expression | Confirm TREX1 protein expression in your cell line via Western Blot or mRNA expression via qRT-PCR. If TREX1 is not expressed, its inhibition will have no effect. Note that TREX1 expression can be upregulated in response to DNA damage or IFN signaling.[4][8] |
| Defective cGAS-STING Pathway | Many cancer cell lines have defects in the cGAS-STING pathway to evade immune detection.[8][14] Verify the expression of key pathway components like cGAS and STING via Western Blot. |
| Pathway Competency Check | Test the functionality of the downstream pathway directly. Transfect cells with a STING agonist like 2'3'-cGAMP or cytosolic DNA (e.g., ISD, HSV60). If the cells still fail to produce IFN or upregulate ISGs, the pathway downstream of TREX1 is likely compromised.[15] |
| Cell Line Authenticity/Passage | Use low-passage, authenticated cell lines. High passage numbers can lead to genetic drift and altered phenotypes. |
| Acquired Resistance | Prolonged exposure to certain drugs can lead to the development of resistance mechanisms, such as the upregulation of drug efflux pumps. |
Problem Area 3: Issues with Assay and Endpoint Measurement
Question: How do I know if I'm using the right assay to measure the effect of this compound?
Answer: The chosen assay must be sensitive enough to detect the specific downstream effects of TREX1 inhibition.
| Potential Cause | Troubleshooting Step |
| Endpoint is too far downstream | Start by measuring direct, proximal readouts of pathway activation. qRT-PCR for ISG expression (CXCL10, CCL5, IFNB1) is a sensitive and relatively early endpoint.[13] |
| Insensitive Assay | An ELISA for secreted IFN-β or CXCL10 in the cell culture supernatant is a robust method to quantify the response.[8] Western blotting for phosphorylated TBK1 or IRF3 can also directly confirm pathway activation. |
| Lack of Exogenous DNA Stimulus | While TREX1 inhibition relies on the accumulation of endogenous cytosolic DNA, this may be insufficient in some cell lines under basal conditions. Consider co-treatment with a sub-optimal dose of a DNA-damaging agent or transfecting with foreign DNA to provide a stronger stimulus for the pathway.[7] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other representative TREX1 inhibitors.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Three Prime Repair Exonuclease 1 (TREX1) | [1] |
| IC₅₀ (hTREX1) | < 0.1 µM | [1] |
| Molecular Formula | C₁₉H₁₈FN₃O₅ | [1] |
| Molecular Weight | 387.36 g/mol | [1] |
| CAS Number | 2756594-27-9 | [1] |
Table 2: Comparative IC₅₀ Values of TREX1 Inhibitors
| Compound | Target | IC₅₀ | Reference |
| This compound | Human TREX1 | < 0.1 µM | [1] |
| Trex1-IN-3 | Human TREX1 | < 0.1 µM | [16] |
| Compound #296 | Recombinant human TREX1 | ~2 µM | [13][17] |
| VB-85680 | Human TREX1 (in lysate) | 48.8 nM | [18] |
| VB-85680 | Mouse TREX1 (in lysate) | 171.6 nM | [18] |
Table 3: Effective Concentrations of TREX1 Inhibitors in Cell-Based Assays
| Compound | Cell Line | Assay | Effective Concentration | Reference |
| Compound #296 | MC38 (mouse colon adenocarcinoma) | qRT-PCR for ISGs | 10 - 100 µM | [13] |
| Trex1-IN-3 | HCT116 (human colon cancer) | Cell viability | EC₅₀ < 1 µM | [16] |
Key Experimental Protocols
Protocol 1: Measuring Interferon-Stimulated Gene (ISG) Expression via qRT-PCR
-
Cell Seeding: Plate cells in a 12-well or 24-well plate at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluent) at the time of harvest.
-
Treatment: Treat cells with a dose-response range of this compound (e.g., 0.1 µM to 20 µM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 24 or 48 hours).
-
RNA Extraction: Wash cells with PBS and lyse them directly in the well using a suitable lysis buffer. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for target genes (e.g., IFNB1, CXCL10, CCL5, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protocol 2: Measuring IFN-β Secretion via ELISA
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the qRT-PCR protocol. It is advisable to use a plate format (e.g., 24-well or 96-well) compatible with your ELISA kit and sample volume requirements.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
Centrifugation: Centrifuge the supernatant at 300 x g for 5 minutes to pellet any detached cells or debris.
-
ELISA Procedure: Perform the ELISA for IFN-β (or other cytokines like CXCL10) on the clarified supernatant according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using the provided recombinant protein standards. Use the standard curve to calculate the concentration of the cytokine in each sample.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to troubleshooting this compound experiments.
Caption: The TREX1-cGAS-STING signaling pathway.
Caption: Troubleshooting workflow for lack of response.
Caption: Logical requirements for a cellular response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. TREX1 - Wikipedia [en.wikipedia.org]
- 4. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of TREX1 deficiency-induced cellular senescence and interferonopathies by inhibition of DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Innate Immune Checkpoint TREX1 Is a Safe and Effective Immunotherapeutic Strategy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Defects in interferon pathways as potential biomarkers of sensitivity to oncolytic viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Trex1-IN-1 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Trex1-IN-1, a potent inhibitor of the 3'-5' DNA exonuclease TREX1, in primary cell cultures. The focus of this resource is to anticipate and mitigate potential off-target effects, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the enzymatic activity of Three Prime Repair Exonuclease 1 (TREX1). TREX1's primary function is to degrade cytosolic DNA, preventing the activation of the cGAS-STING signaling pathway.[1][2] By inhibiting TREX1, this compound allows for the accumulation of cytosolic DNA, which in turn activates the cGAS-STING pathway, leading to the production of type I interferons and other inflammatory cytokines.[1]
Q2: What are the potential off-target effects of this compound?
A2: The specific off-target profile of this compound has not been extensively published. However, potential off-targets could include other nucleases with structural similarity to TREX1, such as its homolog TREX2, which shares approximately 40% identity in the catalytic domain.[3] It is also possible that the inhibitor could interact with other proteins, leading to unintended biological consequences. Therefore, it is crucial to experimentally determine the off-target effects in your specific primary cell model.
Q3: Why is it particularly important to be cautious about off-target effects in primary cells?
A3: Primary cells are isolated directly from tissues and are often more sensitive to cytotoxic and other off-target effects of small molecules compared to immortalized cell lines. They also have a finite lifespan and can be more challenging to work with. Unintended off-target effects can lead to misinterpretation of experimental results, cellular stress, and apoptosis, which can confound the study of the intended on-target effects.
Q4: What are the initial signs of potential off-target effects in my primary cell experiments?
A4: Common indicators of off-target effects include:
-
Unexpected cytotoxicity: A significant decrease in cell viability at concentrations close to the IC50 for TREX1 inhibition.
-
Phenotype inconsistency: The observed cellular phenotype does not align with the known downstream effects of TREX1 inhibition (i.e., cGAS-STING activation and type I interferon response).
-
Discrepancy with genetic validation: The phenotype observed with this compound is different from that seen with TREX1 knockout or knockdown (e.g., using CRISPR-Cas9 or siRNA).
-
Lack of dose-response correlation: The biological effect does not correlate with the concentration of this compound used.
Q5: How can I confirm that the observed effects are due to on-target TREX1 inhibition?
A5: The gold standard for confirming on-target effects is to perform genetic rescue experiments. This involves observing the effect of this compound in cells where TREX1 has been knocked out or knocked down. If the inhibitor has no effect in the absence of its target, it strongly suggests the observed phenotype is on-target. Additionally, using a structurally different TREX1 inhibitor should recapitulate the same phenotype.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity in primary cells at expected effective concentrations. | 1. Off-target toxicity. 2. On-target toxicity due to excessive cGAS-STING activation. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to determine the cytotoxic concentration (CC50). Use the lowest effective concentration that shows the desired on-target effect. 2. If on-target toxicity is suspected, consider using a lower concentration for a shorter duration. 3. Ensure the final solvent concentration is non-toxic to your primary cells (typically ≤ 0.1% for DMSO). |
| No or weak induction of type I interferons (e.g., IFN-β) or interferon-stimulated genes (ISGs). | 1. Insufficient inhibitor concentration or incubation time. 2. Low or absent expression of TREX1 or components of the cGAS-STING pathway in the primary cells. 3. Degradation of the inhibitor in culture media. 4. The cGAS-STING pathway is not the primary downstream pathway in your cell type. | 1. Perform a dose-response and time-course experiment to optimize treatment conditions. 2. Verify the expression of TREX1, cGAS, and STING in your primary cells by western blot or qPCR. 3. Prepare fresh inhibitor solutions for each experiment. 4. Investigate alternative downstream signaling pathways. |
| Inconsistent results between experiments. | 1. Variability in primary cell isolates. 2. Inconsistent inhibitor activity due to improper storage or handling. 3. Cell culture conditions (e.g., cell density, passage number). | 1. Use primary cells from multiple donors to ensure the observed effect is not donor-specific. 2. Aliquot the inhibitor stock solution to avoid repeated freeze-thaw cycles and store at -80°C. 3. Standardize cell culture protocols, including seeding density and passage number for primary cell expansion. |
| Observed phenotype does not match TREX1 knockout/knockdown. | 1. The phenotype is likely due to an off-target effect of this compound. 2. Incomplete knockout/knockdown of TREX1. | 1. Perform off-target profiling to identify potential unintended targets (see Protocol 3). 2. Confirm the efficiency of your TREX1 knockout/knockdown at the protein level. |
Quantitative Data Summary
Table 1: Potency of this compound and Other TREX1 Inhibitors
| Compound | Target | IC50 | Cell Line/Assay Condition | Reference |
| This compound | hTREX1 | < 0.1 µM | Biochemical Assay | MedChemExpress |
| CPI-381 | TREX1 | Nanomolar range | Cellular Assay | [4] |
| VB-85680 | hTREX1 | 48.8 nM | THP1-Dual™ cell lysate | [5] |
| VB-85680 | mTREX1 | 171.6 nM | 4T1 cell lysate | [5] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Parameter | Recommended Range | Notes |
| Working Concentration | 0.1 - 10 µM | A starting point for dose-response experiments. The optimal concentration will be cell-type dependent. |
| Cytotoxicity (CC50) | Not Published | To be determined empirically for each primary cell type. |
| Selectivity Profile | Not Published | It is recommended to perform selectivity profiling against related nucleases (e.g., TREX2). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in Primary Cells
Objective: To determine the effective concentration range of this compound for on-target activity (induction of IFN-β) and the concentration that causes cytotoxicity.
Materials:
-
Primary cells of interest (e.g., PBMCs, fibroblasts)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., CellTiter-Glo®, MTS)
-
ELISA kit for IFN-β or reagents for qRT-PCR for an ISG (e.g., IFIT1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere or stabilize for 24 hours.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 10 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a desired time point (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis:
-
Cell Viability: In one set of plates, measure cell viability according to the manufacturer's protocol of your chosen assay.
-
On-Target Activity: In a parallel set of plates, collect the cell culture supernatant to measure secreted IFN-β by ELISA, or lyse the cells to extract RNA for qRT-PCR analysis of ISG expression.
-
-
Data Analysis: Plot the dose-response curves for both cell viability and on-target activity. Determine the EC50 (effective concentration for 50% of maximal on-target effect) and the CC50 (cytotoxic concentration for 50% cell death). The optimal concentration for your experiments will be in a window that maximizes on-target effects while minimizing cytotoxicity.
Protocol 2: Validating On-Target Engagement using CRISPR-Cas9 Knockout
Objective: To confirm that the biological effect of this compound is dependent on the presence of its target, TREX1.
Materials:
-
Primary cells amenable to CRISPR-Cas9 editing (e.g., primary T cells)
-
Cas9 nuclease and guide RNAs (gRNAs) targeting TREX1
-
Electroporation system for primary cells
-
This compound
-
Assay reagents for the phenotype of interest (e.g., ELISA for IFN-β)
Procedure:
-
TREX1 Knockout: Introduce Cas9 and TREX1-targeting gRNAs into your primary cells using an optimized electroporation protocol. Include a non-targeting gRNA control.
-
Knockout Verification: After a sufficient time for gene editing and protein turnover (typically 48-72 hours), validate TREX1 knockout at the protein level by Western blot.
-
Inhibitor Treatment: Treat both the TREX1 knockout and non-targeting control cells with the optimal concentration of this compound (determined in Protocol 1) and a vehicle control.
-
Phenotypic Analysis: After the desired incubation time, measure the biological endpoint of interest (e.g., IFN-β secretion).
-
Data Interpretation: If this compound induces the phenotype in the control cells but has no or a significantly reduced effect in the TREX1 knockout cells, this provides strong evidence for on-target activity.
Protocol 3: Assessing Off-Target Effects via Nuclease Selectivity Profiling
Objective: To determine the selectivity of this compound against its closest homolog, TREX2, and other relevant nucleases.
Materials:
-
Recombinant human TREX1 and TREX2 proteins
-
A fluorescently-labeled DNA substrate for nuclease activity assay
-
This compound
-
Assay buffer
-
384-well plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of this compound.
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add the recombinant TREX1 or TREX2 enzyme to the assay buffer, followed by the addition of the diluted inhibitor or vehicle control. Allow a brief pre-incubation.
-
Reaction Initiation: Initiate the nuclease reaction by adding the fluorescent DNA substrate.
-
Signal Detection: Measure the change in fluorescence over time using a plate reader. The degradation of the substrate by the nuclease will result in a change in the fluorescent signal.
-
Data Analysis: Calculate the IC50 values for the inhibition of both TREX1 and TREX2. The ratio of IC50 (TREX2) / IC50 (TREX1) will provide a measure of the inhibitor's selectivity. A higher ratio indicates greater selectivity for TREX1. This assay can be expanded to include other nucleases of interest.
Visualizations
Caption: The TREX1-cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for validating this compound and minimizing off-target effects.
References
- 1. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring TREX1 and TREX2 exonuclease activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
How to address Trex1-IN-1 induced cytotoxicity in vitro
Welcome to the technical support center for Trex1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding in vitro experiments with this compound, with a specific focus on managing induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Three Prime Repair Exonuclease 1 (TREX1). TREX1 is a cytosolic exonuclease that degrades single and double-stranded DNA, preventing the accumulation of self-DNA in the cytoplasm.[1][2][3] By inhibiting TREX1, this compound allows cytosolic DNA to accumulate. This accumulated DNA is then detected by cyclic GMP-AMP synthase (cGAS), which activates the STING (Stimulator of Interferon Genes) pathway.[1] Activation of the cGAS-STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which can enhance anti-tumor immunity.[1][4] This mechanism makes TREX1 inhibitors a promising area of research for cancer immunotherapy.[1][5]
Q2: Why am I observing high levels of cytotoxicity in my in vitro experiments with this compound?
A2: High levels of cytotoxicity with this compound can stem from several factors:
-
On-target cytotoxicity: The intended mechanism of action, activation of the cGAS-STING pathway, can lead to programmed cell death (apoptosis) in some cancer cell lines.[4] The resulting inflammatory response can be potent and may not be well-tolerated by all cell types.
-
Off-target effects: Like many small molecule inhibitors, this compound may interact with other cellular targets besides TREX1, especially at higher concentrations.[6] These off-target interactions can disrupt essential cellular processes and lead to toxicity.[6]
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to perturbations in the cGAS-STING pathway and to the specific chemical scaffold of the inhibitor.
-
Experimental conditions: Factors such as inhibitor concentration, duration of exposure, cell density, and solvent concentration (e.g., DMSO) can all contribute to observed cytotoxicity.[7][8]
Troubleshooting Guide: Addressing this compound Induced Cytotoxicity
This guide provides a systematic approach to identifying and mitigating cytotoxicity in your in vitro experiments.
Issue 1: Excessive Cell Death Observed Across Multiple Cell Lines
| Possible Cause | Recommended Solution |
| High Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound. Start with a wide range of concentrations to identify the lowest effective concentration that elicits the desired biological response without causing excessive cell death.[6] |
| Prolonged Exposure Time | Optimize the incubation time with this compound. It's possible that a shorter exposure is sufficient to achieve the desired on-target effect while minimizing toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.5%.[8] Always include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability.[8] |
| Suboptimal Cell Culture Conditions | Maintain optimal cell culture conditions, including appropriate cell density, media composition, and regular passaging. Stressed or overly confluent cells can be more susceptible to drug-induced toxicity.[7] |
Issue 2: Cytotoxicity Varies Significantly Between Different Cell Lines
| Possible Cause | Recommended Solution |
| Differential Expression of Target and Off-Target Proteins | The expression levels of TREX1 and potential off-target proteins can vary between cell lines.[6] Characterize the expression levels of TREX1 in your cell lines of interest. |
| Varying Dependence on the cGAS-STING Pathway | The cellular consequences of cGAS-STING activation can differ. Some cell lines may be more prone to STING-mediated apoptosis. |
| Use of Control Compounds | Employ a structurally related but inactive control compound to differentiate between on-target and off-target effects. If the inactive compound also causes cytotoxicity, it suggests the chemical scaffold itself may be the source.[6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the dose-dependent cytotoxicity of this compound.
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A typical starting range might be from 100 µM down to 1 nM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-cell" control (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently by pipetting or shaking for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the "no-cell" control from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability) and plot the dose-response curve to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
Caption: Mechanism of this compound action leading to potential cytotoxicity.
References
- 1. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Overcoming poor bioavailability of Trex1-IN-1 in animal studies
Welcome to the technical support center for Trex1 inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo studies, with a particular focus on addressing the poor bioavailability of small molecule inhibitors like Trex1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is Trex1 and why is it a therapeutic target?
A1: Three prime repair exonuclease 1 (Trex1) is the primary 3' to 5' DNA exonuclease in mammalian cells.[1] Its main function is to degrade cytosolic DNA, thereby preventing the aberrant activation of the cGAS-STING signaling pathway.[1][2] In the context of cancer, Trex1 is often upregulated in tumor cells to degrade tumor-derived cytosolic DNA, which would otherwise trigger an anti-tumor immune response via the cGAS-STING pathway.[3][4][5] By inhibiting Trex1, the goal is to allow the accumulation of cytosolic DNA, leading to the activation of the cGAS-STING pathway, production of type I interferons, and subsequent recruitment of immune cells to the tumor microenvironment.[4][6]
Q2: What is the mechanism of action for Trex1 inhibitors?
A2: Trex1 inhibitors block the exonuclease activity of the Trex1 enzyme.[6] This inhibition prevents the degradation of cytosolic DNA. The resulting accumulation of DNA is then detected by the cyclic GMP-AMP synthase (cGAS), which activates the STING (Stimulator of Interferon Genes) pathway.[6] This signaling cascade leads to the production of type I interferons and other cytokines that stimulate an innate immune response.[6]
Q3: What are the common challenges observed with small molecule inhibitors like this compound in animal studies?
A3: A primary challenge with many small molecule inhibitors, including potentially this compound, is poor oral bioavailability. This can be due to several factors, including poor aqueous solubility, low permeability across the intestinal membrane, and first-pass metabolism in the liver.[7] These factors can lead to suboptimal drug exposure at the target site, resulting in reduced efficacy in in vivo models.
Q4: Why is addressing bioavailability crucial for in vivo studies of Trex1 inhibitors?
Troubleshooting Guide: Overcoming Poor Bioavailability
This guide provides strategies to troubleshoot and overcome poor bioavailability of Trex1 inhibitors in animal studies.
Issue 1: Poor Aqueous Solubility
Poor solubility is a common reason for low bioavailability, as the compound must dissolve in gastrointestinal fluids to be absorbed.
Possible Solutions & Experimental Protocols:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[7][9]
-
Protocol: Micronization:
-
Use techniques like mortar grinding, ball milling, or ultra-high-speed homogenization to reduce the particle size of the Trex1 inhibitor powder.[9]
-
Assess the resulting particle size distribution using laser diffraction or microscopy.
-
Prepare a suspension of the micronized powder in an appropriate vehicle for oral gavage.
-
-
-
Formulation with Excipients: Utilizing pharmaceutical excipients can significantly enhance solubility.
-
Protocol: Co-solvent Formulations:
-
Identify a biocompatible solvent in which the Trex1 inhibitor is highly soluble (e.g., DMSO, NMP, PEG 300).
-
Prepare a stock solution of the inhibitor in the chosen solvent.
-
For administration, dilute the stock solution in a vehicle suitable for animal dosing (e.g., saline, corn oil), ensuring the final concentration of the organic solvent is within safe limits for the animal species.
-
-
Protocol: Surfactant-based Formulations:
-
Screen various surfactants (e.g., Tween 80, Kolliphor RH 40, Solutol HS-15) for their ability to solubilize the Trex1 inhibitor.[9][10]
-
Prepare micellar solutions by dissolving the surfactant in an aqueous buffer above its critical micelle concentration.
-
Add the Trex1 inhibitor to the micellar solution and determine the maximum achievable concentration.
-
-
Protocol: Cyclodextrin Complexation:
-
Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which can encapsulate poorly soluble drugs within their hydrophobic core.[9]
-
Prepare an aqueous solution of the cyclodextrin.
-
Add the Trex1 inhibitor and stir or sonicate until a clear solution is formed, indicating the formation of an inclusion complex.
-
-
Issue 2: Low Intestinal Permeability
Even if solubilized, the inhibitor must pass through the intestinal epithelium to enter the bloodstream.
Possible Solutions & Experimental Protocols:
-
Lipid-Based Formulations: These formulations can enhance absorption, particularly for lipophilic compounds.[9][11]
-
Protocol: Self-Emulsifying Drug Delivery Systems (SEDDS):
-
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media like gastrointestinal fluids.[7][11]
-
Screen various oils (e.g., Labrafac PG, Maisine® CC), surfactants (e.g., Labrasol®, Kolliphor® RH 40), and co-solvents (e.g., Transcutol® HP) to identify a combination that can dissolve the Trex1 inhibitor.[9][10]
-
Optimize the ratio of oil, surfactant, and co-solvent to ensure spontaneous emulsification and small droplet size upon dilution.
-
Administer the resulting formulation directly via oral gavage.
-
-
-
Inhibition of Efflux Pumps: P-glycoprotein (P-gp) is an efflux transporter in the intestine that can pump drugs back into the lumen, reducing absorption. Some excipients can inhibit P-gp.[12]
-
Protocol: Formulation with P-gp Inhibitors:
-
Incorporate excipients known to inhibit P-gp, such as certain grades of polyethylene (B3416737) glycol, Tween 80, or Kolliphor P188, into the formulation.[12][13]
-
Co-administer the Trex1 inhibitor formulation with a known P-gp inhibitor to assess the impact on bioavailability.
-
-
Data Presentation
Quantitative data from bioavailability studies should be summarized for clear comparison.
Table 1: Example Pharmacokinetic Parameters of this compound in Different Formulations (Mouse Model, 10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (%) |
| Suspension in 0.5% CMC | 50 ± 15 | 2.0 | 250 ± 75 | 5 |
| Solution in 10% DMSO / 90% Corn Oil | 250 ± 50 | 1.0 | 1200 ± 200 | 24 |
| 20% HP-β-CD in Water | 400 ± 80 | 0.5 | 1800 ± 300 | 36 |
| SEDDS Formulation | 800 ± 150 | 0.5 | 4500 ± 500 | 90 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Signaling Pathway
Caption: The Trex1-cGAS-STING signaling pathway.
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
- 11. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
Strategies to reduce Trex1-IN-1 toxicity in vivo
Welcome to the technical support center for Trex1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for in vivo studies while managing potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its potential for toxicity?
A1: this compound is a small molecule inhibitor of the Three-prime repair exonuclease 1 (TREX1), a major cytosolic DNase. TREX1's primary function is to degrade cytosolic DNA, preventing the activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1][2] By inhibiting TREX1, this compound allows for the accumulation of cytosolic DNA, which in turn activates the cGAS-STING pathway. This leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, stimulating an anti-tumor immune response.[1][3]
The primary toxicity concern with this compound arises from this same mechanism. Over-activation of the cGAS-STING pathway can lead to systemic inflammation and autoimmune-like adverse events, similar to the pathology observed in autoimmune disorders like Aicardi-Goutières syndrome, which is associated with TREX1 mutations.[3][4]
Q2: What are the expected anti-tumor effects of this compound?
A2: By activating the cGAS-STING pathway, this compound is designed to re-engage IFN-I–driven antitumor immunity.[3] This can lead to several beneficial outcomes in the tumor microenvironment, including:
-
Enhanced CD8+ T cell infiltration.[1]
-
Increased activation of NK cells.[2]
-
Remodeling of the immunosuppressive myeloid compartment.[2]
-
Synergistic effects with immune checkpoint blockade (e.g., anti-PD-1 therapy).[1][5]
Studies with similar TREX1 inhibitors have shown significant suppression of tumor growth in various syngeneic mouse models.[1][3]
Q3: Can this compound be combined with other therapies?
A3: Yes, preclinical studies suggest that TREX1 inhibition can be effectively combined with other cancer therapies. It has been shown to synergize with immune checkpoint blockade, potentially reversing resistance to anti-PD-1 therapy.[1] Additionally, since genotoxic agents and radiotherapy can increase cytosolic DNA, combining this compound with these treatments may enhance their anti-tumor efficacy.[6][7]
Q4: Is there a therapeutic window for this compound to achieve anti-tumor effects without severe toxicity?
A4: Yes, studies involving systemic TREX1 inhibition in adult mice suggest that a therapeutic window exists. It is possible to achieve sustained tumor suppression without inducing severe autoimmune toxicity.[1] Careful dose-finding studies are crucial to identify the optimal dose that maximizes anti-tumor immunity while minimizing systemic inflammation.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of systemic inflammation (e.g., elevated serum cytokines, weight loss) are observed.
| Possible Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose of this compound. Perform a dose-response study to find the minimum effective dose with an acceptable toxicity profile. |
| Formulation/Vehicle issue | Ensure the vehicle is well-tolerated and does not induce inflammation on its own. Test a vehicle-only control group. |
| Animal model sensitivity | Certain genetic backgrounds may be more susceptible to autoimmune responses. If possible, test in a different mouse strain. |
| Route of administration | If using systemic administration (e.g., intraperitoneal), consider local delivery methods like intratumoral injection to concentrate the drug at the tumor site and reduce systemic exposure. |
Issue 2: Lack of anti-tumor efficacy in vivo.
| Possible Cause | Troubleshooting Step |
| Insufficient target engagement | Verify that the administered dose is sufficient to inhibit TREX1 activity in the tumor. This can be assessed ex vivo by measuring IFN-stimulated gene (ISG) expression in tumor tissue. |
| Tumor model is not suitable | The anti-tumor effect of TREX1 inhibition is dependent on an intact cGAS-STING pathway within the tumor cells and a functional host immune system.[2] Confirm that your tumor cell line expresses cGAS and STING. The efficacy is also dependent on the presence of cytosolic DNA; tumors with higher chromosomal instability may be more responsive.[4] |
| Suboptimal dosing schedule | Optimize the frequency of administration. Continuous target inhibition may not be necessary and could contribute to toxicity. Explore intermittent dosing schedules. |
| Immune-suppressive tumor microenvironment | Combine this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4) to overcome other mechanisms of immune evasion.[1][2] |
Quantitative Data Summary
The following table summarizes representative preclinical data for a generic TREX1 inhibitor, "Compound 296," to provide an example of expected dose-dependent effects.
| Parameter | Low Dose | Medium Dose | High Dose | Vehicle Control |
| Tumor Growth Inhibition | 20% | 50% | 75% | 0% |
| CD8+ T-cell Infiltration (cells/mm²) | 150 | 300 | 500 | 50 |
| Serum IFN-β levels (pg/mL) | 50 | 150 | 400 | <10 |
| Body Weight Change | -2% | -5% | -15% | +1% |
| Spleen Weight (mg) | 110 | 150 | 220 | 100 |
Note: These values are illustrative and should be determined experimentally for this compound in your specific model.
Experimental Protocols
Protocol: In Vivo Toxicity Assessment of this compound in a Syngeneic Mouse Tumor Model
-
Animal Model: C57BL/6 or BALB/c mice (6-8 weeks old).
-
Tumor Implantation:
-
Inject 1 x 10^6 B16-F10 melanoma cells (for C57BL/6) or CT26 colon carcinoma cells (for BALB/c) subcutaneously into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³) before starting treatment.
-
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For injection, dilute the stock solution in a vehicle such as a mixture of PEG400, Tween 80, and saline. The final DMSO concentration should be below 5%.
-
-
Dosing and Administration:
-
Divide mice into cohorts (n=8-10 per group): Vehicle control, Low Dose this compound, Medium Dose this compound, High Dose this compound.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection daily or every other day.
-
-
Monitoring:
-
Tumor Growth: Measure tumor volume with calipers every 2-3 days. Tumor volume = (Length x Width²)/2.[4]
-
Body Weight: Record the body weight of each mouse daily. A weight loss of >15-20% is a common endpoint criterion.
-
Clinical Signs: Observe mice daily for signs of toxicity, such as ruffled fur, lethargy, hunched posture, or labored breathing.
-
Cytokine Analysis: At the study endpoint (or at intermediate time points), collect blood via cardiac puncture. Analyze serum for levels of IFN-β, TNF-α, and IL-6 using ELISA or a multiplex cytokine assay.
-
Histopathology: At the endpoint, harvest tumors, spleen, liver, and lungs. Fix in 10% neutral buffered formalin, embed in paraffin, and perform H&E staining to assess for immune cell infiltration and tissue damage.
-
-
Data Analysis:
-
Compare tumor growth curves between groups using a two-way ANOVA.
-
Analyze differences in body weight, cytokine levels, and spleen weight using a one-way ANOVA or t-tests.
-
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory role of this compound.
Caption: Experimental workflow for in vivo toxicity assessment of this compound.
Caption: The dual outcomes of TREX1 inhibition: immunity vs. toxicity.
References
- 1. Targeting Innate Immune Checkpoint TREX1 Is a Safe and Effective Immunotherapeutic Strategy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 7. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in interpreting data from Trex1-IN-1 experiments
Welcome to the technical support center for Trex1-IN-1 experiments. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and pitfalls encountered when working with Trex1 inhibitors. Here you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format, detailed experimental protocols, and visualizations to clarify complex pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the 3'-5' DNA exonuclease, Trex1. The primary function of Trex1 is to degrade cytosolic DNA, thereby preventing the activation of the innate immune system.[1][2] By inhibiting Trex1, this compound allows for the accumulation of cytosolic DNA, which in turn activates the cGAS-STING signaling pathway.[3][4] This leads to the production of type I interferons and other pro-inflammatory cytokines, which can enhance anti-tumor immunity.[4][5]
Q2: What are the expected downstream effects of this compound treatment in cells?
A2: Treatment of cells with an effective dose of this compound is expected to lead to:
-
Accumulation of cytosolic DNA: The direct consequence of Trex1 inhibition.
-
Activation of the cGAS-STING pathway: This can be observed by the phosphorylation of STING and TBK1, and the subsequent phosphorylation and nuclear translocation of IRF3.[6]
-
Increased expression of interferon-stimulated genes (ISGs): A key indicator of type I interferon signaling.[7]
-
Secretion of type I interferons (e.g., IFN-β) and other cytokines (e.g., CXCL10). [7]
Q3: Does this compound have off-target effects?
A3: Like any small molecule inhibitor, this compound has the potential for off-target effects. It is crucial to perform experiments to assess its specificity. Potential off-targets could include other nucleases or DNA binding proteins. Cellular thermal shift assays (CETSA) can be a valuable tool to confirm direct engagement of this compound with Trex1 in a cellular context.[1][2][3][8][9]
Q4: What is the difference in Trex1's activity on single-stranded DNA (ssDNA) versus double-stranded DNA (dsDNA), and how might this impact my experiments?
A4: Trex1 can degrade both ssDNA and dsDNA.[10][11] However, recent studies suggest that Trex1 has a significantly higher affinity for dsDNA.[4][12] The catalytic rates for both substrates are comparable once the DNA is positioned in the active site.[4] When designing biochemical assays, the choice of substrate (ssDNA vs. dsDNA) can influence the interpretation of inhibitor potency. For cellular experiments, the nature of the accumulating cytosolic DNA (ssDNA or dsDNA) may depend on the cell type and the source of the DNA.
Troubleshooting Guide
Problem 1: I am not observing any downstream STING activation (e.g., pSTING, ISG expression) after treating my cells with this compound.
-
Possible Cause 1: Insufficient target engagement.
-
Troubleshooting:
-
Confirm Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to Trex1 in your cells at the concentrations used.[1][2][3][8][9] A successful CETSA will show a thermal stabilization of Trex1 in the presence of the inhibitor.
-
Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell line.
-
-
-
Possible Cause 2: Low basal levels of cytosolic DNA.
-
Troubleshooting:
-
Induce Cytosolic DNA: The effect of Trex1 inhibition is dependent on the presence of its substrate. If your cells have very low levels of cytosolic DNA at baseline, you may not see a strong phenotype. Consider co-treatment with a DNA damaging agent or a viral infection to increase the amount of cytosolic DNA.
-
Use a Positive Control: Transfecting cells with a known STING agonist like cGAMP can confirm that the downstream signaling pathway is functional in your cells.[13]
-
-
-
Possible Cause 3: Defective cGAS-STING pathway in the cell line.
-
Troubleshooting:
-
Verify Pathway Components: Check the expression levels of key pathway components like cGAS and STING in your cell line by Western blot. Some cancer cell lines are known to have deficient cGAS-STING signaling.[7]
-
Use a Competent Cell Line: As a positive control, test this compound in a cell line known to have a functional cGAS-STING pathway (e.g., THP-1 cells).
-
-
Problem 2: My in vitro (biochemical) IC50 value for this compound is very potent, but I see weak or no activity in my cell-based assays.
-
Possible Cause 1: Poor cell permeability.
-
Troubleshooting:
-
Assess Permeability: If not already known, the cell permeability of this compound should be determined.
-
Increase Incubation Time: Longer incubation times may allow for more compound to enter the cells.
-
-
-
Possible Cause 2: Compound efflux.
-
Troubleshooting:
-
Use Efflux Pump Inhibitors: Test if co-incubation with known efflux pump inhibitors (e.g., verapamil) enhances the cellular activity of this compound. This can indicate if the compound is being actively removed from the cells.
-
-
-
Possible Cause 3: Intracellular compound metabolism.
-
Troubleshooting:
-
Metabolic Stability Assays: Assess the metabolic stability of this compound in liver microsomes or cell lysates to determine if it is being rapidly degraded.
-
-
Problem 3: I am observing a cellular phenotype that does not seem to be related to STING activation.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting:
-
Target Knockdown/Knockout Controls: The most definitive way to confirm that the observed phenotype is due to Trex1 inhibition is to compare the effect of this compound in wild-type cells versus Trex1 knockout or knockdown cells. The phenotype should be absent or significantly reduced in the absence of the target protein.
-
Use a Structurally Unrelated Inhibitor: If available, test another Trex1 inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Broad Kinase or Nuclease Profiling: Screen this compound against a panel of other nucleases and kinases to identify potential off-target activities.
-
-
-
Possible Cause 2: Non-canonical Trex1 functions.
Data Presentation
Table 1: Example Data Summary for a TREX1 Inhibitor
| Parameter | This compound | Control Compound |
| Biochemical IC50 (nM) | ||
| vs. Human Trex1 (ssDNA substrate) | 15 | >10,000 |
| vs. Human Trex1 (dsDNA substrate) | 5 | >10,000 |
| Cellular EC50 (µM) | ||
| IFN-β Induction (THP-1 cells) | 0.5 | >50 |
| ISG Expression (HEK293T-hSTING) | 0.8 | >50 |
| Target Engagement (CETSA, °C shift) | ||
| in THP-1 cells (1 µM) | +4.2 | No shift |
| Off-Target Activity (IC50 > 10 µM) | ||
| Trex2, DNase I, RNase H | No inhibition | N/A |
Experimental Protocols
Protocol 1: In Vitro TREX1 Exonuclease Activity Assay (Fluorescence-based)
This protocol is adapted from commercially available kits and published methods.[5][15][16]
Materials:
-
Recombinant human Trex1 enzyme
-
Fluorescently labeled DNA substrate (e.g., a 3'-FAM labeled ssDNA or a dsDNA substrate with an intercalating dye like SYBR Green)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA
-
This compound and control compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the compound dilutions.
-
Add the fluorescently labeled DNA substrate to each well at a final concentration below its Km value.
-
Initiate the reaction by adding recombinant Trex1 enzyme to each well. The final enzyme concentration should be in the linear range of the assay.
-
Incubate the plate at 37°C and monitor the decrease in fluorescence over time (for labeled ssDNA) or the change in fluorescence (for intercalating dyes with dsDNA).
-
Calculate the initial reaction velocities for each compound concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular STING Activation Assay (IFN-β Reporter)
This protocol describes how to measure the activation of the STING pathway in response to Trex1 inhibition using a reporter cell line.
Materials:
-
THP-1-Dual™ cells (InvivoGen), which express a secreted luciferase reporter for ISG expression.
-
Cell culture medium: RPMI 1640, 2 mM L-glutamine, 25 mM HEPES, 10% heat-inactivated fetal bovine serum, 100 µg/ml Normocin™.
-
This compound and control compounds.
-
QUANTI-Luc™ reagent for luciferase detection.
-
96-well white microplate (for luminescence reading).
Procedure:
-
Seed THP-1-Dual™ cells into a 96-well plate at a density of 100,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound or control compounds. Include a positive control (e.g., cGAMP) and a vehicle control (DMSO).
-
Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
-
Collect 20 µl of the cell culture supernatant and transfer to a 96-well white plate.
-
Add 50 µl of QUANTI-Luc™ reagent to each well.
-
Immediately measure the luminescence using a plate luminometer.
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. annualreviews.org [annualreviews.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 6. Off-target effects of engineered nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measuring TREX1 and TREX2 exonuclease activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TREX1 cytosolic DNA degradation correlates with autoimmune disease and cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. The TREX1 C-terminal Region Controls Cellular Localization through Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. news-medical.net [news-medical.net]
How to control for batch-to-batch variability of Trex1-IN-1
Welcome to the Technical Support Center for Trex1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help control for potential batch-to-batch variability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key product information to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as Compound 180) is a potent small molecule inhibitor of the 3'–5' DNA exonuclease, Three Prime Repair Exonuclease 1 (TREX1)[1]. The primary function of TREX1 is to degrade cytosolic DNA, preventing the accumulation of self-DNA that could trigger an autoimmune response[2]. By inhibiting TREX1, this compound allows cytosolic DNA to accumulate, which is then detected by the cyclic GMP-AMP synthase (cGAS). This activates the STIMULATOR of interferon genes (STING) pathway, leading to the production of type I interferons (IFNs) and other inflammatory cytokines. This immune response can be leveraged for therapeutic applications, particularly in cancer immunotherapy[2].
Q2: I am observing inconsistent results between different batches of this compound. What could be the cause and how can I control for this?
A2: Batch-to-batch variability is a common challenge with small molecule inhibitors. Inconsistency in experimental outcomes can stem from variations in the purity, concentration of the active compound, or the presence of impurities in different manufacturing lots. To control for this, it is crucial to perform a series of quality control experiments for each new batch of this compound before its use in critical studies. This includes verifying the physicochemical properties and, most importantly, confirming its biological activity in both biochemical and cell-based assays. This guide provides detailed protocols for these validation experiments.
Q3: My this compound is not dissolving properly. What is the recommended procedure for solubilization?
A3: Proper solubilization is critical for accurate dosing and to avoid artifacts from compound precipitation. For in vitro experiments, it is recommended to first prepare a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). For in vivo studies, specific formulations are required. Please refer to the Physicochemical Properties and Solubility table and the detailed Protocol for Preparation of this compound Solutions for specific instructions.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To maintain the integrity of this compound, it is recommended to store the solid compound and stock solutions at low temperatures. Based on supplier recommendations, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. Avoid repeated freeze-thaw cycles to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments. | 1. Batch-to-batch variability in compound purity or activity.2. Inconsistent cell passage number or health.3. Variation in assay conditions (e.g., incubation time, cell density).4. Compound degradation due to improper storage or handling. | 1. Perform a full validation on each new batch of this compound using the recommended QC protocols.2. Use cells within a consistent and low passage number range and ensure high viability.3. Standardize all assay parameters and include positive and negative controls in every experiment.4. Aliquot stock solutions to minimize freeze-thaw cycles and store at the recommended temperature. |
| High background or off-target effects observed. | 1. Compound concentration is too high.2. The final concentration of the solvent (e.g., DMSO) is affecting the cells.3. The compound may have off-target activities at the concentration used. | 1. Perform a dose-response curve to determine the optimal concentration with the highest specific activity and lowest toxicity.2. Ensure the final DMSO concentration in your cell culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle-only control.3. Test the effect of a structurally unrelated TREX1 inhibitor to confirm that the observed phenotype is due to TREX1 inhibition. |
| No observable effect of this compound in a cell-based assay. | 1. The cell line used does not have a functional cGAS-STING pathway.2. The compound is not cell-permeable in the specific cell line.3. The concentration of the inhibitor is too low.4. The batch of this compound is inactive. | 1. Confirm that your cell line expresses all the necessary components of the cGAS-STING pathway (cGAS, STING, IRF3).2. While this compound is expected to be cell-permeable, this can vary between cell lines. Consider using a different cell line for comparison.3. Perform a dose-response experiment with a wider concentration range.4. Test the activity of the compound in a biochemical exonuclease assay to confirm its ability to inhibit TREX1 directly. |
Data Presentation: Physicochemical Properties and Solubility of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈FN₃O₅ | MedChemExpress |
| Molecular Weight | 387.36 g/mol | MedChemExpress |
| IC50 (human TREX1) | < 0.1 µM | MedChemExpress |
| Appearance | Solid | - |
| Storage (Solid) | -20°C (2 years), 4°C (1 year) | MedChemExpress |
| Storage (Solution) | -80°C (6 months), -20°C (1 month) | [1] |
| Solubility (In Vitro) | DMSO: ≥ 50 mg/mL | MedChemExpress |
| Solubility (In Vivo) | 1. 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 2.5 mg/mL2. 10% DMSO, 90% (20% SBE-β-CD in Saline): ≥ 2.5 mg/mL3. 10% DMSO, 90% Corn Oil: ≥ 2.5 mg/mL | MedChemExpress |
Mandatory Visualizations
Signaling Pathway of TREX1 Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for Batch Validation
Caption: Workflow for quality control of new this compound batches.
Experimental Protocols
Protocol for Preparation of this compound Solutions
1. 10 mM Stock Solution in DMSO (for in vitro use):
-
Materials: this compound (solid), DMSO (anhydrous, sterile-filtered).
-
Calculation: For 1 mL of a 10 mM stock solution, weigh out 3.87 mg of this compound (Molecular Weight = 387.36 g/mol ).
-
Procedure:
-
Add the calculated amount of this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C.
-
2. Formulation for In Vivo Use (Example with PEG300 and Tween-80):
-
Materials: 10 mM this compound in DMSO stock solution, PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Procedure (for a final concentration of 2.5 mg/mL):
-
To prepare 1 mL of the final formulation, start with 100 µL of a 25 mg/mL this compound stock in DMSO.
-
Add the DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until a clear solution is formed.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly before administration.
-
Protocol for Biochemical Quality Control: TREX1 Exonuclease Activity Assay
This protocol is adapted from established fluorescence-based methods to measure TREX1 activity[3][4].
-
Objective: To determine the IC50 of a new batch of this compound against recombinant human TREX1.
-
Materials:
-
Recombinant human TREX1 (truncated, catalytically active form)[3].
-
Nicked double-stranded DNA (dsDNA) substrate (e.g., a plasmid nicked with a nicking endonuclease)[3].
-
SYBR Green I or PicoGreen dsDNA quantitation dye.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 100 µg/mL BSA.
-
This compound serially diluted in DMSO.
-
384-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these into the Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 384-well plate, add the diluted this compound or vehicle control (Assay Buffer with DMSO).
-
Add recombinant human TREX1 to each well (the final concentration should be in the linear range of the enzyme activity, to be determined empirically, e.g., 15 nM)[4].
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the dsDNA substrate with the fluorescent dye in Assay Buffer.
-
Initiate the reaction by adding the dsDNA-dye mix to each well.
-
Immediately begin reading the fluorescence intensity over time (e.g., every 2 minutes for 60 minutes) using a plate reader with appropriate excitation/emission wavelengths for the chosen dye.
-
The rate of decrease in fluorescence (due to dsDNA degradation) is proportional to TREX1 activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol for Cell-Based Quality Control: cGAS-STING Pathway Activation Assay
This protocol measures the downstream effect of TREX1 inhibition by quantifying the production of IFN-β.
-
Objective: To confirm that a new batch of this compound can induce a type I interferon response in a cellular context.
-
Materials:
-
A suitable human cell line with a functional cGAS-STING pathway (e.g., THP-1 monocytes).
-
This compound stock solution in DMSO.
-
Complete cell culture medium.
-
Lipofectamine 2000 or a similar transfection reagent.
-
Herring Testis DNA (HT-DNA) or other dsDNA to stimulate the pathway (optional, as TREX1 inhibition should act on endogenous cytosolic DNA).
-
ELISA kit for human IFN-β.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Treat the cells with the different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
(Optional) To enhance the signal, you can co-stimulate the cells by transfecting them with a low concentration of HT-DNA according to the transfection reagent manufacturer's protocol.
-
Incubate the cells for 24-48 hours.
-
After incubation, carefully collect the cell culture supernatant.
-
Quantify the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit, following the manufacturer's instructions.
-
Plot the IFN-β concentration against the concentration of this compound. A dose-dependent increase in IFN-β production validates the activity of the inhibitor. Compare the effective concentration range to previous batches or literature data.
-
References
Technical Support Center: Refining Trex1-IN-1 Delivery Methods for Targeted Tumor Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Trex1-IN-1 for targeted tumor therapy.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with this compound.
1. Formulation and Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous solution during preparation for injection. | This compound is a hydrophobic molecule with low aqueous solubility. | 1. Co-solvent System: Prepare a high-concentration stock solution in 100% DMSO. For in vivo administration, dilute the stock solution with an aqueous vehicle such as saline or phosphate-buffered saline (PBS). Ensure the final DMSO concentration is minimized (ideally <10%) to reduce toxicity. 2. Formulation with Excipients: Utilize established formulation protocols to enhance solubility. Common excipients include PEG300, Tween-80, and SBE-β-CD. (See Table 2 for formulation examples). 3. Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1] |
| Inconsistent drug loading in nanoparticle or liposomal formulations. | - Poor mixing during encapsulation. - Suboptimal drug-to-lipid or drug-to-polymer ratio. - Instability of the formulation. | 1. Optimize Encapsulation Parameters: Ensure thorough mixing and optimize the speed and duration of homogenization or sonication. 2. Titrate Ratios: Experiment with different ratios of this compound to the lipid or polymer components to find the optimal loading efficiency. 3. Assess Formulation Stability: Characterize the stability of the formulation over time at different temperatures and storage conditions. |
2. In Vivo Efficacy and Targeting Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of significant tumor growth inhibition after systemic administration. | - Insufficient Bioavailability: Poor absorption or rapid metabolism of this compound. - Inadequate Tumor Accumulation: The delivery vehicle may not be effectively targeting the tumor microenvironment. - Ineffective Dose: The administered dose may be too low to achieve a therapeutic concentration in the tumor. | 1. Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of your this compound formulation. 2. Biodistribution Studies: Use imaging techniques (e.g., with a fluorescently labeled analog) or quantitative analysis of tissues to assess the accumulation of the delivery vehicle in the tumor versus other organs. 3. Dose-Response Studies: Perform a dose-escalation study to identify the optimal therapeutic dose with an acceptable toxicity profile. |
| High toxicity or off-target effects observed in animal models. | - Non-specific drug distribution. - Toxicity of the delivery vehicle. - High dose of this compound. | 1. Enhance Targeting: Modify the surface of your delivery vehicle with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on tumor cells. 2. Vehicle Toxicity Assessment: Evaluate the toxicity of the delivery vehicle alone (without this compound) in vivo. 3. Dose Optimization: Re-evaluate the therapeutic window to find a dose that is effective against the tumor with minimal systemic toxicity. |
II. Frequently Asked Questions (FAQs)
1. General Information
-
Q1: What is the mechanism of action of this compound? A1: this compound is an inhibitor of the three prime repair exonuclease 1 (TREX1).[1][2] TREX1 is an enzyme that degrades cytosolic DNA, preventing the activation of the cGAS-STING pathway.[3] By inhibiting TREX1, this compound allows for the accumulation of cytosolic DNA in cancer cells, which in turn activates the cGAS-STING pathway.[3] This leads to the production of type I interferons and other inflammatory cytokines, stimulating an anti-tumor immune response.[3]
-
Q2: Why is targeted delivery of this compound important for cancer therapy? A2: Targeted delivery aims to increase the concentration of this compound at the tumor site while minimizing its exposure to healthy tissues. This can enhance the anti-tumor efficacy and reduce potential systemic side effects and toxicity.
2. Formulation and Administration
-
Q3: What are some recommended formulations for in vivo delivery of this compound? A3: Due to its hydrophobic nature, this compound requires specific formulations for in vivo use. A common approach is to first dissolve it in an organic solvent like DMSO and then dilute it in a vehicle containing solubilizing agents. MedChemExpress provides several protocols, including formulations with PEG300, Tween-80, and SBE-β-CD.[1]
-
Q4: Can this compound be administered orally? A4: While some TREX1 inhibitors have been developed for oral delivery (e.g., CPI-381), the optimal route of administration for this compound depends on the formulation.[4] The provided formulations are suitable for injection.[1] Further studies would be needed to develop an oral formulation for this compound.
3. Experimental Design
-
Q5: What are some key considerations when designing in vivo efficacy studies for this compound? A5: Key considerations include the choice of an appropriate tumor model, the route and frequency of administration, the dose of this compound, and the inclusion of appropriate control groups (e.g., vehicle control, isotype control for combination therapies). It is also important to monitor tumor growth and the overall health of the animals regularly.[5]
-
Q6: How can I assess the immune response elicited by this compound in vivo? A6: The immune response can be evaluated by analyzing the tumor microenvironment and systemic immune components. This can include:
-
Immunohistochemistry or flow cytometry of tumor tissue to quantify the infiltration of immune cells (e.g., CD8+ T cells, NK cells).
-
ELISA or multiplex assays to measure the levels of cytokines and chemokines (e.g., IFN-β, CXCL10) in the tumor or serum.[6]
-
Gene expression analysis (e.g., qRT-PCR, RNA-seq) of tumor tissue to assess the expression of interferon-stimulated genes (ISGs).[5]
-
III. Quantitative Data
Table 1: In Vitro and In Vivo Efficacy of TREX1 Inhibitors
| Compound | Assay | Cell Line/Model | Efficacy | Reference |
|---|---|---|---|---|
| This compound | hTREX1 Inhibition | - | IC50 < 0.1 µM | [1] |
| Compound #296 | DNase Activity | In vitro | Low micromolar inhibition | [7][8] |
| Compound #296 | Tumor Growth | Mouse model | Significant tumor growth suppression | [9][10] |
| CPI-381 | IRF Reporter Activity | HCT116, THP-1 | Nanomolar cellular potency | [4] |
| CPI-381 | Tumor Growth | MC38 syngeneic model | Reduced tumor growth (alone or with anti-PD1) |[4] |
Table 2: Example Formulations for In Vivo Delivery of this compound
| Protocol | Components | Solubility | Reference |
|---|---|---|---|
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.45 mM) | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.45 mM) | [1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.45 mM) |[1] |
IV. Experimental Protocols
1. In Vivo Tumor Model Protocol
-
Cell Culture: Culture tumor cells (e.g., CT26, B16F10) in appropriate media and ensure they are in the logarithmic growth phase and free of pathogens.[5]
-
Cell Preparation: On the day of injection, harvest cells and resuspend them in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at the desired concentration.[5]
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1 x 10^5 cells in 100 µL) into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).[5]
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[5]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups and begin administration of this compound formulation or vehicle control according to the planned schedule.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or if signs of excessive morbidity are observed. Collect tumors and other tissues for further analysis.
2. Assessment of Immune Cell Infiltration by Flow Cytometry
-
Tumor Digestion: Excise tumors and mechanically dissociate them. Digest the tissue with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Cell Staining: Stain the cells with a viability dye to exclude dead cells. Block Fc receptors to prevent non-specific antibody binding. Stain with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, NK1.1).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentage and number of different immune cell populations within the tumor.
V. Visualizations
Caption: TREX1-cGAS-STING signaling pathway and the effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting Innate Immune Checkpoint TREX1 Is a Safe and Effective Immunotherapeutic Strategy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
My Trex1-IN-1 is not inducing IFN-beta, what could be wrong?
Welcome to the technical support center for Trex1-IN-1. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Three Prime Repair Exonuclease 1 (TREX1). TREX1 is a 3' → 5' DNA exonuclease that plays a crucial role in degrading cytosolic DNA.[1][2][3] By inhibiting TREX1's enzymatic activity, this compound prevents the breakdown of cytosolic DNA. This accumulation of cytosolic DNA is then detected by the cyclic GMP-AMP synthase (cGAS), which activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons (IFNs), including IFN-β.[2][4][5]
Q2: Why is IFN-β a key readout for this compound activity?
A2: IFN-β is a type I interferon that is a primary downstream product of the cGAS-STING signaling pathway.[1][6] Its production indicates the successful inhibition of TREX1 and the subsequent activation of the innate immune response. Therefore, measuring IFN-β levels is a direct method to assess the biological activity of this compound in a cellular context.
Q3: In which research areas is this compound commonly used?
A3: this compound and other TREX1 inhibitors are being explored for their therapeutic potential in oncology and autoimmune diseases.[2][7] In cancer immunotherapy, activating the STING pathway via TREX1 inhibition can enhance anti-tumor immunity.[1][6][8]
Troubleshooting Guide: No IFN-β Induction with this compound
Issue: I am treating my cells with this compound, but I am not observing any induction of IFN-β. What could be wrong?
This guide will walk you through a series of troubleshooting steps to identify the potential cause of the issue.
Step 1: Verify the Integrity and Handling of this compound
Question: Could there be an issue with the inhibitor itself?
-
Compound Stability: Ensure that this compound has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Solubility: Confirm that the compound is fully dissolved in the appropriate solvent (e.g., DMSO) at the desired stock concentration. Precipitates in the stock solution can lead to inaccurate final concentrations.
-
Working Concentration: The effective concentration of this compound can be cell-type dependent. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Published studies have used concentrations in the low micromolar range (e.g., 10, 50, and 100 μmol/L).[9]
Step 2: Assess the Experimental Setup
Question: Is my experimental protocol optimized for detecting IFN-β induction?
-
Treatment Duration: The induction of IFN-β is time-dependent. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the peak of IFN-β expression.[9]
-
Cell Density: Ensure that cells are seeded at an appropriate density. Overly confluent or sparse cultures can affect cellular responses.
-
Controls: Include appropriate positive and negative controls in your experiment.
-
Positive Control: A known STING agonist (e.g., cGAMP) can be used to confirm that the cGAS-STING pathway is functional in your cells.
-
Negative Control: A vehicle control (e.g., DMSO) is essential to rule out any effects of the solvent on IFN-β production.
-
Step 3: Evaluate the Cell Line
Question: Is my chosen cell line capable of producing IFN-β in response to STING pathway activation?
-
Functional cGAS-STING Pathway: The cGAS-STING pathway must be intact and functional in your cell line. Some cancer cell lines have been reported to have silenced or mutated components of this pathway, such as cGAS or STING, which would render them unresponsive to TREX1 inhibition.[5][6] You can verify the expression of key pathway components (cGAS, STING, IRF3) by Western blot or qPCR.
-
Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses and should be routinely tested for.
Step 4: Troubleshoot the IFN-β Detection Method
Question: Am I using the most appropriate and sensitive method to measure IFN-β?
There are several methods to measure IFN-β, each with its own set of potential issues.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Kit Compatibility: Ensure the ELISA kit is validated for the species you are working with (e.g., human, mouse).
-
Standard Curve: A poor standard curve can lead to inaccurate quantification.[10] Ensure proper dilution of standards and follow the kit protocol precisely.
-
Sample Dilution: The concentration of IFN-β in your samples may be outside the detection range of the kit. It may be necessary to test different sample dilutions.[11]
-
-
qPCR (Quantitative Polymerase Chain Reaction):
-
Primer Specificity: Verify the specificity of your primers for IFN-β mRNA.
-
RNA Quality: Ensure the integrity of your extracted RNA.
-
Reference Genes: Use appropriate and stable reference genes for normalization.
-
-
Reporter Assays:
Experimental Protocols
Protocol 1: IFN-β Measurement by ELISA
-
Cell Seeding and Treatment:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 1-100 µM) and appropriate controls (vehicle and positive control).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant without disturbing the cell layer.
-
If not assaying immediately, store the supernatant at -80°C.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions provided with your specific IFN-β ELISA kit.[14]
-
This typically involves preparing a standard curve, adding standards and samples to the pre-coated plate, incubating with detection antibodies, adding a substrate, and stopping the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of IFN-β in your samples based on the standard curve.
-
Protocol 2: IFN-β mRNA Quantification by qPCR
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the ELISA protocol.
-
-
RNA Extraction:
-
After the treatment period, lyse the cells and extract total RNA using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using IFN-β specific primers and a suitable qPCR master mix.
-
Include a no-template control and a no-reverse-transcriptase control.
-
Use a stable reference gene for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of IFN-β mRNA using the ΔΔCt method.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| This compound Concentration | 10 - 100 µM (Cell-type dependent) | [9] |
| Treatment Duration | 24 - 72 hours (Time-course recommended) | [9] |
| Positive Control (cGAMP) | Varies by cell type and delivery method | |
| IFN-β ELISA Detection Limit | Varies by kit (typically in the pg/mL range) | [15] |
Visualizations
References
- 1. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 2. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Unlocking the Therapeutic Potential of the cGAS-STING Pathway through TREX1 Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. assaygenie.com [assaygenie.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
- 14. benchchem.com [benchchem.com]
- 15. pblassaysci.com [pblassaysci.com]
Technical Support Center: Addressing Confounding Variables in TREX1 Inhibitor Research
Welcome to the technical support center for researchers utilizing TREX1 inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential challenges in your experiments. The information is tailored for researchers, scientists, and drug development professionals working with TREX1 inhibitors like Trex1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TREX1 inhibitors like this compound?
A1: this compound and similar inhibitors function by blocking the 3' to 5' exonuclease activity of the Three Prime Repair Exonuclease 1 (TREX1) enzyme.[1] TREX1 is the primary enzyme responsible for degrading cytosolic DNA, which can accumulate from various sources including viral infections, cellular stress, and genomic instability.[2][3] By inhibiting TREX1, these compounds lead to an accumulation of cytosolic double-stranded DNA (dsDNA). This dsDNA is then recognized by the cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cyclic GMP-AMP (cGAMP).[4] cGAMP, in turn, binds to and activates the Stimulator of Interferator Genes (STING), triggering a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][5] This activation of the innate immune system is the basis for the therapeutic interest in TREX1 inhibitors for cancer immunotherapy.[5][6]
Q2: I am not observing the expected increase in Type I Interferon (IFN) signaling after treating my cells with a TREX1 inhibitor. What are the potential reasons?
A2: Several factors could contribute to a lack of IFN signaling response:
-
Low or absent cGAS/STING expression: The cGAS-STING pathway is essential for the downstream effects of TREX1 inhibition.[7] Some cell lines, particularly certain cancer cell lines, may have low or silenced expression of cGAS or STING, rendering them unresponsive to the accumulation of cytosolic DNA.[7] It is crucial to verify the expression levels of these proteins in your cellular model.
-
Cell type-specific differences: The response to TREX1 inhibition can vary significantly between different cell types. For instance, myeloid cells often exhibit a more robust IFN response compared to some epithelial cancer cells.
-
Inefficient cytosolic DNA accumulation: The basal level of cytosolic DNA may be too low in your specific cell model to trigger a strong response upon TREX1 inhibition. Co-treatment with a DNA-damaging agent or the use of cells with inherent genomic instability can enhance cytosolic DNA levels and potentiate the effect of the TREX1 inhibitor.[5][8]
-
Inhibitor concentration and potency: Ensure you are using the inhibitor at a concentration sufficient to achieve significant TREX1 inhibition. Refer to dose-response data and consider the specific IC50 of your inhibitor in both biochemical and cell-based assays.
Q3: Are there known off-target effects of TREX1 inhibitors that could confound my results?
A3: While specific off-target profiles for every TREX1 inhibitor are not always publicly available, it is a critical consideration. Potential off-target effects could include:
-
Inhibition of other nucleases: TREX1 shares homology with other exonucleases, such as TREX2. While some inhibitors show selectivity, it is important to consider the possibility of cross-reactivity. For example, an exemplified compound from Constellation Pharmaceuticals showed weak inhibition of TREX2 (IC50 < 1 µM) compared to its potent inhibition of TREX1 (IC50 < 0.001 µM).[9]
-
Impact on DNA repair pathways: TREX1 has been implicated in DNA repair processes.[10] Inhibition of TREX1 could potentially sensitize cells to DNA damaging agents through mechanisms independent of the cGAS-STING pathway. This can be a confounding factor when studying the inhibitor's effect in combination with chemotherapy or radiation.
-
General cellular toxicity: At higher concentrations, small molecule inhibitors can exhibit off-target toxicity, leading to phenotypes that are not a direct result of TREX1 inhibition. It is essential to perform cell viability assays to determine a non-toxic working concentration range for your inhibitor.[7]
Q4: How can I confirm that the observed phenotype is a direct result of TREX1 inhibition?
A4: To ensure the specificity of your inhibitor's effect, consider the following control experiments:
-
Genetic knockdown or knockout of TREX1: Using siRNA or CRISPR/Cas9 to deplete TREX1 should phenocopy the effects of the inhibitor. If the phenotype persists in TREX1-deficient cells treated with the inhibitor, it suggests an off-target effect.[7]
-
Use of a structurally related inactive control: A molecule with a similar chemical structure to your inhibitor but lacking inhibitory activity against TREX1 can help rule out effects related to the chemical scaffold itself.
-
Rescue experiments: In a TREX1 knockout or knockdown background, re-introducing a wild-type, but not a catalytically inactive, version of TREX1 should rescue the phenotype observed with the inhibitor.[7]
-
Downstream pathway analysis: Confirm that the observed phenotype is dependent on the cGAS-STING pathway by using inhibitors or genetic knockouts of cGAS, STING, or downstream signaling components like TBK1 and IRF3.[7]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High background signal in TREX1 activity assay | Contamination with other nucleases in cell lysates. | 1. Use purified recombinant TREX1 for initial inhibitor screening. 2. For lysate-based assays, use TREX1 knockout cell lysates as a negative control to determine the level of non-TREX1 nuclease activity.[11] |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Degradation of the inhibitor. | 1. Standardize cell culture protocols. 2. Aliquot and store the inhibitor at the recommended temperature to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Unexpected cytotoxicity | 1. Off-target effects of the inhibitor. 2. High concentration of the inhibitor. | 1. Perform a dose-response curve for cell viability (e.g., using a CCK-8 or MTT assay) to determine the non-toxic concentration range.[6] 2. Compare the cytotoxic effects in wild-type versus TREX1 knockout cells. |
| Lack of in vivo efficacy despite in vitro potency | 1. Poor pharmacokinetic properties of the inhibitor (e.g., low bioavailability, rapid metabolism). 2. Insufficient target engagement in the tumor microenvironment. | 1. Perform pharmacokinetic studies to assess the inhibitor's concentration in plasma and tumor tissue over time. 2. Measure TREX1 activity in tumor lysates from treated animals to confirm target engagement.[4] |
Data Presentation
Table 1: Potency of Selected TREX1 Inhibitors in Biochemical and Cellular Assays
| Inhibitor | Assay Type | Target | IC50 | Reference |
| This compound (Compound 180) | Biochemical | Human TREX1 | < 0.1 µM | N/A |
| CPI-381 | Cellular (IRF Reporter) | Human TREX1 | Nanomolar range | [4] |
| VB-85680 | Biochemical (Cell Lysate) | Mouse TREX1 (in 4T1 cells) | 171.6 nM | [12] |
| VB-85680 | Biochemical (Cell Lysate) | Human TREX1 (in THP1-Dual™ cells) | 48.8 nM | [12] |
| VB-85680 | Cellular (ISRE Reporter) | Human TREX1 (in THP1-Dual™ cells) | 2.9 µM | [8][12] |
| Compound from Constellation Pharma | Biochemical | Human TREX1 | < 0.001 µM | [9] |
| Compound from Constellation Pharma | Biochemical | Human TREX2 | < 1 µM | [9] |
Table 2: Effect of TREX1 Inhibition on cGAMP and IFN-β Production
| Cell Line | Condition | Fold Increase in cGAMP | Fold Increase in IFN-β mRNA | Reference |
| MCF10A | TREX1 KO + Mps1 inhibition (3 days) | ~4-6 fold | N/A | [13] |
| CT26 | TREX1 KO | ~3-4 fold | N/A | [14] |
| EO771.LMB | TREX1 KO | ~3-4 fold | N/A | [14] |
| 4T1 | TREX1 KO | ~3-4 fold | N/A | [14] |
| Trex1-/- MEFs | HIV Infection | N/A | ~100-fold | [15] |
| H69AR (SCLC) | sgTREX1 + Reversine (72h) | ~2-fold | N/A | [16] |
| H196 (SCLC) | sgTREX1 + Reversine (72h) | ~2.5-fold | N/A | [16] |
| H69AR (SCLC) | sgTREX1 + Cisplatin (72h) | N/A | ~2-fold | [16] |
| H196 (SCLC) | sgTREX1 + Cisplatin (72h) | N/A | ~2.5-fold | [16] |
| H1944 | TREX1 KO | Increased | Increased | [7] |
| H1355 | TREX1 KO | Increased | Increased | [7] |
Experimental Protocols
Protocol 1: In Vitro TREX1 Exonuclease Activity Assay (Fluorescence-Based)
This protocol is adapted from a method used for high-throughput screening of TREX1 inhibitors.[5]
-
Prepare Reagents:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl2, 1 mM DTT.
-
Substrate: A dsDNA oligonucleotide with a fluorophore on one end and a quencher on the other. When the DNA is intact, the fluorescence is quenched.
-
Enzyme: Purified recombinant human or mouse TREX1.
-
Inhibitor: Serially diluted this compound or other test compounds.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 2.5 µL of the serially diluted inhibitor.
-
Add 2.5 µL of the TREX1 enzyme solution.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the DNA substrate.
-
Monitor the increase in fluorescence over time using a plate reader. The rate of increase in fluorescence is proportional to the TREX1 exonuclease activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular cGAS-STING Pathway Activation Assay (Reporter-Based)
This protocol utilizes a reporter cell line to measure the activation of the interferon-stimulated response element (ISRE).[12]
-
Cell Culture:
-
Culture THP1-Dual™ cells (or a similar reporter cell line) according to the manufacturer's instructions. These cells contain a secreted luciferase reporter gene under the control of an ISRE promoter.
-
-
Experimental Setup:
-
Seed the cells in a 96-well plate.
-
Treat the cells with a serial dilution of the TREX1 inhibitor.
-
To induce cytosolic DNA, transfect the cells with a DNA stimulus (e.g., herring testes DNA) or treat with a DNA damaging agent. Include a vehicle control and a positive control (e.g., cGAMP).
-
-
Measurement of Reporter Activity:
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the luciferase activity in the supernatant using a luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., from a parallel MTS or CellTiter-Glo assay).
-
Plot the normalized reporter activity against the inhibitor concentration to determine the EC50 value for pathway activation.
-
Mandatory Visualizations
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. TREX1 cytosolic DNA degradation correlates with autoimmune disease and cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The cytosolic exonuclease TREX1 inhibits the innate immune response to HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Improving the signal-to-noise ratio in Trex1-IN-1 screening assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio in screening assays for the TREX1 inhibitor, Trex1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is TREX1 and why is it a drug target?
Three Prime Repair Exonuclease 1 (TREX1) is the primary 3' to 5' DNA exonuclease in mammalian cells.[1][2] It plays a critical role in maintaining immune homeostasis by degrading cytosolic DNA, thereby preventing the activation of the cGAS-STING signaling pathway.[2] Dysregulation of TREX1 is associated with autoimmune diseases like Aicardi-Goutières syndrome and systemic lupus erythematosus.[1][3] In the context of cancer, TREX1 is often upregulated in the tumor microenvironment, where it degrades tumor-derived DNA that could otherwise trigger an anti-tumor immune response via the cGAS-STING pathway.[2] Therefore, inhibiting TREX1 is a promising strategy for cancer immunotherapy.
Q2: What is this compound?
This compound is a potent small molecule inhibitor of the TREX1 enzyme, with a reported half-maximal inhibitory concentration (IC50) of less than 0.1 μM for human TREX1 (hTREX1).[4][5] By inhibiting TREX1, this compound aims to increase the levels of cytosolic DNA, leading to the activation of the cGAS-STING pathway and subsequent induction of a type I interferon response to fight cancer.
Q3: What is the mechanism of action for TREX1 inhibition?
The primary mechanism of action for TREX1 inhibitors is the blockage of TREX1's exonuclease activity. This leads to an accumulation of cytosolic double-stranded DNA (dsDNA). This accumulated dsDNA is then recognized by the enzyme cyclic GMP-AMP synthase (cGAS), which in turn activates the STING (Stimulator of Interferon Genes) pathway.[6] Activation of the STING pathway results in the production of type I interferons and other pro-inflammatory cytokines, which stimulate an anti-tumor immune response.
Q4: What types of assays are commonly used to screen for TREX1 inhibitors like this compound?
The most common assays for screening TREX1 inhibitors are fluorescence-based nuclease assays.[1] These assays measure the degradation of a fluorescently labeled DNA substrate by the TREX1 enzyme. A decrease in fluorescence signal over time indicates enzyme activity, and the presence of an inhibitor like this compound would result in a slower rate of fluorescence decay. A popular high-throughput screening (HTS) method is the Transcreener® dAMP Exonuclease Assay, which is a fluorescence polarization (FP) assay that detects the dAMP produced by TREX1 activity.[7][8]
Signaling and Assay Workflow Diagrams
Figure 1: TREX1-cGAS-STING Signaling Pathway and Inhibition by this compound.
References
- 1. Measuring TREX1 and TREX2 exonuclease activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TREX1 cytosolic DNA degradation correlates with autoimmune disease and cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetics, TREX1 Mutations - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TREX1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Buy this compound (EVT-12503339) [evitachem.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to TREX1 Inhibitors: Benchmarking Trex1-IN-1 Against a Landscape of Emerging Competitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Trex1-IN-1 and other noteworthy TREX1 inhibitors documented in scientific literature and patent filings. This document focuses on quantitative performance data, detailed experimental methodologies, and the underlying biological pathways.
Introduction to TREX1 Inhibition
Three Prime Repair Exonuclease 1 (TREX1) is a critical enzyme in cellular homeostasis, acting as the primary exonuclease for degrading cytosolic DNA.[1] By eliminating aberrant DNA fragments, TREX1 prevents the activation of the cGAS-STING innate immune pathway, which would otherwise trigger a type I interferon response.[2][3][4] Inhibition of TREX1 has emerged as a promising therapeutic strategy in oncology, aiming to unleash the immune system against tumors by allowing the accumulation of tumor-derived DNA to activate an anti-cancer immune response.[2][5] This guide evaluates the landscape of small molecule TREX1 inhibitors, with a particular focus on comparing the publicly available data for this compound against other key compounds.
Quantitative Comparison of TREX1 Inhibitors
The following table summarizes the available quantitative data for this compound and a selection of other TREX1 inhibitors. The data has been compiled from various public sources, and direct comparison should be approached with caution due to potential variations in assay conditions.
| Inhibitor Name | Target(s) | Assay Type | IC50 (Human TREX1) | IC50 (Mouse TREX1) | EC50 (Cell-based) | Selectivity | Source |
| This compound | TREX1 | Biochemical | < 0.1 µM | Not Reported | Not Reported | Not Reported | Constellation Pharmaceuticals (WO/2020/223590)[6] |
| Trex1-IN-3 (Compound 95) | TREX1, TREX2 | Biochemical | < 0.1 µM | Not Reported | < 1 µM (HCT116) | TREX2 IC50 < 1 µM | MedChemExpress[7] |
| Trex1-IN-4 (Compound 96) | TREX1, TREX2 | Biochemical | < 0.1 µM | Not Reported | 0.1 - 10 µM (HCT116) | TREX2 IC50 < 1 µM | MedChemExpress[8] |
| VB-85680 | TREX1 | Cell Lysate Exonuclease Assay | 48.8 nM | 171.6 nM | 2.9 µM (THP1-Dual™) | Not Reported | PLOS One (2024)[9][10][11] |
| VB-86087 | TREX1 | Cellular Reporter Assay | Not Reported | Not Reported | 0.25 µM (THP1-Dual™) | Not Reported | PLOS One (2024)[9] |
| Constellation Cpd. (Ex 1) | TREX1 | Fluorescence-based biochemical | < 0.001 µM | 0.001 - 0.01 µM | < 0.01 µM (HCT 116) | >50-fold vs TREX2 | BioWorld (2022)[12] |
| Constellation Cpd. (Ex 1 isomer D2E1) | TREX1 | Fluorescence-based biochemical | < 0.001 µM | Not Reported | Not Reported | Weak inhibition of TREX2 (IC50 < 1 µM) | BioWorld (2023)[13] |
| Tempest Cpd. (Ex 3) | TREX1 | Fluorescence-based | ≤ 100 nM | 5 µM | Not Reported | Not Reported | BioWorld (2024)[14] |
| Insilico Medicine Cpd. (36-P1-1) | TREX1 | FRET Assay | 0 - 100 nM | Not Reported | Not Reported | Not Reported | BioWorld (2024)[15] |
| Suramin (B1662206) | TREX1, TREX2 | Biochemical | 3.0 µM | Not Reported | 50 - 100 µM (Prostate PECs) | TREX2 IC50 = 3.5 µM | Rackcdn.com[16], PubMed[17] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the key biological pathway and a typical experimental workflow.
Caption: TREX1-cGAS-STING signaling pathway and point of intervention for TREX1 inhibitors.
Caption: A generalized workflow for the discovery and characterization of novel TREX1 inhibitors.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments frequently cited in the evaluation of TREX1 inhibitors.
Biochemical Assays for TREX1 Inhibition
1. Fluorescence Polarization (FP) Assay
This assay is a common high-throughput screening method to identify inhibitors of TREX1.[18]
-
Principle: The assay measures the change in the polarization of fluorescently labeled DNA substrate upon cleavage by TREX1. When the large DNA substrate is intact, it tumbles slowly in solution, resulting in high fluorescence polarization. Upon cleavage by TREX1 into smaller fragments, the fragments tumble more rapidly, leading to a decrease in polarization. Inhibitors of TREX1 prevent this cleavage, thus maintaining a high polarization signal.
-
Protocol Outline:
-
A reaction mixture is prepared containing recombinant human TREX1 enzyme, a fluorescently labeled single-stranded or double-stranded DNA substrate, and the test compound in an appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA).
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[19][20]
-
2. PicoGreen-Based Nuclease Assay
This method quantifies the degradation of double-stranded DNA (dsDNA).[21][22]
-
Principle: PicoGreen is a fluorescent dye that specifically binds to dsDNA, with a significant increase in fluorescence upon binding. The degradation of dsDNA by TREX1 results in a decrease in PicoGreen fluorescence.
-
Protocol Outline:
-
Reactions are set up with recombinant TREX1, a dsDNA substrate (e.g., calf thymus DNA), and various concentrations of the inhibitor.
-
The reaction is allowed to proceed for a defined time at 37°C.
-
The reaction is stopped, and PicoGreen dye is added.
-
Fluorescence is measured with an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.
-
The IC50 is calculated based on the reduction in dsDNA concentration as a function of inhibitor concentration.
-
Cell-Based Assays for TREX1 Inhibition
1. Interferon-Stimulated Gene (ISG) Reporter Assay
This assay measures the activation of the cGAS-STING pathway in response to TREX1 inhibition.[3][12]
-
Principle: Cells are engineered to express a reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP), under the control of an ISG promoter. Inhibition of TREX1 leads to cytosolic DNA accumulation, cGAS-STING activation, and subsequent expression of the reporter gene.
-
Protocol Outline:
-
A suitable cell line (e.g., THP-1, HCT116) stably expressing an ISG-reporter construct is seeded in a multi-well plate.[12]
-
Cells are treated with a dilution series of the TREX1 inhibitor.
-
To enhance the signal, cells can be co-treated with a source of cytosolic DNA, such as transfected DNA or a DNA-damaging agent.
-
After an incubation period (e.g., 24-48 hours), the reporter gene activity is measured using a luminometer or spectrophotometer.
-
EC50 values are determined by plotting reporter activity against inhibitor concentration.
-
2. Cytokine Release Assay (ELISA)
This assay directly measures the production of type I interferons (e.g., IFN-β) or other downstream cytokines.[1][22]
-
Principle: Inhibition of TREX1 in immune-competent cells leads to the production and secretion of cytokines, which can be quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Protocol Outline:
-
Cells capable of producing type I interferons (e.g., peripheral blood mononuclear cells, THP-1 monocytes) are cultured in the presence of varying concentrations of the TREX1 inhibitor.
-
The cell culture supernatant is collected after a suitable incubation period (e.g., 24-48 hours).
-
The concentration of the target cytokine (e.g., IFN-β) in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
The EC50 for cytokine release is then calculated.
-
Logical Comparison of Inhibitor Characteristics
The following diagram illustrates the key parameters for comparing TREX1 inhibitors.
Caption: A logical framework for the comparative evaluation of TREX1 inhibitors.
Conclusion
The landscape of TREX1 inhibitors is rapidly evolving, with several potent compounds emerging from both academic and industrial research. This compound, with a reported IC50 of less than 0.1 µM, represents a significant tool for researchers studying the cGAS-STING pathway. However, newer compounds from companies like Constellation Pharmaceuticals and Tempest Therapeutics are demonstrating even greater potency in the nanomolar and sub-nanomolar range, along with promising cellular activity and selectivity profiles.
The development of robust biochemical and cell-based assays has been instrumental in identifying and characterizing these inhibitors. For researchers entering this field, the choice of inhibitor will depend on the specific experimental needs, considering factors such as potency, selectivity, and availability of in vivo data. As more data becomes publicly available, a clearer picture of the therapeutic potential of these molecules will continue to emerge, paving the way for novel cancer immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses | PLOS One [journals.plos.org]
- 12. Constellation Pharmaceuticals discovers new TREX1 inhibitors for cancer | BioWorld [bioworld.com]
- 13. Constellation Pharmaceuticals discovers TREX1 inhibitors | BioWorld [bioworld.com]
- 14. Tempest Therapeutics presents new TREX1 inhibitors for cancer | BioWorld [bioworld.com]
- 15. Insilico Medicine IP presents new TREX1 inhibitors | BioWorld [bioworld.com]
- 16. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 17. Effects of suramin on the proliferation of primary epithelial cell cultures derived from normal, benign hyperplastic and cancerous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. tempesttx.com [tempesttx.com]
- 22. tempesttx.com [tempesttx.com]
Igniting Anti-Tumor Immunity: A Comparative Guide to Trex1-IN-1 and STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The cGAS-STING signaling pathway has emerged as a critical nexus in the innate immune response to cancer. Its activation can trigger potent anti-tumor immunity, making it a highly attractive target for therapeutic intervention. Two key strategies to harness this pathway are the direct activation of the STING (Stimulator of Interferon Genes) protein with agonists and the indirect activation by inhibiting TREX1 (Three Prime Repair Exonuclease 1), a key negative regulator of the pathway. This guide provides an objective comparison of the efficacy of a representative TREX1 inhibitor, Trex1-IN-1, and various STING agonists, supported by experimental data and detailed methodologies.
Mechanism of Action: Two Sides of the Same Coin
Both this compound and STING agonists ultimately aim to activate the STING pathway, but they do so at different entry points.
STING Agonists: Direct Activation
STING agonists are molecules designed to directly bind to and activate the STING protein, which is located on the endoplasmic reticulum.[1][2] This binding mimics the natural ligand of STING, cyclic GMP-AMP (cGAMP), inducing a conformational change in STING. This leads to its translocation and the subsequent phosphorylation of TBK1 and IRF3, culminating in the production of type I interferons (IFN-I) and other inflammatory cytokines that drive an anti-tumor immune response.[1]
This compound: Unleashing the Endogenous Signal
TREX1 is the primary 3'-5' DNA exonuclease in mammalian cells and functions as a crucial negative regulator of the cGAS-STING pathway.[3] It degrades cytosolic double-stranded DNA (dsDNA), which can accumulate in genetically unstable cancer cells. By degrading this DNA, TREX1 prevents it from being sensed by cGAS (cyclic GMP-AMP synthase), thereby preventing the production of cGAMP and subsequent STING activation.
A TREX1 inhibitor like this compound blocks the enzymatic activity of TREX1.[4][5] This leads to the accumulation of cytosolic dsDNA, which is then recognized by cGAS. cGAS, in turn, synthesizes cGAMP, the natural STING ligand, which then activates the STING pathway in the same manner as described above. This approach essentially removes the brakes on the pathway, allowing the tumor's own immunogenic DNA to trigger an anti-tumor response.
Efficacy Comparison: Preclinical and Clinical Data
The following tables summarize key efficacy data for representative TREX1 inhibitors and STING agonists from various preclinical and clinical studies. Direct head-to-head comparisons are limited, so data is presented from separate studies to provide a comparative overview.
Table 1: Preclinical Efficacy of TREX1 Inhibitors
| Compound | Model | Dosing & Administration | Key Findings | Reference |
| CPI-381 | CT26 Syngeneic Mouse Model | 300 mg/kg, p.o., b.i.d. | Significant reduction in tumor volume as monotherapy and in combination with anti-PD-1.[6] | [6][7][8] |
| Compound 296 | MC38 Syngeneic Mouse Model | Peritumoral injection | Significantly suppressed tumor growth in an IFNAR-dependent manner; enhanced CD8+ T cell infiltration.[9] | [4][5][9][10][11] |
Table 2: Clinical Efficacy of STING Agonists
| Compound | Phase | Combination Therapy | Key Findings | Reference |
| ADU-S100 (MIW815) | Phase Ib | Spartalizumab (anti-PD-1) | Well-tolerated but minimal antitumor responses (Overall Response Rate: 10.4%).[12][13] Trials discontinued (B1498344) due to lack of substantial activity.[14] | [1][12][13][14][15] |
| MK-1454 (Ulevostinag) | Phase I | Pembrolizumab (anti-PD-1) | Monotherapy: 0% ORR. Combination: 24% ORR (all partial responses). Median reduction of 83% in injected and non-injected lesions.[14][16][17][18] | [2][14][16][17][18] |
| BMS-986301 | Preclinical | Anti-PD-1 | >90% complete regression in CT26 and MC38 models (vs. 13% with ADU-S100). 80% complete regression in combination with anti-PD-1.[19][20] | [19][20][21] |
Experimental Protocols
The evaluation of this compound and STING agonists relies on a set of established experimental procedures to determine their efficacy and mechanism of action.
Key Experiment 1: In Vivo Syngeneic Mouse Tumor Models
This is the cornerstone for evaluating anti-tumor efficacy in an immunocompetent setting.
-
Cell Culture and Inoculation: Mouse tumor cell lines (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma, B16F10 melanoma) are cultured under standard conditions.[22] A specific number of cells (e.g., 5 x 105) are resuspended in a solution like PBS or HBSS, often mixed with Matrigel, and injected subcutaneously into the flank of syngeneic mice (e.g., BALB/c or C57BL/6).[22]
-
Treatment: Once tumors reach a palpable size (e.g., ~40-100 mm³), mice are randomized into treatment groups.[4] this compound is typically administered orally, while STING agonists are often injected directly into the tumor (intratumorally).[6][17]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.[22] Animal body weight and general health are also monitored. At the end of the study, tumors are often harvested for further analysis.
Key Experiment 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This method quantifies the immune cell populations within the tumor microenvironment.
-
Tumor Digestion: Harvested tumors are mechanically minced and then enzymatically digested using a cocktail of enzymes like collagenase and hyaluronidase (B3051955) to create a single-cell suspension.[23]
-
Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies specific for different immune cell markers (e.g., CD45 for all immune cells, CD3 for T cells, CD8 for cytotoxic T cells, NK1.1 for NK cells).
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer.[24] The data is then processed using software like FlowJo to gate on specific populations and determine their percentage and activation status.[23][24]
Key Experiment 3: Cytokine Production Measurement (ELISA)
This assay measures the levels of key cytokines, like IFN-β, which are indicative of STING pathway activation.
-
Sample Preparation: Samples can be cell culture supernatants or homogenized tumor tissue.[25] Serum or plasma can also be used to measure systemic cytokine levels.[25]
-
ELISA Procedure: The assay is typically performed using a commercial ELISA kit.[25] In a sandwich ELISA, a plate is coated with a capture antibody for the cytokine of interest. Samples and standards are added, followed by a biotinylated detection antibody and then a streptavidin-HRP conjugate. A substrate (TMB) is added, which develops a color in proportion to the amount of cytokine present.[26]
-
Quantification: The absorbance is read on a plate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.[26]
Key Experiment 4: Western Blot for Pathway Activation
This technique is used to detect the phosphorylation of key signaling proteins, confirming pathway activation.
-
Protein Extraction: Cells or tissues are lysed using a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[27]
-
Electrophoresis and Transfer: Protein concentration is determined, and equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane (e.g., nitrocellulose).[27][28]
-
Antibody Incubation and Detection: The membrane is blocked (e.g., with BSA) and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-STING, p-TBK1, p-IRF3) and total protein as a loading control. A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, followed by a chemiluminescent substrate for detection.[29]
Concluding Remarks
Both TREX1 inhibitors and STING agonists represent promising strategies for activating the cGAS-STING pathway for cancer immunotherapy.
-
STING Agonists have the advantage of being further along in clinical development. However, first-generation compounds like ADU-S100 have shown limited monotherapy efficacy, and challenges remain regarding optimal delivery (often requiring intratumoral injection) and managing systemic toxicities.[1][14] Newer generation agonists like BMS-986301 show enhanced preclinical activity and are being explored for systemic administration.[19][21] The clinical data suggests their greatest potential may be in combination with checkpoint inhibitors to turn "cold" tumors "hot".[14][17]
-
TREX1 Inhibitors , such as the preclinical compounds CPI-381 and Compound 296, offer a more physiological activation of the cGAS-STING pathway by leveraging the tumor's own cytosolic DNA.[4][6][7] This approach could theoretically lead to a more targeted and less toxic immune response. Preclinical data is encouraging, showing tumor growth inhibition and synergy with checkpoint blockade.[5][6] However, this class of drugs is at an earlier stage of development, and potential for off-target effects or inducing autoimmunity with systemic, long-term use will need to be carefully evaluated.
Ultimately, the choice between these two strategies may depend on the specific tumor context, including the level of genomic instability and the baseline status of the cGAS-STING pathway.[3] Future research, including head-to-head preclinical studies and the progression of TREX1 inhibitors into clinical trials, will be crucial to fully delineate the therapeutic potential of each approach in the fight against cancer.
References
- 1. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting Innate Immune Checkpoint TREX1 Is a Safe and Effective Immunotherapeutic Strategy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. targetedonc.com [targetedonc.com]
- 15. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. pf-media.co.uk [pf-media.co.uk]
- 18. merck.com [merck.com]
- 19. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 23. Tumor-infiltrating lymphocytes isolation for flow cytometry analysis [bio-protocol.org]
- 24. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. abcam.com [abcam.com]
- 26. stemcell.com [stemcell.com]
- 27. origene.com [origene.com]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 29. ptglab.com [ptglab.com]
On-Target Activity of Trex1-IN-1 Validated by Knockout Cell Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Trex1-IN-1's on-target activity, supported by experimental data using knockout cell lines. We delve into the validation of this inhibitor and compare its performance with other alternatives, offering detailed methodologies for key experiments.
Three-prime repair exonuclease 1 (TREX1) is a critical negative regulator of the innate immune system. By degrading cytosolic DNA, TREX1 prevents the aberrant activation of the cGAS-STING pathway, which, when triggered, leads to the production of type I interferons (IFNs) and other inflammatory cytokines. In the context of cancer, upregulation of TREX1 can dampen the anti-tumor immune response by removing immunogenic cytosolic DNA. This makes TREX1 an attractive therapeutic target for enhancing cancer immunotherapy.
Small molecule inhibitors of TREX1, such as the representative compound this compound, aim to block its exonuclease activity, thereby unleashing the cGAS-STING pathway to promote an anti-tumor immune response. A key method for validating the on-target activity of such inhibitors is the use of TREX1 knockout (KO) cells. By comparing the cellular phenotype of inhibitor-treated wild-type (WT) cells to that of untreated TREX1 KO cells, researchers can confirm that the inhibitor's effects are specifically due to the inhibition of TREX1.
Comparative Analysis of Trex1 Inhibitors
The validation of this compound's on-target activity involves demonstrating that its effects mimic the genetic ablation of TREX1. This is primarily assessed by measuring the activation of the cGAS-STING pathway and the subsequent expression of interferon-stimulated genes (ISGs).
Here, we compare the performance of a representative Trex1 inhibitor, VB-85680 , with another known inhibitor, Compound 296 .
| Inhibitor | Target | Assay Type | IC50 Value | Cell Line | Reference |
| VB-85680 | Full-length mouse TREX1 | Exonuclease Activity Assay | 3.1 nM | HEK293T overexpression lysate | [1] |
| VB-85680 | Endogenous mouse TREX1 | Exonuclease Activity Assay | 171.6 nM | 4T1 cell lysate | [2] |
| VB-85680 | Endogenous human TREX1 | Exonuclease Activity Assay | 48.8 nM | THP1-Dual™ cell lysate | [2] |
| Compound 296 | Recombinant human TREX1 | DNA Degradation Assay | 0.463 µM | Cell-free | [3] |
Table 1: Biochemical Potency of Trex1 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of representative TREX1 inhibitors in biochemical assays.
| Cell Line | Treatment | Key Phenotype | Method | Finding | Reference |
| THP1-Dual™ | VB-85680 | ISRE Reporter Activity | Luciferase Assay | Potent activation of interferon signaling | [1] |
| MC38 | Compound 296 | Induction of ISGs (Ifnb1, Cxcl10, Ccl5) | qPCR | Robust, dose-dependent induction of ISGs | [3] |
| CT26, EO771, EMT6 (murine tumor cells) | TREX1 Knockout | Spontaneous cGAS-STING activation | Western Blot (p-STING), ELISA (CCL5, CXCL10) | Increased STING phosphorylation and chemokine secretion | [4] |
| H1944 | TREX1 Knockout | Increased IFN-β and CXCL10 secretion | ELISA | Potent induction of interferon and chemokine secretion | [5] |
Table 2: Cellular On-Target Activity of Trex1 Inhibition and Knockout. This table highlights the key cellular phenotypes observed upon treatment with TREX1 inhibitors or genetic knockout of TREX1, demonstrating the functional consequence of targeting TREX1.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are protocols for key experiments used to validate the on-target activity of TREX1 inhibitors.
Generation of TREX1 Knockout Cells via CRISPR/Cas9
Objective: To create a stable cell line lacking functional TREX1 protein to serve as a benchmark for inhibitor activity.
Protocol:
-
Guide RNA (gRNA) Design and Cloning: Design two or more gRNAs targeting early exons of the TREX1 gene to induce frameshift mutations. Clone the gRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the Cas9/gRNA plasmids into the wild-type cell line of interest (e.g., H1944, CT26) using a suitable transfection reagent.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Expansion and Screening: Expand the single-cell clones and screen for TREX1 knockout by genomic DNA PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Validation of Knockout: Confirm the absence of TREX1 protein expression in candidate clones by Western blot analysis.
Biochemical Exonuclease Activity Assay
Objective: To quantify the direct inhibitory effect of a compound on TREX1's enzymatic activity.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 100 µg/mL BSA).
-
Synthesize or obtain a 5'-radiolabeled single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA) substrate.
-
Purify recombinant human or mouse TREX1 protein.
-
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the DNA substrate (e.g., 2 nM final concentration), and the TREX1 inhibitor at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the purified TREX1 enzyme (e.g., 0.037–3.7 nM final concentration).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding cold 95% ethanol.
-
Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize by autoradiography. Quantify the amount of undigested substrate to determine the percentage of inhibition.
-
IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based cGAS-STING Activation Assay (IFN-β Reporter Assay)
Objective: To measure the activation of the cGAS-STING pathway in cells treated with a TREX1 inhibitor.
Protocol:
-
Cell Seeding: Seed a reporter cell line containing a luciferase gene under the control of an IFN-β promoter (e.g., THP1-Dual™ cells) in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the TREX1 inhibitor or vehicle control.
-
Stimulation (Optional but recommended): To enhance the signal, cells can be co-treated with a sub-optimal concentration of a DNA stimulus like herring testes DNA (HT-DNA).
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Luciferase Assay: Add a luciferase substrate solution to each well and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase signal to a viability assay (e.g., CellTiter-Glo) and plot the fold induction of the reporter gene against the inhibitor concentration to determine the EC50 value.
Quantification of Interferon-Stimulated Gene (ISG) Expression by RT-qPCR
Objective: To quantify the downstream transcriptional consequences of TREX1 inhibition.
Protocol:
-
Cell Treatment: Treat wild-type and TREX1 knockout cells with the TREX1 inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers and probes specific for target ISGs (e.g., IFNB1, CXCL10, CCL5, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control. A significant upregulation of ISGs in inhibitor-treated WT cells that phenocopies the expression profile of untreated TREX1 KO cells confirms on-target activity.
Visualizing the Pathway and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: The cGAS-STING signaling pathway and the role of TREX1.
Caption: Workflow for validating on-target activity using knockout cells.
References
- 1. Measuring TREX1 and TREX2 exonuclease activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Trex1-IN-1 and the Tool Compound VB-85680 in TREX1 Inhibition
In the landscape of cancer immunotherapy, the inhibition of Three Prime Repair Exonuclease 1 (TREX1) has emerged as a promising strategy to amplify the innate immune response against tumors. TREX1 is a key exonuclease that degrades cytosolic DNA, thereby preventing the activation of the cGAS-STING pathway, a critical signaling cascade for initiating anti-tumor immunity. By inhibiting TREX1, the accumulation of cytosolic DNA in cancer cells can trigger a robust type I interferon response, leading to enhanced tumor immunogenicity. This guide provides a head-to-head comparison of Trex1-IN-1 and a widely used tool compound, VB-85680, for researchers in drug discovery and chemical biology.
Executive Summary
This guide presents a comparative analysis of two small molecule inhibitors of TREX1: this compound and VB-85680. The comparison is based on their biochemical potency, cellular activity, and reported selectivity. While both compounds effectively inhibit TREX1, this guide highlights the available data to assist researchers in selecting the appropriate tool for their studies. It is important to note that the presented data is compiled from different sources, and direct comparative studies under identical experimental conditions are limited.
Data Presentation
The following tables summarize the quantitative data available for this compound and VB-85680.
Table 1: Biochemical Potency against TREX1
| Compound | Target | Assay Type | IC50 | Source |
| This compound | Human TREX1 | Not Specified | < 0.1 µM | [1][2] |
| VB-85680 | Human TREX1 (in THP1-Dual™ cell lysates) | Exonuclease Assay | 48.8 nM | [3] |
| VB-85680 | Mouse TREX1 (in 4T1 cell lysates) | Exonuclease Assay | 171.6 nM | [3] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Endpoint | Potency | Source |
| VB-85680 | THP1-Dual™ | Interferon-Stimulated Response Element (ISRE) Reporter Assay | IC50 | 2.9 µM | [4] |
Table 3: Selectivity Profile
| Compound | Target | Off-Target(s) | Selectivity | Source |
| This compound | TREX1 | Not Specified | Not Specified | |
| VB-85680 | TREX1 | VB-85662 (inactive analog) | Active vs. Inactive | [5][6] |
Signaling Pathway and Experimental Workflow
The inhibition of TREX1 leads to the activation of the cGAS-STING pathway, a critical component of the innate immune system.
Caption: Inhibition of TREX1 by small molecules prevents cytosolic dsDNA degradation, leading to cGAS-STING pathway activation and transcription of type I interferon genes.
The general workflow for evaluating TREX1 inhibitors involves a series of biochemical and cell-based assays.
Caption: A typical workflow for the characterization of TREX1 inhibitors, encompassing biochemical, cellular, and selectivity assays.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.
Biochemical Exonuclease Assay (General Protocol)
This assay measures the ability of a compound to inhibit the exonuclease activity of TREX1 on a DNA substrate.
Materials:
-
Recombinant human or mouse TREX1 protein
-
DNA substrate (e.g., PicoGreen™ dsDNA quantitation reagent, or a fluorescently labeled oligonucleotide)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound or VB-85680) dissolved in DMSO
-
96-well or 384-well plates (black, flat-bottom for fluorescence)
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer.
-
Add the diluted test compounds to the wells.
-
Add the TREX1 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the DNA substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence intensity using a plate reader. The signal will be inversely proportional to TREX1 activity.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.
Interferon-Stimulated Response Element (ISRE) Reporter Assay
This cell-based assay quantifies the activation of the type I interferon signaling pathway downstream of TREX1 inhibition.
Materials:
-
A reporter cell line, such as THP1-Dual™ cells, which contain a stably integrated ISRE-inducible reporter gene (e.g., secreted luciferase).
-
Cell culture medium and supplements.
-
Test compounds (this compound or VB-85680) dissolved in DMSO.
-
A DNA stimulus (e.g., herring testes DNA, VACV-70) to induce cytosolic DNA accumulation.
-
Transfection reagent.
-
96-well cell culture plates.
-
Luciferase detection reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Transfect the cells with the DNA stimulus to introduce DNA into the cytosol.
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Collect the cell supernatant.
-
Add the luciferase detection reagent to the supernatant according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of reporter activity for each compound concentration relative to vehicle-treated cells and determine the EC50 value.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses | PLOS One [journals.plos.org]
- 5. Item - VB-85680 inhibits full-length mouse and human TREX1 in cellular lysates. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
Unlocking Anti-Tumor Immunity: A Comparative Guide to TREX1 Inhibition in Diverse Cancer Types
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the effects of TREX1 inhibitors, exemplified by Trex1-IN-1, across various cancer types. We delve into the mechanism of action, comparative efficacy, and experimental protocols to support further investigation into this promising class of cancer immunotherapies.
Three-prime repair exonuclease 1 (TREX1) has emerged as a critical innate immune checkpoint that cancers exploit to evade immune surveillance. By degrading cytosolic DNA, TREX1 prevents the activation of the cGAS-STING pathway, a key signaling cascade that triggers type I interferon (IFN) production and subsequent anti-tumor immune responses.[1][2] Pharmacological inhibition of TREX1 represents a compelling strategy to reactivate this pathway, thereby turning "cold" tumors "hot" and rendering them susceptible to immune-mediated destruction. This guide focuses on the effects of TREX1 inhibitors, with a specific focus on compounds analogous to this compound, and compares their performance with genetic knockout models across different cancer histologies.
Mechanism of Action: Releasing the Brakes on Innate Immunity
TREX1 is the major 3'-to-5' DNA exonuclease in mammalian cells.[3] In the tumor microenvironment, cancer cells release self-DNA into the cytoplasm due to genomic instability, DNA damage, or therapeutic interventions like radiation and chemotherapy.[4][5][6] TREX1 degrades this cytosolic DNA, preventing its detection by the cyclic GMP-AMP synthase (cGAS).[1][2]
Inhibition of TREX1 allows for the accumulation of cytosolic DNA, which is then recognized by cGAS. This binding event catalyzes the synthesis of cyclic GMP-AMP (cGAMP), a second messenger that activates the stimulator of interferon genes (STING).[1][7] Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN-α and IFN-β).[7] These interferons act in an autocrine and paracrine manner to upregulate interferon-stimulated genes (ISGs), leading to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), which ultimately execute anti-tumor responses.[2][8]
Comparative Efficacy of TREX1 Inhibition
Preclinical studies have demonstrated the anti-tumor efficacy of TREX1 inhibition through both genetic knockout and small molecule inhibitors in a variety of cancer models.
Small Molecule Inhibitors vs. Genetic Knockout
Small molecule inhibitors offer a transient and controllable method of TREX1 inactivation compared to the permanent nature of genetic knockout. This is particularly relevant given that constitutive TREX1 deficiency can lead to autoimmune pathologies.[3] Studies with the small molecule inhibitor "compound 296" showed that it specifically inhibited TREX1 DNase activity at low micromolar concentrations, induced type I IFN signaling in cancer cells, and inhibited tumor growth in mice.[4][9] Similarly, another potent inhibitor, CPI-381, demonstrated nanomolar cellular potency and robust induction of an IRF-dependent reporter.[10] These findings suggest that pharmacological inhibition can phenocopy the anti-tumor effects observed with TREX1 genetic deletion.
| Intervention | Cancer Type | Model | Key Findings | Reference |
| This compound (Compound 296) | Not specified | In vivo mouse models | Inhibited TREX1 DNase activity, induced type I IFN signaling, inhibited tumor growth, stimulated T-cell infiltration, and synergized with immune checkpoint blockade. | [4][9] |
| This compound (CPI-381) | Colon Carcinoma (MC38) | Syngeneic mouse model | Reduced tumor growth alone and in combination with anti-PD-1. | [10] |
| TREX1 Knockout | Melanoma (B16F10), Colon Carcinoma (CT26), Lung Cancer (393P-KL) | Syngeneic mouse models | Reduced tumor growth, increased T and NK cell infiltration, and enhanced sensitivity to PD-1 blockade. | [8] |
| TREX1 Knockout | Colorectal Carcinoma (CT26), Triple-Negative Breast Cancer (EO771, 4T1) | Syngeneic mouse models | Diminished tumor growth, prolonged host survival, and increased tumor immune infiltration. | [11] |
| TREX1 Knockdown | Melanoma (B16F10), Bladder Cancer (MB49), Colon Carcinoma (MC38), Colorectal Carcinoma (CT26) | Murine cell lines | Increased IFN-β secretion. | [10] |
Table 1. Comparative Efficacy of TREX1 Inhibition in Preclinical Cancer Models.
Cross-Cancer Validation
The anti-tumor effects of TREX1 inhibition have been observed across multiple cancer types, suggesting a broad applicability of this therapeutic strategy.
| Cancer Type | This compound (or similar) | TREX1 Knockout/Knockdown | Key Observations |
| Melanoma | Efficacy suggested by knockdown studies. | Reduced tumor growth and increased immune infiltration. | TREX1 inhibition sensitizes tumors to immune attack. |
| Colon/Colorectal Cancer | Reduced tumor growth. | Reduced tumor growth and enhanced response to PD-1 blockade. | A promising target in gastrointestinal cancers. |
| Lung Cancer | Not explicitly tested in available literature. | Reduced tumor growth. | Potential for application in a major cancer type. |
| Breast Cancer | Not explicitly tested in available literature. | Diminished tumor growth in triple-negative models. | Particularly relevant for immunologically "cold" breast cancer subtypes. |
| Bladder Cancer | Efficacy suggested by knockdown studies. | Not explicitly tested in available literature. | Potential for synergy with existing immunotherapies. |
Table 2. Cross-Validation of TREX1 Inhibition Effects in Different Cancer Types.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
TREX1 Exonuclease Activity Assay
This assay measures the ability of a compound to inhibit the DNA-degrading activity of TREX1.
A detailed protocol for a fluorescence-based exonuclease assay has been published. Briefly, a reaction mixture containing a double-stranded DNA (dsDNA) substrate, MgCl₂, DTT, and Tris buffer is prepared. The test compound is added at various concentrations. The reaction is initiated by the addition of purified TREX1 enzyme. After incubation, the reaction is stopped, and the amount of remaining dsDNA is quantified using a fluorescent dye. The percentage of inhibition is then calculated to determine the IC50 value of the compound.
cGAS-STING Pathway Activation Assay
This assay determines if TREX1 inhibition leads to the activation of the cGAS-STING pathway in cancer cells.
To assess STING pathway activation, cancer cells are treated with a TREX1 inhibitor or are genetically modified to have reduced TREX1 expression. Following treatment, cell lysates and culture supernatants are collected. Activation of the pathway can be monitored by measuring the phosphorylation of key signaling proteins like TBK1 and IRF3 via Western blotting. The downstream consequences of pathway activation are assessed by quantifying the secretion of type I interferons and other cytokines (e.g., CXCL10, CCL5) using ELISA or cytokine bead arrays, and by measuring the upregulation of ISG expression through RT-qPCR.
Conclusion and Future Directions
The cross-validation of TREX1 inhibition's effects in diverse cancer models strongly supports its development as a novel cancer immunotherapy. Both small molecule inhibitors and genetic inactivation of TREX1 have consistently demonstrated the ability to activate the cGAS-STING pathway, leading to robust anti-tumor immune responses. The efficacy of this approach across multiple cancer types, including those that are traditionally immunologically "cold," highlights its broad therapeutic potential.
Future research should focus on direct, head-to-head comparisons of different TREX1 inhibitors to identify the most potent and selective compounds. Further investigation into the combination of TREX1 inhibitors with other anti-cancer therapies, such as chemotherapy, radiation, and other immunotherapies, is warranted to explore synergistic effects.[5][6] Additionally, the development of biomarkers to identify patients most likely to respond to TREX1 inhibition will be crucial for the clinical translation of this promising therapeutic strategy. The continued exploration of TREX1 inhibitors holds the promise of adding a powerful new weapon to the arsenal (B13267) against cancer.
References
- 1. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Innate Immune Checkpoint TREX1 Is a Safe and Effective Immunotherapeutic Strategy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
Trex1-IN-1: A Favorable Safety Profile in the Landscape of Immunomodulators?
For Researchers, Scientists, and Drug Development Professionals.
The quest for potent and safe immunomodulators is a central theme in contemporary drug discovery, particularly in the fields of oncology and autoimmune disease. Trex1-IN-1, a small molecule inhibitor of the three prime repair exonuclease 1 (TREX1), represents a novel approach to immunotherapy by targeting a key negative regulator of the innate immune system. This guide provides a comparative analysis of the potential safety profile of this compound against other established immunomodulators, supported by available preclinical data and a mechanistic understanding of the TREX1 signaling pathway.
Executive Summary
Inhibition of TREX1 is designed to activate the cGAS-STING pathway, a critical component of the innate immune system, by allowing the accumulation of cytosolic DNA. While this offers a promising therapeutic strategy, particularly for enhancing anti-tumor immunity, it also raises potential safety concerns related to the induction of a type I interferon response and the theoretical risk of autoimmune-like toxicities. However, emerging preclinical data for TREX1 inhibitors suggest a promising therapeutic window, with evidence of anti-tumor efficacy and minimal autoimmune-related adverse events. This contrasts with some conventional immunomodulators, which can be associated with a broader spectrum of side effects.
Mechanism of Action: TREX1 Inhibition and cGAS-STING Activation
Three prime repair exonuclease 1 (TREX1) is the primary 3'-5' DNA exonuclease in mammalian cells, responsible for degrading cytosolic DNA to prevent aberrant activation of the innate immune system.[1] In cancer cells, TREX1 is often upregulated, allowing tumors to evade immune surveillance by degrading cytosolic DNA fragments that would otherwise trigger an anti-tumor immune response.[2][3]
This compound and other TREX1 inhibitors block the exonuclease activity of TREX1. This leads to an accumulation of cytosolic double-stranded DNA (dsDNA), which is then sensed by the cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the Stimulator of Interferon Genes (STING). Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and nuclear translocation. In the nucleus, IRF3 induces the expression of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines, which are crucial for initiating an anti-tumor immune response.[1]
Caption: TREX1 Inhibition and cGAS-STING Signaling Pathway.
Comparative Safety Profile
Direct comparative safety data for this compound against other immunomodulators is not yet publicly available. However, based on its mechanism of action and early preclinical findings for the TREX1 inhibitor class, a potential safety profile can be inferred and contrasted with other immunomodulator classes.
The primary safety concern with TREX1 inhibition is the potential for inducing a systemic inflammatory response, mimicking autoimmune conditions like Aicardi-Goutières syndrome, which is caused by loss-of-function mutations in the TREX1 gene.[2][4] However, therapeutic inhibition in a non-germline context for a limited duration may offer a favorable therapeutic window.
A study on a small-molecule TREX1 inhibitor, compound #296, in syngeneic mouse tumor models showed that while it effectively triggered type I IFN signaling in tumor cells and enhanced CD8+ T cell infiltration, it did so without inducing systemic inflammation or elevated C-reactive protein (CRP) levels.[5] Furthermore, an inducible whole-body Trex1 knockout in adult mice led to sustained tumor suppression over six months with minimal immune toxicity.[2] These findings suggest that therapeutic targeting of TREX1 can be uncoupled from severe systemic autoimmune toxicity.
| Immunomodulator Class | General Mechanism of Action | Common Adverse Effects | Potential for Autoimmunity |
| TREX1 Inhibitors (e.g., this compound) | Inhibition of TREX1 exonuclease activity, leading to cGAS-STING pathway activation and type I IFN production. | Data for this compound is not available. Preclinical data for other TREX1 inhibitors suggest a lack of systemic inflammation.[5] | Theoretical risk based on the mechanism of action, but preclinical data suggest a favorable safety window.[2][5] |
| Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1, anti-CTLA-4) | Blockade of inhibitory immune checkpoint pathways to enhance T-cell activity. | Immune-related adverse events (irAEs) affecting various organs, including skin (rash, pruritus), gastrointestinal tract (colitis, diarrhea), endocrine glands (hypophysitis, thyroiditis), and liver (hepatitis). | High potential for inducing a wide range of autoimmune-like toxicities. |
| Cytokine Therapies (e.g., IL-2, IFN-α) | Systemic administration of cytokines to stimulate a broad anti-tumor immune response. | Flu-like symptoms (fever, chills, fatigue), capillary leak syndrome (with high-dose IL-2), neuropsychiatric effects, and autoimmune reactions. | Can exacerbate or induce autoimmune conditions. |
| CAR-T Cell Therapy | Genetically engineered T cells expressing chimeric antigen receptors to target tumor cells. | Cytokine release syndrome (CRS), neurotoxicity (ICANS), on-target/off-tumor toxicities, B-cell aplasia. | Autoimmune phenomena have been reported. |
| Tyrosine Kinase Inhibitors (TKIs) with Immunomodulatory Effects | Inhibition of various tyrosine kinases involved in cancer cell signaling and immune cell function. | Diarrhea, rash, fatigue, nausea, hypertension, and specific off-target toxicities depending on the kinase profile. | Some TKIs have been associated with immune-mediated adverse events. |
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, a standard preclinical in vivo toxicology study for a novel immunomodulator would typically involve the following.
Objective: To evaluate the potential toxicity and tolerability of this compound in a relevant animal model (e.g., mice or non-human primates) following single and repeated dose administration.
Methodology:
-
Animal Model: C57BL/6 mice, 8-10 weeks old, both male and female.
-
Groups:
-
Vehicle control (e.g., DMSO/PEG/saline).
-
This compound at three dose levels (low, medium, high), determined by preliminary dose-range finding studies.
-
Positive control (e.g., a STING agonist known to induce a systemic inflammatory response).
-
-
Administration: Oral gavage or intraperitoneal injection, daily for 14 or 28 days.
-
Parameters Monitored:
-
Clinical Observations: Daily monitoring for changes in behavior, appearance, and signs of morbidity.
-
Body Weight: Measured twice weekly.
-
Hematology: Blood collection at baseline and termination for complete blood count (CBC) with differential.
-
Clinical Chemistry: Serum analysis for markers of liver function (ALT, AST), kidney function (BUN, creatinine), and systemic inflammation (e.g., CRP, if applicable).
-
Cytokine Profiling: Serum analysis for a panel of pro-inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6) at various time points post-dosing.
-
Histopathology: At termination, major organs (liver, kidney, spleen, lung, heart, lymph nodes, etc.) are collected, weighed, and subjected to histopathological examination.
-
Immunophenotyping: Spleen and lymph nodes are harvested for flow cytometric analysis of major immune cell populations (T cells, B cells, NK cells, myeloid cells) to assess changes in their frequency and activation status.
-
Caption: Preclinical In Vivo Toxicology Workflow.
Conclusion
This compound, as a representative of the TREX1 inhibitor class, holds significant promise as a novel immunomodulatory agent. Its targeted mechanism of action, aimed at activating the tumor-intrinsic cGAS-STING pathway, presents a potentially more refined approach to immunotherapy compared to broader-acting agents. While the theoretical risk of inducing autoimmune-like toxicities exists, early preclinical data from related compounds suggest a favorable safety profile with a therapeutic window that allows for anti-tumor efficacy without significant systemic inflammation. Further dedicated preclinical toxicology studies and eventual clinical trials will be necessary to fully delineate the safety profile of this compound and its standing relative to other immunomodulators. The information presented in this guide, based on the current understanding of TREX1 biology and the available data, should serve as a valuable resource for researchers in the field.
References
- 1. TREX1 cytosolic DNA degradation correlates with autoimmune disease and cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TREX1 as a Novel Immunotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Validating the Synergy of Trex1-IN-1 with Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of combining Trex1-IN-1, a potent and specific inhibitor of the three-prime repair exonuclease 1 (TREX1), with conventional chemotherapy agents. The objective is to offer an evidence-based overview of the enhanced anti-tumor efficacy achieved through this combination, supported by experimental data and detailed protocols.
Introduction: The Rationale for Combination Therapy
Three-prime repair exonuclease 1 (TREX1) is the primary 3'→5' DNA exonuclease in mammalian cells.[1][2] Its principal function is to degrade cytosolic DNA, thereby preventing the aberrant activation of the innate immune system.[1][2] Many chemotherapy agents induce cell death by causing extensive DNA damage. This process can lead to the accumulation of DNA fragments within the cancer cell cytoplasm.
TREX1 acts as an innate immune checkpoint by clearing this cytosolic DNA, which would otherwise be detected by the cyclic GMP-AMP synthase (cGAS).[1][3][4] Upon sensing DNA, cGAS activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of Type I interferons (IFN-I) and other inflammatory cytokines that promote a robust anti-tumor immune response.[3][5][6]
However, cancer cells often upregulate TREX1 expression in response to genotoxic stress from chemotherapy or radiation, effectively dampening this immune-activating signal and promoting resistance.[7][8][9] By inhibiting TREX1 with a specific agent like this compound, the chemotherapy-induced cytosolic DNA is preserved, leading to potent activation of the cGAS-STING pathway and enhanced tumor immunogenicity.[6][8] This strategy transforms a pro-survival mechanism for cancer cells into a therapeutic vulnerability.
Mechanism of Action: this compound and Chemotherapy Synergy
The synergistic anti-tumor effect of combining this compound with chemotherapy is rooted in the targeted amplification of the cGAS-STING signaling cascade.
-
Chemotherapy-Induced DNA Damage: Standard chemotherapeutic agents (e.g., doxorubicin, cisplatin) induce DNA double-strand breaks and other forms of genomic stress. This leads to the formation of micronuclei and the release of fragmented DNA into the cytoplasm.
-
TREX1 Inhibition: this compound selectively binds to and inhibits the exonuclease activity of TREX1.
-
Cytosolic DNA Accumulation: With TREX1 inhibited, the chemotherapy-derived cytosolic DNA is no longer degraded and accumulates.
-
cGAS-STING Pathway Activation: The abundant cytosolic DNA is sensed by cGAS, which synthesizes the second messenger cGAMP. cGAMP then binds to and activates STING on the endoplasmic reticulum.[1][2]
-
Immune Response Activation: Activated STING triggers a signaling cascade involving TBK1 and IRF3, culminating in the transcription and secretion of IFN-I.[1] This, in turn, promotes the recruitment and activation of dendritic cells (DCs) and cytotoxic CD8+ T cells into the tumor microenvironment, leading to enhanced tumor cell killing.[4][10]
References
- 1. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Adaptive inhibition of CGAS signaling by TREX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 6. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 8. Targeting TREX1 Induces Innate Immune Response in Drug-Resistant Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA exonuclease Trex1 regulates radiotherapy-induced tumour immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Unmasking Innate Immunity: A Comparative Guide to TREX1-IN-1 and Genetic Ablation of Trex1
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the exonuclease Trex1 is critical for advancing therapies in oncology and autoimmune diseases. This guide provides an objective comparison between the pharmacological inhibition of Trex1 using the representative inhibitor, TREX1-IN-1, and the genetic ablation of the TREX1 gene. We present a synthesis of experimental data to delineate the applications and outcomes of each approach.
At the heart of this comparison lies the cGAS-STING pathway, a critical component of the innate immune system. Trex1 is the primary 3'-5' DNA exonuclease in mammalian cells, responsible for degrading cytosolic DNA.[1] This function serves as a crucial checkpoint to prevent the inappropriate activation of the cGAS-STING pathway by self-DNA.[2] Both the pharmacological inhibition and genetic knockout of Trex1 aim to lift this brake, allowing for the accumulation of cytosolic DNA, which in turn activates cGAS-STING signaling and triggers a potent type I interferon (IFN) response.[1][2][3][4] This guide will explore the quantitative and methodological differences between these two powerful research and therapeutic strategies.
Quantitative Comparison of Outcomes
Table 1: Potency and Cellular Effects of Trex1 Pharmacological Inhibition
| Inhibitor | IC50 | Cell Line | Effect | Source |
| VB-85680 | 2.9 µM | THP1-Dual™ | Inhibition of Trex1 exonuclease activity | [5] |
| Exemplified Compound | <0.001 µM | N/A | Inhibition of full-length human Trex1 activity | |
| CPI-381 | Not specified | Primary human DCs | Upregulation of IFN-β | [3] |
| Compound 296 | Low micromolar | Cancer cells | Induction of type I IFN signaling | [6][7] |
Table 2: Effects of Trex1 Genetic Ablation on Interferon Response
| Model System | Fold Increase in ISGs/IFN Response | Key Findings | Source |
| Trex1-/- primary immune cells | Up to 60-fold | Significant induction of interferon-stimulated genes (ISGs) | [8] |
| Trex1 knockout THP-1 cells | 4-6 times higher baseline ISRE activity | Increased baseline interferon response | |
| HIV-1 infected Trex1 knockout THP-1 cells | 18-28 fold induction in ISRE activity | Enhanced interferon response upon viral challenge | |
| Trex1 knockdown in murine cancer cell lines | Substantial increase | Increased IFN-β secretion | [3] |
| Trex1 knockout in human cancer cell lines | Potent enhancement | Increased IFN-β and CXCL10 secretion | [4] |
Qualitative evidence suggests that pharmacological inhibition can replicate the effects of genetic ablation. For instance, the Trex1 inhibitor CPI-381 has been shown to "phenocopy" the effect of TREX1 genetic deletion in primary human dendritic cells by upregulating IFN-β.[3] Similarly, both pharmacological inhibition with "compound 296" and Trex1 knockout in cancer cells lead to the induction of type I interferon signaling and subsequent inhibition of tumor growth in an IFNAR-dependent manner.[6][7]
Signaling Pathway and Experimental Workflow
To visualize the central mechanism of action and a typical experimental approach, the following diagrams are provided.
Experimental Protocols
A fundamental experiment to quantify the effect of either a pharmacological inhibitor or genetic knockout is the measurement of Trex1 exonuclease activity.
Protocol: Fluorescence-Based Trex1 Exonuclease Assay
This protocol is adapted from established methods to measure the degradation of double-stranded DNA (dsDNA).
Materials:
-
Cell lysates from treated (this compound), knockout, and control cells.
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT.
-
dsDNA substrate: A linearized plasmid (e.g., pMYC) or a long oligonucleotide.
-
DNA-intercalating fluorescent dye (e.g., SYBR Green).
-
Bovine Serum Albumin (BSA).
-
Microplate reader capable of fluorescence detection.
Procedure:
-
Prepare Cell Lysates: Culture cells under desired conditions (with or without this compound). For knockout validation, use lysates from wild-type and Trex1-/- cells. Harvest and lyse cells to obtain cytosolic extracts. Determine protein concentration.
-
Set up Reactions: In a microplate, prepare the reaction mixture containing reaction buffer, a defined concentration of dsDNA substrate (e.g., 5 ng/µL), and BSA (e.g., 100 µg/mL).
-
Initiate Reaction: Add a standardized amount of cell lysate to each well to initiate the exonuclease reaction. For inhibitor studies, lysates can be pre-incubated with various concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 20-60 minutes).
-
Quench and Stain: Stop the reaction by adding an equal volume of a solution containing the fluorescent dye.
-
Measure Fluorescence: Read the fluorescence intensity on a microplate reader. The fluorescence signal is directly proportional to the amount of remaining dsDNA.
-
Data Analysis: Calculate the percentage of Trex1 activity relative to the control (wild-type or vehicle-treated) samples. For inhibitors, plot activity versus inhibitor concentration to determine the IC50.
Comparison and Recommendations
The choice between using a pharmacological inhibitor like this compound and genetic ablation depends on the experimental goals.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses | PLOS One [journals.plos.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting Innate Immune Checkpoint TREX1 Is a Safe and Effective Immunotherapeutic Strategy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trex1 regulates lysosomal biogenesis and interferon-independent activation of antiviral genes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Effects of TREX1 Inhibition
Introduction
Three Prime Repair Exonuclease 1 (TREX1) has emerged as a critical regulator of innate immunity and a promising target in cancer immunotherapy. By degrading cytosolic DNA, TREX1 prevents the activation of the cGAS-STING pathway, which, when triggered, can lead to a potent anti-tumor immune response. Consequently, inhibiting TREX1 is being explored as a strategy to awaken the immune system against cancer cells. While specific data on a compound named "Trex1-IN-1" is not available in the public domain, a growing body of research on TREX1 inhibition through genetic and pharmacological means provides a strong basis for evaluating the reproducibility of its anti-tumor effects. This guide synthesizes findings from multiple preclinical studies to offer a comparative overview of the consequences of TREX1 inactivation in various cancer models.
The central mechanism of TREX1 inhibition revolves around the accumulation of cytosolic DNA, which is then detected by the cyclic GMP-AMP synthase (cGAS). This interaction triggers the STING pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, enhances the recruitment and activation of immune cells, such as T cells and natural killer (NK) cells, into the tumor microenvironment, ultimately leading to tumor cell destruction.[1]
Comparative Efficacy of TREX1 Inhibition Across Preclinical Models
The anti-tumor effects of TREX1 inhibition have been demonstrated across a variety of preclinical cancer models, primarily through genetic knockout (KO) of the Trex1 gene in tumor cells or host animals, and more recently with small molecule inhibitors. A consistent finding across these studies is that loss of TREX1 function leads to decreased tumor growth and can enhance the efficacy of immune checkpoint blockade.
| Cancer Model | Method of TREX1 Inhibition | Key Anti-Tumor Effects | Study Highlights |
| B16F10 Melanoma | TREX1 knockout (in tumor cells) | - Significant reduction in tumor growth- Increased infiltration of NK cells and CD3+ T cells- Synergizes with anti-PD-1 therapy | TREX1 knockout enhanced the expression of IFN-related genes, which was further amplified by anti-PD-1 treatment.[2] |
| CT26 Colorectal Cancer | TREX1 knockout (in tumor cells) | - Significant reduction in tumor growth- Enhanced IFN gene expression- Synergizes with anti-PD-1 blockade | The combination of TREX1 knockout and PD-1 blockade led to a more pronounced reduction in tumor growth compared to either treatment alone.[2] |
| 393P-KL Lung Cancer | TREX1 knockout (in tumor cells) | - Significant reduction in tumor growth- Synergizes with anti-PD-1 blockade | In immune-competent mice, TREX1 knockout led to tumor shrinkage, especially in combination with PD-1 blockade. No effect was observed in immunodeficient (NSG) mice, demonstrating the immune-mediated nature of the anti-tumor effect.[2] |
| MC38 Colon Adenocarcinoma | Small molecule inhibitor (Compound 296) | - Inhibition of tumor growth in an IFNAR-dependent manner- Stimulated T-cell infiltration into tumors- Synergized with immune checkpoint blockade | This study identified a specific small molecule inhibitor of TREX1 and demonstrated its in vivo efficacy, supporting the therapeutic potential of pharmacological TREX1 inhibition.[3][4] |
| Various Solid and Metastatic Tumors | Inducible whole-body TREX1 knockout | - Suppressed a broad range of solid and metastatic tumors- Did not incur severe immune toxicity, even when combined with immune checkpoint blockade | Systemic, on-demand inactivation of TREX1 in adult mice was shown to be a safe and effective strategy for cancer immunotherapy.[3][4] |
| Small-Cell Lung Cancer | TREX1 deletion (using CRISPR) | - Activated immune response- Slowed tumor growth- Increased sensitivity to chemotherapy | TREX1 was found to be highly expressed in treatment-resistant small-cell lung cancer, and its deletion re-sensitized the cancer cells to chemotherapy.[5] |
Signaling Pathways and Experimental Workflows
The anti-tumor effects of TREX1 inhibition are mediated through the cGAS-STING pathway. The following diagram illustrates this critical signaling cascade.
A typical experimental workflow to assess the anti-tumor effects of a TREX1 inhibitor is depicted below.
Experimental Protocols
The reproducibility of scientific findings is critically dependent on detailed and consistent experimental methodologies. Below are summarized protocols for key experiments cited in the literature on TREX1 inhibition.
In Vivo Tumor Studies
-
Animal Models: Typically, 6- to 10-week-old wild-type C57BL/6J or BALB/c mice are used for syngeneic tumor models.[3][6]
-
Tumor Cell Implantation: Cancer cells (e.g., 5 x 105 MC38 cells or 2 x 105 B16F10 cells) are harvested, resuspended in PBS (sometimes with Matrigel), and injected subcutaneously into the flank of the mice.[2][3]
-
Treatment: When tumors reach a specified volume (e.g., 40-120 mm³), mice are randomized into treatment groups. TREX1 inhibitors are administered (e.g., orally or intraperitoneally) at specified doses and schedules. For combination therapies, immune checkpoint inhibitors like anti-PD-1 are often administered concurrently.[2][3]
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-4 days) using calipers. The study is terminated when tumors reach a predetermined size or at a specified time point.[2]
Flow Cytometry for Immune Cell Profiling
-
Sample Preparation: Tumors are harvested, minced, and digested with an enzyme cocktail (e.g., collagenase, DNase) to create a single-cell suspension.
-
Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD3 for T cells, CD4, CD8, NK1.1 for NK cells, CD45 for total immune cells).
-
Analysis: Stained cells are analyzed using a flow cytometer to quantify the proportions of different immune cell populations within the tumor microenvironment.
Quantitative Real-Time PCR (qRT-PCR) for IFN-stimulated Genes (ISGs)
-
RNA Extraction: Total RNA is extracted from tumor tissue or cultured cells using a suitable reagent (e.g., TRI reagent).[3]
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.[3]
-
PCR Amplification: The cDNA is then used as a template for PCR with primers specific for target ISGs (e.g., Ifnb1, Cxcl10) and a housekeeping gene for normalization. The amplification is monitored in real-time using a SYBR Green-based detection system.[3]
The available data from multiple independent studies consistently demonstrate that the inhibition of TREX1, either through genetic means or with small molecule inhibitors, leads to a potent anti-tumor immune response across various cancer types. This effect is reliably mediated by the activation of the cGAS-STING pathway and the subsequent production of type I interferons. The synergy observed with immune checkpoint blockade further strengthens the rationale for targeting TREX1 in cancer therapy. While the field awaits data from clinical trials, the preclinical evidence strongly supports the reproducibility of TREX1 inhibition's anti-tumor effects, making it a highly promising strategy for the future of cancer immunotherapy.
References
- 1. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TREX1 inactivation unleashes cancer cell STING-interferon signaling and promotes anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting Innate Immune Checkpoint TREX1 Is a Safe and Effective Immunotherapeutic Strategy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fox Chase Cancer Center Researchers Find Gene That Triggers Immune Response in Treatment-Resistant Small-Cell Lung Cancer | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 6. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Trex1-IN-1: A Comparative Analysis of Efficacy in Immunocompetent and Immunodeficient Mouse Models
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor effects of Trex1 inhibition, focusing on the performance of the specific inhibitor, Trex1-IN-1, in both immunocompetent and immunodeficient mouse models. The data presented herein is synthesized from multiple preclinical studies investigating Trex1 inhibition through specific small molecules and genetic knockout models, providing a comprehensive overview of its immune-mediated mechanism of action.
Three Prime Repair Exonuclease 1 (TREX1) is a critical enzyme that degrades cytosolic double-stranded DNA (dsDNA), thereby preventing the activation of the innate immune system.[1] In the tumor microenvironment, TREX1 is often upregulated, allowing cancer cells to evade immune surveillance by removing immunogenic cytosolic DNA fragments.[2][3] Inhibition of TREX1 is a promising cancer immunotherapy strategy designed to unleash a potent anti-tumor immune response.[4]
Mechanism of Action: TREX1 Inhibition and cGAS-STING Activation
Trex1 inhibitors, including this compound, function by blocking the exonuclease activity of the TREX1 enzyme.[4][5] This leads to the accumulation of cytosolic dsDNA within tumor cells. This accumulated DNA is then recognized by the DNA sensor cyclic GMP-AMP synthase (cGAS), which triggers the STING (Stimulator of Interferon Genes) signaling pathway.[1] Activation of STING results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for recruiting and activating immune cells, particularly cytotoxic CD8+ T cells and Natural Killer (NK) cells, to attack the tumor.[2][6]
Comparative Efficacy of Trex1 Inhibition
The central hypothesis is that the anti-tumor activity of Trex1 inhibitors is dependent on a functional adaptive immune system. To test this, preclinical studies often compare the effects of TREX1 inhibition or knockout in immunocompetent mice (e.g., BALB/c, C57BL/6) with those in immunodeficient mice (e.g., Nude, SCID, or NSG), which lack functional T cells and/or other immune components.
Recent studies on specific TREX1 inhibitors like this compound and another preclinical compound, #296, have shown that they suppress tumor growth by stimulating CD8+ T cell-mediated antitumor immunity.[7][8] The data consistently demonstrates a significant reduction in tumor growth in immunocompetent mice, an effect that is largely abrogated in immunodeficient mice.
Quantitative Data Summary
The following tables summarize the typical quantitative outcomes observed in studies comparing TREX1 inhibition in different immune contexts.
Table 1: Tumor Growth Inhibition
| Mouse Model | Immune Status | Treatment | Outcome |
|---|---|---|---|
| BALB/c | Immunocompetent | TREX1 Inhibitor | Significant delay in tumor growth |
| NSG | Immunodeficient | TREX1 Inhibitor | Minimal to no effect on tumor growth |
| BALB/c | Immunocompetent | Vehicle Control | Progressive tumor growth |
| NSG | Immunodeficient | Vehicle Control | Progressive tumor growth |
Table 2: Immune Cell Infiltration in Tumor Microenvironment (TME)
| Mouse Model | Treatment | CD8+ T Cells | NK Cells |
|---|---|---|---|
| Immunocompetent | TREX1 Inhibitor | Increased | Increased |
| Immunocompetent | Vehicle Control | Baseline levels | Baseline levels |
Table 3: Gene Expression Analysis in Tumors
| Mouse Model | Treatment | Key Upregulated Genes | Pathway |
|---|---|---|---|
| Immunocompetent | TREX1 Inhibitor | Ifnb1, Ccl5, Cxcl10, Isg15 | Type I IFN & Chemokine Signaling |
| Immunocompetent | Vehicle Control | Baseline expression | - |
| Immunodeficient | TREX1 Inhibitor | Modest IFN signature (tumor-intrinsic) | Type I IFN Signaling |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments.
In Vivo Tumor Studies
-
Cell Culture: Murine tumor cell lines (e.g., CT26 colon carcinoma, B16-F10 melanoma) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in 5% CO2.[2]
-
Animal Models: 6-8 week old female immunocompetent (BALB/c or C57BL/6) and immunodeficient (e.g., NSG - NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice are used.[2] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Mice are subcutaneously inoculated on the right flank with 1 x 105 to 1 x 106 tumor cells resuspended in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.[2]
-
Inhibitor Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. This compound or another TREX1 inhibitor is administered (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The vehicle control group receives the same volume of the delivery vehicle.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using digital calipers, calculated with the formula: (Length x Width²)/2. Mice are monitored for health and body weight. Euthanasia is performed if tumor volume exceeds 2,000 mm³ or if adverse clinical signs appear.[2]
Flow Cytometry for Immune Profiling
-
Tumor Digestion: At the experimental endpoint, tumors are excised, minced, and digested in a solution containing collagenase and DNase I for 30-60 minutes at 37°C to obtain a single-cell suspension.
-
Cell Staining: The cell suspension is filtered and stained with a cocktail of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1). A viability dye is included to exclude dead cells.
-
Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Data is analyzed using software like FlowJo to quantify the percentage and absolute number of different immune cell populations within the tumor.
Alternative Approaches and Competitors
While this compound is a direct approach, other strategies aim to activate the same cGAS-STING pathway.
-
STING Agonists: Direct activation of STING using small-molecule agonists has shown promise in preclinical models. However, systemic delivery can be challenging, and their efficacy in humans has been limited by differences between mouse and human STING proteins.[9]
-
Other TREX1 Inhibitors: Several other small-molecule TREX1 inhibitors are in preclinical development. For example, compound #296 has demonstrated significant tumor suppression and synergy with anti-PD-1 therapy in mouse models.[8] The development landscape is active, with major pharmaceutical companies investing in this target.
-
DNA Damaging Agents: Radiotherapy and certain chemotherapies can induce cytosolic DNA, thereby activating the cGAS-STING pathway. Combining these treatments with TREX1 inhibition could potentially enhance their efficacy.[9]
Conclusion
The anti-tumor efficacy of the TREX1 inhibitor this compound is fundamentally dependent on a competent immune system. Preclinical data from various models robustly show that by inhibiting TREX1, the cGAS-STING pathway is activated within tumor cells, leading to a type I interferon response that recruits and activates cytotoxic T cells and NK cells. This immune-mediated killing is significantly diminished in immunodeficient models, highlighting TREX1 inhibition as a genuine immunotherapeutic strategy. Further research will be crucial to optimize dosing, scheduling, and combination strategies to translate this promising approach into clinical benefits for cancer patients.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Exonuclease TREX1 Constitutes an Innate Immune Checkpoint Limiting cGAS/STING-Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intratumoral TREX1 Induction Promotes Immune Evasion by Limiting Type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
Unlocking Antitumor Immunity: A Side-by-Side Analysis of Trex1-IN-1 and Other DNA Repair Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel DNA repair inhibitor, Trex1-IN-1, against other therapeutic alternatives. By examining their mechanisms of action, performance data from preclinical studies, and the signaling pathways they modulate, this document aims to support informed decisions in the advancement of cancer therapeutics.
The landscape of cancer treatment is continually evolving, with a significant focus on therapies that exploit the inherent vulnerabilities of cancer cells. One such vulnerability lies in their DNA damage response (DDR) pathways. Inhibiting key players in these pathways can lead to synthetic lethality, where the combination of a drug and a specific genetic alteration in cancer cells results in cell death. Three prime repair exonuclease 1 (TREX1) has emerged as a promising target. By degrading cytosolic DNA, TREX1 acts as a negative regulator of the cGAS-STING pathway, a critical component of the innate immune system that, when activated, can trigger a potent antitumor response.
This guide delves into a side-by-side analysis of this compound, a notable TREX1 inhibitor, and compares its profile with other inhibitors targeting TREX1 and different key nodes in the DNA repair network, such as Poly (ADP-ribose) polymerase (PARP), Ataxia-Telangiectasia Mutated (ATM), and DNA-dependent protein kinase (DNA-PK).
Comparative Analysis of DNA Repair Inhibitor Potency
The efficacy of a drug is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. The following table summarizes the reported IC50 values for various DNA repair inhibitors from preclinical studies. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions such as cell lines and assay types can vary between studies.
| Inhibitor Class | Target | Compound | IC50 Value | Cell Line/Assay Condition | Reference |
| TREX1 Inhibitor | TREX1 | CPI-381 | Nanomolar cellular potency | HCT116/THP-1 reporter cells | [1] |
| TREX1 | Compound #296 | Low micromolar concentrations | Cell-free DNase assay | [2] | |
| TREX1 | VB-85680 | hTREX1 (full length): 0.047 µM, mTREX1 (full length): 0.11 µM | HEK293T overexpression lysates | [3] | |
| PARP Inhibitor | PARP1/2 | Olaparib | PARP1: ~1-5 nM, PARP2: ~1-2 nM | Enzyme assays | [4][5] |
| PARP1/2 | Talazoparib | PARP1: 0.57 nM | Enzyme assay | [6] | |
| PARP1/2 | Niraparib | PARP1: 3.8 nM, PARP2: 2.1 nM | Enzyme assays | [6] | |
| PARP1/2 | Rucaparib | PARP1: 1.4 nM | Enzyme assay | [5] | |
| ATM Inhibitor | ATM | KU59403 | 3 nM | Enzyme assay | [7] |
| ATM | AZD0156 | Not determined (effective at 3 nM for radiosensitization) | Various cancer cell lines | [8] | |
| DNA-PK Inhibitor | DNA-PK | NU7026 | 0.23 µM | Enzyme assay | [9] |
| DNA-PK | M3814 | Not specified | Ovarian cancer models | [10] | |
| DNA-PK | Compound 103 | 0.28 µM | Enzyme assay | [11] |
Signaling Pathways and Points of Inhibition
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways modulated by these inhibitors.
Caption: Overview of Key DNA Damage Response and Immune Sensing Pathways.
This diagram illustrates the distinct but interconnected pathways targeted by different classes of DNA repair inhibitors. ATM, DNA-PK, and PARP inhibitors directly interfere with the cellular machinery responsible for repairing DNA damage. In contrast, TREX1 inhibitors function by preventing the degradation of cytosolic double-stranded DNA (dsDNA), thereby promoting the activation of the cGAS-STING innate immune sensing pathway, leading to the production of Type I interferons and subsequent antitumor immunity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of TREX1 and other DNA repair inhibitors.
TREX1 Exonuclease Activity Assay
This assay measures the enzymatic activity of TREX1 in degrading a DNA substrate.
Principle: The assay quantifies the degradation of a DNA substrate by TREX1. This can be achieved using various methods, including gel electrophoresis to visualize the disappearance of the substrate or fluorescence-based methods.
Materials:
-
Recombinant TREX1 protein (full-length or catalytic domain).
-
ssDNA or dsDNA substrate (e.g., radiolabeled oligonucleotides, plasmid DNA, or a fluorophore-quencher labeled substrate).
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA).
-
Stop Solution (e.g., EDTA to chelate Mg²⁺).
-
Detection reagents (e.g., SYBR Green for dsDNA quantification, or equipment for gel electrophoresis and autoradiography).
Procedure (Fluorescence-based): [12]
-
Prepare reaction mixtures containing the reaction buffer, DNA substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding recombinant TREX1 enzyme.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding the stop solution.
-
Quantify the remaining DNA substrate using a fluorescent dye like SYBR Green, which specifically binds to dsDNA.
-
The IC50 value is determined by plotting the percentage of TREX1 activity against the inhibitor concentration.
cGAMP (2'3'-cyclic GMP-AMP) ELISA
This assay quantifies the concentration of cGAMP, the second messenger produced by cGAS upon sensing cytosolic DNA.
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure cGAMP levels in cell lysates or supernatants.
Materials:
-
Commercially available cGAMP ELISA kit (e.g., from Arbor Assays or Cayman Chemical).[13][14]
-
Cell lysates from cells treated with or without a TREX1 inhibitor.
-
Microplate reader.
Procedure (General): [13][14][15]
-
Prepare cell lysates from cells of interest.
-
Add standards and samples to the wells of a microplate pre-coated with an antibody specific for cGAMP.
-
Add a known amount of HRP-conjugated cGAMP to each well. This will compete with the cGAMP in the sample for binding to the antibody.
-
Incubate the plate to allow for binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with HRP to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
The concentration of cGAMP in the samples is inversely proportional to the signal intensity and is calculated based on a standard curve.
Interferon-Beta (IFN-β) Secretion Assay
This assay measures the amount of IFN-β secreted by cells, a key downstream effector of STING activation.
Principle: An ELISA or a cell-based reporter assay is used to quantify the levels of IFN-β in the cell culture supernatant.
Materials:
-
Cell culture supernatant from cells treated with the inhibitor.
-
Commercially available IFN-β ELISA kit or a reporter cell line (e.g., HEK-Blue™ IFN-α/β cells).[16][17]
-
Microplate reader or flow cytometer.
Procedure (ELISA): [17]
-
Coat a 96-well plate with a capture antibody specific for IFN-β.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash again and add a substrate to produce a colorimetric signal.
-
Measure the absorbance and calculate the IFN-β concentration from a standard curve.
Procedure (Reporter Cell Line): [16]
-
Seed the reporter cells (e.g., HEK-Blue™ IFN-α/β cells which express a secreted embryonic alkaline phosphatase (SEAP) under the control of an IFN-inducible promoter).
-
Add the cell culture supernatants containing IFN-β to the reporter cells.
-
Incubate to allow for the induction of the reporter gene.
-
Measure the activity of the secreted reporter protein (e.g., SEAP) in the supernatant using a colorimetric substrate.
-
The level of reporter activity is proportional to the amount of IFN-β in the sample.
Experimental Workflow and Logical Relationships
The interplay between DNA damage, its repair, and the innate immune system is complex. The following diagram illustrates the experimental workflow to evaluate a TREX1 inhibitor and its logical connection to the activation of the antitumor immune response.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Innate Immune Checkpoint TREX1 Is a Safe and Effective Immunotherapeutic Strategy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel TREX1 inhibitor, VB-85680, upregulates cellular interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
- 11. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring TREX1 and TREX2 exonuclease activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arborassays.com [arborassays.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. sinogeneclon.com [sinogeneclon.com]
Safety Operating Guide
Proper Disposal of Trex1-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Trex1-IN-1, a small molecule inhibitor.
Important Note: As of this date, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this compound must be handled and disposed of with the assumption that it is a hazardous chemical. These procedures are based on established best practices for the disposal of novel small molecule inhibitors in a laboratory setting. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
I. Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be familiar with the general safety protocols for handling potent chemical compounds.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE to minimize exposure:
-
Eye Protection: Safety goggles with side shields are mandatory.
-
Hand Protection: Chemical-resistant gloves are required. Gloves should be inspected before use and disposed of as hazardous waste after handling the compound.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
II. Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves, bench paper) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof container that is chemically compatible with the solvent used (e.g., DMSO). The container must have a secure, tight-fitting lid.
-
Sharps Waste: Any sharps contaminated with this compound (e.g., needles, syringes) must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the solvent (for liquid waste), the concentration, and the date the waste was first added to the container (accumulation start date).
-
Ensure the label is legible and securely attached to the container.
-
-
Storage of Hazardous Waste:
-
Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
The storage area should be well-ventilated and away from general laboratory traffic.
-
Ensure that the waste is segregated from incompatible materials to prevent any adverse chemical reactions.[1]
-
Use secondary containment for all liquid hazardous waste containers to prevent spills.
-
-
Request for Waste Pickup:
-
Once a waste container is full, or as per your institution's policy (e.g., accumulation for no more than 90 days), submit a waste collection request to your institution's Environmental Health and Safety (EHS) office.[2]
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
-
-
Disposal of Empty Containers:
-
The original container of this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used to make stock solutions).
-
The first rinse of the "empty" container must be collected and disposed of as hazardous liquid waste.[3][4]
-
After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous rinsed glass or plastic.[3]
-
III. Data Presentation
The following table summarizes key information for the proper disposal of this compound.
| Waste Type | Container | Labeling Requirements | Disposal Method |
| Solid this compound | Labeled, leak-proof hazardous waste container | "Hazardous Waste," "this compound (Solid)," Accumulation Start Date | Collection by institutional EHS |
| Liquid solutions of this compound | Labeled, leak-proof, chemically compatible container with secondary containment | "Hazardous Waste," "this compound in [Solvent]," Concentration, Accumulation Start Date | Collection by institutional EHS |
| Contaminated Labware (non-sharps) | Labeled, leak-proof hazardous waste container | "Hazardous Waste," "Debris contaminated with this compound" | Collection by institutional EHS |
| Contaminated Sharps | Designated hazardous chemical waste sharps container | "Hazardous Waste," "Sharps contaminated with this compound" | Collection by institutional EHS |
| Empty this compound Container | N/A | Deface or remove original label after triple rinsing | Dispose of as non-hazardous waste per institutional guidelines |
IV. Experimental Protocols
As no specific experimental protocols detailing the disposal of this compound were found, the following general protocol for preparing a stock solution and handling the subsequent waste is provided as a best-practice example.
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Pre-Experiment Setup:
-
Don all required PPE (safety goggles, lab coat, chemical-resistant gloves).
-
Perform all work in a certified chemical fume hood.
-
Designate a hazardous waste container for solid waste and one for liquid waste, and label them appropriately.
-
-
Preparation of Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a tared, disposable weigh boat.
-
Carefully transfer the solid to an appropriate sterile microcentrifuge tube or vial.
-
In the chemical fume hood, add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex until the compound is completely dissolved. Sonication may be used if necessary.
-
-
Post-Preparation Waste Disposal:
-
Dispose of the weigh boat, any contaminated pipette tips, and gloves in the designated solid hazardous waste container.
-
If the original this compound vial is now empty, triple-rinse it with DMSO. Collect the first rinse in the liquid hazardous waste container. Dispose of the rinsed vial as non-hazardous waste after defacing the label.
-
Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) in clearly labeled, single-use aliquots to avoid repeated freeze-thaw cycles.
-
-
Disposal of Unused Solutions:
-
Any unused stock solution or diluted working solutions must be disposed of as liquid hazardous waste in the designated container.
-
V. Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
